KN-62
Description
Properties
IUPAC Name |
[4-[(2S)-2-[isoquinolin-5-ylsulfonyl(methyl)amino]-3-oxo-3-(4-phenylpiperazin-1-yl)propyl]phenyl] isoquinoline-5-sulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H35N5O6S2/c1-41(50(45,46)36-11-5-7-29-26-39-19-17-33(29)36)35(38(44)43-23-21-42(22-24-43)31-9-3-2-4-10-31)25-28-13-15-32(16-14-28)49-51(47,48)37-12-6-8-30-27-40-20-18-34(30)37/h2-20,26-27,35H,21-25H2,1H3/t35-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJVLFQBBRSMWHX-DHUJRADRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(CC1=CC=C(C=C1)OS(=O)(=O)C2=CC=CC3=C2C=CN=C3)C(=O)N4CCN(CC4)C5=CC=CC=C5)S(=O)(=O)C6=CC=CC7=C6C=CN=C7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN([C@@H](CC1=CC=C(C=C1)OS(=O)(=O)C2=CC=CC3=C2C=CN=C3)C(=O)N4CCN(CC4)C5=CC=CC=C5)S(=O)(=O)C6=CC=CC7=C6C=CN=C7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H35N5O6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
721.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
127191-97-3 | |
| Record name | 4-[(2S)-2-[(5-Isoquinolinylsulfonyl)methylamino]-3-oxo-3-(4-phenyl-1-piperazinyl)propyl]phenyl 5-isoquinolinesulfonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=127191-97-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | KN 62 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127191973 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | KN-62 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/63HM46XPOW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
KN-62 as a CaMKII Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
KN-62 is a potent, cell-permeable, and reversible inhibitor of Ca2+/calmodulin-dependent protein kinase II (CaMKII).[1][2][3] It has been widely used as a research tool to investigate the physiological and pathological roles of CaMKII in a variety of cellular processes. This technical guide provides an in-depth overview of this compound, including its mechanism of action, biochemical data, experimental protocols, and its effects on signaling pathways.
Mechanism of Action
This compound acts as a selective inhibitor of CaMKII by competing with calmodulin (CaM), the primary activator of the kinase.[3][4][5] It binds directly to the calmodulin-binding site on the CaMKII holoenzyme, thereby preventing the conformational changes required for kinase activation.[1][3] This inhibitory action is non-competitive with respect to ATP.[4][5] Consequently, this compound effectively blocks the autophosphorylation of CaMKII at Thr286, a critical step for generating autonomous, Ca2+/CaM-independent activity.[6] It is important to note that this compound does not inhibit CaMKII that has already been autophosphorylated and is in its autonomously active state.[1][4][5]
Biochemical and Pharmacological Data
The following tables summarize the key quantitative data for this compound.
Table 1: Inhibitory Potency of this compound against CaMKII
| Parameter | Value | Species/Tissue | Reference |
| Ki | 0.9 µM | Rat Brain | [1][2] |
| IC50 | 900 nM | Not Specified | [3] |
Table 2: Selectivity Profile of this compound
| Target | Activity | IC50/Ki | Reference |
| CaMKI | Inhibitor | Equally potent as CaMKII | [2][4] |
| CaMKIV | Inhibitor | Equally potent as CaMKII | [2][4] |
| CaMKV | Inhibitor | Ki of 0.8 µM | [2] |
| Protein Kinase A (PKA) | Low Inhibition | Not Specified | [2][4] |
| Protein Kinase C (PKC) | Low Inhibition | Not Specified | [2][4] |
| Myosin Light Chain Kinase (MLCK) | Low Inhibition | Not Specified | [2][4] |
| P2X7 Receptor | Non-competitive Antagonist | IC50 of ~15 nM | [1][2][3] |
| Voltage-gated K+ channels | Blocker | 0.3–3 µM | [4][5] |
| L-type Ca2+ channels | Direct effect | Not Specified | [4] |
Signaling Pathways
This compound, by inhibiting CaMKII, can modulate a multitude of downstream signaling pathways.
Caption: CaMKII activation by Ca²⁺/Calmodulin and its inhibition by this compound, affecting downstream pathways.
By inhibiting CaMKII, this compound has been shown to:
-
Inhibit HIF-1α Translation: In hepatoma cells, this compound can attenuate hypoxic gene regulation by inhibiting AKT signaling, which in turn demotes the translation of HIF-1α.[7]
-
Suppress the MAPK/c-myc Pathway: In human keratinocytes, this compound has been demonstrated to inhibit the mitogen-activated protein kinase (MAPK) pathway and c-myc activation, leading to reduced proliferation.[8]
-
Modulate Synaptic Plasticity: CaMKII is a key player in long-term potentiation (LTP), a cellular model for learning and memory.[9] this compound can be used to study the role of CaMKII in these processes.
-
Affect Cell Cycle Progression: In K562 leukemia cells, this compound has been shown to inhibit cell growth and cause an accumulation of cells in the S phase of the cell cycle.[10]
Experimental Protocols
In Vitro CaMKII Kinase Assay
This protocol is a general guideline for measuring CaMKII activity in the presence of an inhibitor like this compound.
Caption: Workflow for a typical in vitro CaMKII kinase assay to evaluate inhibitor potency.
Materials:
-
Purified, active CaMKII
-
This compound stock solution (in DMSO)
-
Kinase assay buffer (e.g., 35 mM HEPES)
-
10 mM MgCl2[2]
-
1 mM CaCl2[2]
-
Calmodulin (e.g., 0.1 µM)[2]
-
CaMKII substrate (e.g., Syntide-2 or chicken gizzard myosin 20-kD light chain)[2][10]
-
[γ-33P]ATP or [γ-32P]ATP
-
Trichloroacetic acid (TCA) or other stop solution
-
Phosphocellulose paper or other means to separate phosphorylated substrate
-
Scintillation counter
Procedure:
-
Prepare a kinase reaction mixture containing the assay buffer, MgCl2, CaCl2, calmodulin, and the CaMKII substrate.
-
Add varying concentrations of this compound (and a vehicle control, e.g., DMSO) to the reaction mixture.
-
Initiate the reaction by adding purified CaMKII and [γ-33P]ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 2 minutes).[2]
-
Terminate the reaction by adding a stop solution such as 10% TCA.[2]
-
Spot the reaction mixture onto phosphocellulose paper and wash to remove unincorporated ATP.
-
Quantify the amount of incorporated 33P using a scintillation counter.
-
Plot the remaining kinase activity as a function of this compound concentration to determine the IC50 value.
Cell-Based Assay for CaMKII Inhibition
This protocol provides a general framework for assessing the effect of this compound on a cellular process known to be regulated by CaMKII.
Caption: A generalized workflow for a cell-based assay to investigate the effects of this compound.
Materials:
-
Cell line of interest (e.g., K562, HepG2, PC12)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Stimulus to activate CaMKII (e.g., A23187, carbachol, growth factors)
-
Reagents for the chosen endpoint measurement (e.g., antibodies for Western blotting, cell proliferation assay kit)
Procedure:
-
Seed cells in a multi-well plate at an appropriate density and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound (and a vehicle control) for a specified duration.
-
Apply a stimulus to activate the CaMKII pathway. The nature of the stimulus will depend on the cell type and the pathway being investigated.
-
After the desired incubation time, lyse the cells and collect the lysates.
-
Measure the chosen downstream endpoint. This could be the phosphorylation status of a CaMKII substrate (e.g., via Western blot), gene expression (e.g., via qPCR or a reporter assay), or a functional outcome like cell proliferation or migration.
-
Analyze the data to determine the effect of this compound on the cellular response.
Considerations and Limitations
-
Off-Target Effects: As highlighted in Table 2, this compound is not entirely specific for CaMKII. Researchers should be mindful of its effects on the P2X7 receptor and certain ion channels.[1][2][4] The use of an inactive analog, such as KN-92, can serve as a negative control in some experiments.[4]
-
Solubility: this compound is hydrophobic and typically dissolved in DMSO.[2][3] Ensure the final DMSO concentration in the assay is low and consistent across all conditions.
-
Autonomous CaMKII: this compound is not effective against already autophosphorylated, autonomously active CaMKII.[1][4][5] This is a crucial consideration when designing experiments to probe the role of the autonomous form of the kinase.
Conclusion
This compound remains a valuable pharmacological tool for dissecting the multifaceted roles of CaMKII in cellular signaling. A thorough understanding of its mechanism of action, potency, and selectivity, as outlined in this guide, is essential for the design of rigorous experiments and the accurate interpretation of results. By employing appropriate experimental controls and being cognizant of its limitations, researchers can continue to leverage this compound to unravel the complexities of CaMKII-mediated pathways in health and disease.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Frontiers | CaMKII inhibitors: from research tools to therapeutic agents [frontiersin.org]
- 5. CaMKII inhibitors: from research tools to therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Studying CaMKII: Tools and standards - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CaMKII Inhibitor this compound Blunts Tumor Response to Hypoxia by Inhibiting HIF-1α in Hepatoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ca(2+)/calmodulin-dependent protein kinase (CaM-kinase) inhibitor this compound suppresses the activity of mitogen-activated protein kinase (MAPK), c-myc activation and human keratinocyte proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mechanisms of CaMKII action in long-term potentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The effect of this compound, Ca2+/calmodulin dependent protein kinase II inhibitor on cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
KN-62 Selectivity Profile for Protein Kinases: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the protein kinase selectivity profile of KN-62, a potent inhibitor of Calcium/Calmodulin-Dependent Protein Kinase II (CaMKII). This document summarizes quantitative data, details experimental methodologies for assessing kinase inhibition, and visualizes key signaling pathways affected by this compound.
Executive Summary
This compound is a widely used pharmacological tool for studying the physiological roles of CaMKII. It acts as a competitive inhibitor with respect to calmodulin binding to CaMKII and is non-competitive with ATP. While it exhibits potent inhibition of CaMKII, a thorough understanding of its broader kinase selectivity is crucial for the accurate interpretation of experimental results and for its potential consideration in drug development programs. This guide presents a detailed analysis of this compound's activity against a panel of protein kinases and its significant off-target effects.
Data Presentation: Kinase Selectivity Profile of this compound
The inhibitory activity of this compound has been characterized against its primary target, CaMKII, and other related kinases. Furthermore, a broader screening against a panel of kinases provides a more comprehensive view of its selectivity.
| Target Kinase | Inhibition Value | Value Type | Notes |
| CaMKII | 0.9 µM | Ki | Potent and specific inhibitor.[1][2][3] |
| CaMKII | 900 nM | IC50 | |
| CaMKI | Inhibited | - | Inhibits equally well as CaMKIV.[1][3] |
| CaMKIV | Inhibited | - | Inhibits equally well as CaMKI.[1][3] |
| CaMKV | 0.8 µM | Ki | [1][3] |
| PKA | Not significantly inhibited | - | Selective for CaMKII relative to PKA.[3] |
| PKC | Not significantly inhibited | - | Selective for CaMKII relative to PKC.[3] |
| MLCK | Not significantly inhibited | - | Selective for CaMKII relative to MLCK.[3] |
| P2RX7 | 15 nM | IC50 | Potent non-competitive antagonist; a significant off-target.[1][2][3][4] |
Kinome Scan Data
The following table summarizes the screening results of this compound at a concentration of 10 µM against a panel of protein kinases. The data is presented as the percentage of remaining kinase activity.
| Kinase | % Activity Remaining | Kinase | % Activity Remaining |
| EF2K | 130 | p38 beta MAPK | 84 |
| CHK2 | 123 | PKB beta | 83 |
| CHK1 | 120 | DYRK3 | 81 |
| RSK1 | 116 | MSK1 | 81 |
| AMPK | 115 | SmMLCK | 80 |
| PAK6 | 113 | JNK3 | 79 |
| JNK1 | 110 | CSK | 79 |
| HIPK3 | 107 | PKA | 76 |
| CK2 | 105 | DYRK2 | 76 |
| CDK2-Cyclin A | 105 | MELK | 76 |
| PAK5 | 104 | PKB alpha | 75 |
| MNK1 | 103 | SGK1 | 75 |
| MST2 | 102 | MAPKAP-K3 | 74 |
| p38 gamma MAPK | 102 | NEK6 | 74 |
| ERK1 | 102 | SRPK1 | 70 |
| MNK2 | 101 | IKK beta | 63 |
| ERK8 | 99 | PIM3 | 61 |
| PDK1 | 99 | S6K1 | 61 |
| PKC zeta | 99 | RSK2 | 60 |
| HIPK2 | 99 | GSK3 beta | 58 |
| BRSK2 | 96 | MAPKAP-K2 | 56 |
| PLK1 | 95 | PIM1 | 53 |
| Src | 94 | PRAK | 45 |
| PKC alpha | 93 | CAMK1 | 38 |
| MKK1 | 93 | DYRK1A | 38 |
| CK1 delta | 93 | Lck | 30 |
| ERK2 | 92 | ||
| Aurora C | 91 | ||
| p38 alpha MAPK | 91 | ||
| NEK7 | 91 | ||
| MARK3 | 90 | ||
| NEK2a | 90 | ||
| p38 delta MAPK | 90 | ||
| PAK4 | 89 | ||
| Aurora B | 89 | ||
| JNK2 | 89 | ||
| CAMKK beta | 88 | ||
| ROCK 2 | 87 | ||
| PIM2 | 87 | ||
| PRK2 | 87 | ||
| PHK | 87 | ||
| PKD1 | 87 | ||
| CAMKK alpha | 85 |
Data sourced from the International Centre for Kinase Profiling.[5]
Experimental Protocols
In Vitro CaMKII Inhibition Assay
This protocol describes a representative method for determining the inhibitory activity of this compound against CaMKII.
1. Materials and Reagents:
-
Recombinant human CaMKII
-
This compound
-
Autocamtide-2 (AC-2) peptide substrate
-
ATP (γ-32P ATP for radiometric assay or unlabeled ATP for HPLC-MS-based assay)
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Brij-35)
-
Calmodulin
-
CaCl2
-
96-well plates
-
Phosphocellulose paper (for radiometric assay)
-
Scintillation counter (for radiometric assay)
-
HPLC-MS system (for non-radioactive assay)
-
Stop solution (e.g., 75 mM phosphoric acid for radiometric assay, or formic acid for HPLC-MS)
2. Assay Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. The final DMSO concentration in the assay should be kept constant (e.g., <1%).
-
Kinase Reaction Mixture: In a 96-well plate, prepare the kinase reaction mixture containing kinase assay buffer, CaCl2, and calmodulin.
-
Inhibitor Incubation: Add the diluted this compound or vehicle (DMSO) to the wells containing the kinase reaction mixture.
-
Enzyme Addition: Add recombinant CaMKII to the wells and incubate for a defined period (e.g., 10 minutes) at a controlled temperature (e.g., 30°C) to allow for inhibitor binding.
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of the peptide substrate (Autocamtide-2) and ATP.
-
Reaction Incubation: Allow the reaction to proceed for a specific time (e.g., 30-60 minutes) at 30°C.
-
Reaction Termination: Stop the reaction by adding the appropriate stop solution.
3. Detection and Data Analysis:
-
Radiometric Detection:
-
Spot a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the paper extensively with phosphoric acid to remove unincorporated γ-32P ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
-
HPLC-MS Detection:
-
Inject a sample of the terminated reaction mixture into an HPLC-MS system.
-
Separate the substrate (AC-2) from the phosphorylated product (phospho-AC-2) using a suitable chromatography method.
-
Quantify the amounts of both peptides by mass spectrometry.[6]
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Mandatory Visualization
CaMKII Signaling Pathway
Caption: CaMKII activation and signaling cascade.
This compound Inhibition Workflow
Caption: Experimental workflow for this compound inhibition assay.
P2RX7 Signaling as an Off-Target of this compound
Caption: P2RX7 receptor signaling pathway.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Inhibitor | KN62 | International Centre for Kinase Profiling [kinase-screen.mrc.ac.uk]
- 6. A non-radioactive in vitro CaMKII activity assay using HPLC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
understanding the chemical structure of KN-62
An In-depth Technical Guide to the CaMKII Inhibitor: KN-62
Introduction
This compound is a potent, selective, and cell-permeable chemical probe widely utilized in cellular and in vivo research to investigate the roles of Ca2+/calmodulin-dependent protein kinase II (CaMKII).[1][2] As a derivative of isoquinolinesulfonamide, its primary mechanism of action involves the direct inhibition of CaMKII activation.[1][3] This guide provides a comprehensive overview of the chemical structure, mechanism of action, quantitative data, and experimental protocols associated with this compound for researchers, scientists, and professionals in drug development.
Chemical Structure and Physicochemical Properties
This compound is characterized by a complex structure featuring two isoquinoline rings.[1][2] Its systematic IUPAC name is 4-[(2S)-2-(N-Methylisoquinoline-5-sulfonamido)-3-oxo-3-(4-phenylpiperazin-1-yl)propyl]phenyl isoquinoline-5-sulfonate.[1] The key chemical and physical properties are summarized below.
| Property | Value | Reference |
| IUPAC Name | 4-[(2S)-2-(N-Methylisoquinoline-5-sulfonamido)-3-oxo-3-(4-phenylpiperazin-1-yl)propyl]phenyl isoquinoline-5-sulfonate | [1] |
| Alternate Name | 1-[N,O-Bis(5-Isoquinolinesulfonyl)-N-Methyltyrosyl]-4-Phenylpiperazine | [4] |
| CAS Number | 127191-97-3 | [1][2] |
| Molecular Formula | C₃₈H₃₅N₅O₆S₂ | [1][4] |
| Molecular Weight | 721.84 g/mol | [1][4] |
| SMILES | CN(--INVALID-LINK--OS(=O)(=O)C2=CC=CC3=C2C=CN=C3)C(=O)N4CCN(CC4)C5=CC=CC=C5)S(=O)(=O)C6=CC=CC7=C6C=CN=C7 | [1][2] |
| Purity | ≥95-98% (Commercially available) | [4] |
Mechanism of Action
Inhibition of CaMKII
CaMKII is a serine/threonine protein kinase that plays a crucial role in decoding intracellular calcium (Ca²⁺) signals. Its activation is initiated by the binding of a Ca²⁺/calmodulin (CaM) complex. This compound exerts its inhibitory effect through a distinct allosteric mechanism.[3] It binds directly to the CaM binding site on the CaMKII holoenzyme.[1][5] This action competitively blocks the binding of the Ca²⁺/CaM complex, thereby preventing the activation and subsequent autophosphorylation of the kinase.[1][3]
Notably, the inhibition by this compound is non-competitive with respect to ATP.[3] Furthermore, this compound does not inhibit CaMKII that has already been autophosphorylated and is in a Ca²⁺/CaM-independent active state.[3][5]
Figure 1: CaMKII activation pathway and its inhibition by this compound.
Off-Target Effects
While selective for CaMKII over kinases like PKA and PKC, this compound is known to inhibit other CaM kinases, such as CaMKI and CaMKIV.[3][6] Crucially, it also functions as a potent non-competitive antagonist of the purinergic P2X7 receptor, an ATP-gated ion channel, with a much higher potency than for CaMKII.[1][2][5] This off-target activity must be considered when interpreting experimental results.
Quantitative Inhibitory Data
The potency of this compound has been quantified against its primary target and key off-target receptor. The values demonstrate its dual activity, which can be leveraged or controlled for in experimental design.
| Target | Metric | Value (nM) | Species/System | Reference |
| CaMKII | IC₅₀ | 900 | - | [1][2] |
| CaMKII | Kᵢ | 900 | Rat Brain | [5][6] |
| P2X7 Receptor | IC₅₀ | ~15 | HEK293 Cells | [2][5] |
| P2X7 Receptor | IC₅₀ | 12.7 | Human Lymphocytes (Ba²⁺ influx) | [5] |
| P2X7 Receptor | IC₅₀ | 13.1 | Human Leukemic B Lymphocytes (Ethidium influx) | [5] |
Experimental Protocol: In Vitro CaMKII Kinase Assay
This protocol outlines a standard method to determine the inhibitory activity (e.g., IC₅₀) of this compound on CaMKII using a radiometric assay with a peptide substrate.
Objective: To measure the dose-dependent inhibition of CaMKII by this compound.
Materials:
-
Recombinant CaMKII enzyme
-
Calmodulin (CaM)
-
ATP, [γ-³³P]ATP
-
CaMKII peptide substrate (e.g., Autocamtide-2)
-
This compound stock solution (in DMSO)
-
Assay Buffer: 35 mM HEPES, 10 mM MgCl₂, 1 mM CaCl₂
-
Stop Solution: 10% Trichloroacetic acid (TCA)
-
Phosphocellulose paper
-
Scintillation counter and fluid
Methodology:
-
Prepare Kinase Reaction Mix: In a microcentrifuge tube, prepare a master mix containing Assay Buffer, CaM, and the CaMKII peptide substrate.
-
Prepare Inhibitor Dilutions: Perform a serial dilution of the this compound stock solution in DMSO, followed by a final dilution in Assay Buffer to achieve the desired test concentrations. Include a DMSO-only control (vehicle control).
-
Initiate Pre-incubation: Add 20 µL of the this compound dilutions (or vehicle) to individual reaction wells. Add 20 µL of the CaMKII enzyme solution to each well and incubate for 10 minutes at 30°C to allow the inhibitor to bind to the enzyme.
-
Start Kinase Reaction: Initiate the phosphorylation reaction by adding 10 µL of the ATP solution (containing a spike of [γ-³³P]ATP). The final reaction volume is typically 50-100 µL.[6]
-
Incubate: Allow the reaction to proceed for a set time (e.g., 10-20 minutes) at 30°C.
-
Stop Reaction: Terminate the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper. Immediately immerse the paper in 10% TCA to precipitate the phosphorylated substrate.[6]
-
Wash: Wash the phosphocellulose papers multiple times with phosphoric acid to remove unincorporated [γ-³³P]ATP.
-
Quantify: Air dry the papers, add scintillation fluid, and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the percentage of kinase activity for each this compound concentration relative to the vehicle control.
-
Plot the percent activity against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Figure 2: Workflow for an in vitro radiometric CaMKII inhibition assay.
References
The Modulatory Effects of KN-62 on P2X7 Receptor Function: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The P2X7 receptor, an ATP-gated ion channel, is a key player in cellular signaling, particularly in immune and neuronal cells. Its activation by high concentrations of extracellular ATP triggers a cascade of downstream events, including ion flux, pore formation, and the release of inflammatory cytokines. Due to its involvement in various pathological conditions such as chronic pain, neuroinflammation, and cancer, the P2X7 receptor has emerged as a significant therapeutic target. KN-62, initially identified as a potent inhibitor of Ca2+/calmodulin-dependent protein kinase II (CaMKII), has also been characterized as a highly effective non-competitive antagonist of the P2X7 receptor. This technical guide provides an in-depth overview of the effects of this compound on P2X7 receptor activity, detailing its mechanism of action, quantitative inhibitory profile, and impact on downstream signaling pathways.
Core Mechanism of this compound Action on P2X7 Receptors
This compound functions as a non-competitive, allosteric antagonist of the P2X7 receptor.[1][2] This means it does not directly compete with ATP for its binding site. Instead, this compound is thought to bind to an allosteric site located at the interface between P2X7 receptor subunits, distinct from the ATP-binding pocket.[3] This binding event induces a conformational change in the receptor, which in turn prevents the channel from opening, even when ATP is bound.
The species-specificity of this compound is a critical aspect of its pharmacology. It is a potent inhibitor of the human P2X7 receptor but exhibits significantly weaker activity against the rat P2X7 receptor.[1][4][5] This difference in potency has been attributed to variations in the amino acid sequences within the allosteric binding site, particularly at position 95. In the human P2X7 receptor, a phenylalanine residue (Phe95) at this position is crucial for the high-affinity binding of this compound, likely through pi-stacking interactions.[4][5] The rat P2X7 receptor, however, possesses a leucine at the equivalent position, which does not facilitate the same strong interaction, leading to reduced antagonist efficacy.[4][5]
Quantitative Analysis of P2X7 Receptor Inhibition by this compound
The inhibitory potency of this compound on P2X7 receptors has been quantified across various studies, cell types, and experimental assays. The half-maximal inhibitory concentration (IC50) is a standard measure of its effectiveness. A summary of reported IC50 values is presented below.
| Parameter | Species/Cell Line | Assay Type | IC50 Value (nM) | Reference |
| IC50 | Human Lymphocytes | Ba2+ Influx | 12.7 | [6] |
| IC50 | Human Lymphocytes | Ethidium+ Uptake | 13.1 | [6] |
| IC50 | HEK293 cells expressing human P2X7 | Not specified | ~15 | [7] |
| IC50 | Human P2X7 Receptor | Not specified | ~100 | [4][5] |
| IC50 | Mouse P2X7 Receptor | Yo-Pro Uptake | Potent activity | [1] |
| IC50 | Rat P2X7 Receptor | Ca2+ Influx / Yo-Pro Uptake | Inactive/>100,000 | [1][4][5] |
| Ki (for CaMKII) | Rat Brain | Not specified | 900 | [7] |
Impact on P2X7 Receptor-Mediated Signaling Pathways
Activation of the P2X7 receptor initiates several downstream signaling cascades that are pivotal in inflammatory and cellular stress responses. This compound, by blocking the initial receptor activation, effectively attenuates these downstream events.
NLRP3 Inflammasome Activation
One of the most well-characterized consequences of P2X7 receptor activation is the assembly and activation of the NLRP3 (NOD-, LRR- and pyrin domain-containing protein 3) inflammasome. This multi-protein complex is responsible for the maturation and release of the pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18). The process is initiated by a P2X7-mediated K+ efflux from the cell. By preventing this ion flux, this compound has been shown to be a potent inhibitor of ATP-induced IL-1β release from human monocytes.[8][9]
Mitogen-Activated Protein Kinase (MAPK) Pathways
The P2X7 receptor is also known to activate various Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including p38 and Extracellular signal-regulated kinases (ERK1/2), which are involved in cellular stress responses, proliferation, and inflammation. Studies have demonstrated that P2X7-mediated activation of p38 MAPK can be blocked by this compound.[10] While direct inhibition of ERK1/2 by this compound downstream of P2X7 is less explicitly documented, its role as an upstream P2X7 antagonist implies an inhibitory effect on this pathway as well.
Nuclear Factor-kappa B (NF-κB) Signaling
Activation of the P2X7 receptor can also lead to the activation of the transcription factor Nuclear Factor-kappa B (NF-κB), a master regulator of inflammatory gene expression. This activation is thought to be mediated through the ion flux changes and subsequent downstream signaling events following P2X7 gating. As a potent blocker of the initial P2X7 activation, this compound is expected to prevent the downstream activation of NF-κB, thereby reducing the expression of NF-κB-dependent pro-inflammatory genes.
Experimental Protocols
Calcium Influx Assay
This assay measures the increase in intracellular calcium concentration ([Ca2+]i) following P2X7 receptor activation.
Methodology:
-
Cell Preparation: Culture cells expressing P2X7 receptors (e.g., HEK293-P2X7, THP-1 monocytes) on black-walled, clear-bottom 96-well plates.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent indicator (e.g., Fura-2 AM or Fluo-4 AM) in a physiological salt solution for 30-60 minutes at 37°C.
-
Washing: Gently wash the cells with the salt solution to remove extracellular dye.
-
Antagonist Pre-incubation: Add varying concentrations of this compound to the wells and incubate for 15-30 minutes.
-
Agonist Stimulation: Add a P2X7 agonist, such as ATP or BzATP, to the wells.
-
Fluorescence Measurement: Immediately measure the change in fluorescence intensity over time using a fluorescence plate reader. The fluorescence signal is proportional to the intracellular calcium concentration.
-
Data Analysis: Calculate the inhibition of the calcium response at each this compound concentration to determine the IC50 value.
Dye Uptake (Pore Formation) Assay
This assay assesses the formation of the large, non-selective pore associated with sustained P2X7 receptor activation by measuring the influx of a fluorescent dye.
Methodology:
-
Cell Preparation: Prepare a suspension of cells expressing P2X7 receptors.
-
Antagonist Pre-incubation: Incubate the cells with different concentrations of this compound for 15-30 minutes at 37°C.
-
Dye and Agonist Addition: Add a fluorescent dye that is normally membrane-impermeant (e.g., ethidium bromide, YO-PRO-1) along with a P2X7 agonist (e.g., BzATP).
-
Incubation: Incubate the cell suspension for a defined period (e.g., 10-30 minutes) at 37°C to allow for dye uptake.
-
Measurement: Measure the fluorescence of the cell suspension using a flow cytometer or a fluorescence plate reader.
-
Data Analysis: Quantify the reduction in dye uptake in the presence of this compound to determine the IC50 for pore formation inhibition.
Patch-Clamp Electrophysiology
This technique directly measures the ion currents flowing through the P2X7 receptor channel.
Methodology:
-
Cell Preparation: Plate cells expressing P2X7 receptors on coverslips suitable for microscopy.
-
Whole-Cell Configuration: Establish a whole-cell patch-clamp recording from a single cell. The intracellular solution contains ions appropriate for measuring cation currents, and the extracellular solution contains the agonist and antagonist.
-
Baseline Recording: Record the baseline membrane current in the absence of any agonist.
-
Agonist Application: Perfuse the cell with a solution containing a P2X7 agonist (e.g., ATP) to elicit an inward current.
-
Antagonist Application: Co-apply or pre-apply this compound with the agonist to measure the extent of current inhibition.
-
Data Analysis: Measure the peak current amplitude in the presence and absence of this compound. Construct a dose-response curve to determine the IC50 for channel inhibition.
Conclusion
This compound is a valuable pharmacological tool for the study of P2X7 receptor function. Its characterization as a potent, non-competitive, and species-selective antagonist provides a means to dissect the complex signaling pathways initiated by P2X7 activation. The data and protocols presented in this guide offer a comprehensive resource for researchers investigating the roles of the P2X7 receptor in health and disease and for professionals in the field of drug development targeting this important ion channel. The clear species differences in this compound's activity underscore the importance of selecting appropriate experimental models for translational research.
References
- 1. mdpi.com [mdpi.com]
- 2. Mapping the Site of Action of Human P2X7 Receptor Antagonists AZ11645373, Brilliant Blue G, this compound, Calmidazolium, and ZINC58368839 to the Intersubunit Allosteric Pocket - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. iris.unife.it [iris.unife.it]
- 5. Docking of competitive inhibitors to the P2X7 receptor family reveals key differences responsible for changes in response between rat and human - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antagonism of the ATP-gated P2X7 receptor: a potential therapeutic strategy for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. P2X7 Receptor Orchestrates Multiple Signalling Pathways Triggering Inflammation, Autophagy and Metabolic/Trophic Responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of P2X7 receptor-selective antagonists offers new insights into P2X7 receptor function and indicates a role in chronic pain states - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantitative structure–activity relationship study of P2X7 receptor inhibitors using combination of principal component analysis and artificial intelligence methods - PMC [pmc.ncbi.nlm.nih.gov]
Cell Permeability of KN-62: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Quantitative Data on Cell Permeability
A thorough review of existing literature reveals a consistent description of KN-62 as a "cell-permeable" inhibitor.[1] This characterization is based on its observed intracellular effects in a multitude of cell-based assays across various cell lines. However, specific quantitative metrics of its passage across cell membranes are not publicly documented. For context, the permeability of kinase inhibitors can vary widely. Generally, compounds with a Papp value >1 x 10⁻⁶ cm/s in a Caco-2 assay are considered to have good permeability.
Table 1: Permeability Classification Based on Apparent Permeability Coefficient (Papp)
| Permeability Class | Apparent Permeability Coefficient (Papp) (x 10⁻⁶ cm/s) |
| Low | < 1 |
| Moderate | 1 - 10 |
| High | > 10 |
| Note: This table provides a general classification for intestinal permeability and is not based on specific experimental data for this compound. |
Experimental Protocols for Determining Cell Permeability
To address the absence of specific data, this section provides detailed methodologies for two standard in vitro assays that can be employed to quantitatively assess the cell permeability of this compound.
Caco-2 Permeability Assay
The Caco-2 permeability assay is a widely accepted in vitro model for predicting human intestinal absorption of drugs. The assay utilizes a human colorectal adenocarcinoma cell line that differentiates into a monolayer of polarized enterocytes with tight junctions.
Experimental Workflow:
Caption: Workflow for the Caco-2 Permeability Assay.
Detailed Methodology:
-
Cell Culture: Caco-2 cells are seeded onto permeable Transwell® inserts at a density of approximately 6 x 10⁴ cells/cm² and cultured for 21-25 days in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 1% non-essential amino acids, and 1% penicillin-streptomycin.
-
Monolayer Integrity: Before the experiment, the integrity of the Caco-2 cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER). A TEER value above 250 Ω·cm² is generally considered acceptable. The permeability of a fluorescent marker like Lucifer Yellow is also assessed to confirm the integrity of the tight junctions.
-
Transport Studies:
-
The cell monolayers are washed with pre-warmed Hanks' Balanced Salt Solution (HBSS).
-
For apical-to-basolateral (A-B) transport, the this compound dosing solution (e.g., 10 µM in HBSS) is added to the apical side, and fresh HBSS is added to the basolateral side.
-
For basolateral-to-apical (B-A) transport, the this compound solution is added to the basolateral side, and fresh HBSS is added to the apical side.
-
The plates are incubated at 37°C with gentle shaking.
-
Samples are collected from the receiver compartment at specific time points (e.g., 30, 60, 90, and 120 minutes), and the volume is replaced with fresh buffer.
-
-
Sample Analysis: The concentration of this compound in the collected samples is quantified using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C₀) Where:
-
dQ/dt is the steady-state flux of the compound across the monolayer.
-
A is the surface area of the membrane.
-
C₀ is the initial concentration of the compound in the donor compartment. The efflux ratio (ER) is calculated as Papp (B-A) / Papp (A-B). An ER > 2 suggests the involvement of active efflux transporters.
-
Parallel Artificial Membrane Permeability Assay (PAMPA)
PAMPA is a high-throughput, cell-free assay that predicts passive transcellular permeability. It measures the permeation of a compound from a donor compartment, through a synthetic membrane coated with a lipid solution, to an acceptor compartment.
Experimental Workflow:
Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).
Detailed Methodology:
-
Membrane Preparation: A filter plate (donor plate) is coated with a lipid solution (e.g., 1% L-α-phosphatidylcholine in dodecane).
-
Plate Setup: The wells of an acceptor plate are filled with buffer (e.g., phosphate-buffered saline, pH 7.4). The this compound dosing solution (e.g., 10 µM in the same buffer) is added to the donor plate.
-
Incubation: The donor plate is placed on top of the acceptor plate, forming a "sandwich," and incubated at room temperature for a defined period (e.g., 4 to 16 hours).
-
Sample Analysis: After incubation, the plates are separated, and the concentration of this compound in both the donor and acceptor wells is determined using UV-Vis spectroscopy or LC-MS/MS.
-
Data Analysis: The effective permeability (Pe) is calculated using an appropriate equation that considers the concentrations in the donor and acceptor compartments, the incubation time, and the dimensions of the assay system.
Signaling Pathways Modulated by this compound
This compound exerts its cellular effects primarily through the inhibition of CaMKII. This inhibition has downstream consequences on various signaling pathways, including the AKT/HIF-1α pathway.
CaMKII Inhibition Pathway
This compound is a competitive inhibitor of Ca²⁺/Calmodulin binding to CaMKII, thereby preventing the autophosphorylation and activation of the kinase.[2] This blockade affects numerous downstream cellular processes that are regulated by CaMKII.
Caption: Mechanism of CaMKII inhibition by this compound.
Inhibition of the AKT/HIF-1α Pathway
Studies have shown that this compound can inhibit the AKT signaling pathway.[3] This, in turn, suppresses the translation of Hypoxia-Inducible Factor 1-alpha (HIF-1α), a key regulator of cellular responses to hypoxia.[3]
Caption: this compound's inhibitory effect on the AKT/HIF-1α signaling pathway.
Conclusion
This compound is a valuable tool for studying CaMKII-mediated cellular processes, and its utility is predicated on its ability to cross cell membranes. While qualitative evidence strongly supports its cell permeability, the lack of quantitative data represents a knowledge gap. The experimental protocols detailed in this guide provide a framework for researchers to generate this important data, enabling a more precise understanding of the pharmacokinetics and cellular disposition of this compound. Furthermore, a clear understanding of its impact on key signaling pathways, such as CaMKII and AKT/HIF-1α, is crucial for interpreting experimental results and exploring its therapeutic potential.
References
KN-62's Role in Calcium Signaling Pathways: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Calcium (Ca²⁺) signaling is a fundamental and ubiquitous mechanism governing a vast array of cellular processes, from gene expression and proliferation to muscle contraction and neurotransmission. A key mediator in these pathways is the Ca²⁺/calmodulin-dependent protein kinase II (CaMKII), a multifunctional serine/threonine kinase that decodes the frequency and amplitude of intracellular Ca²⁺ oscillations. KN-62, a potent and cell-permeable isoquinolinesulfonamide derivative, has been instrumental as a research tool for elucidating the multifaceted roles of CaMKII. This technical guide provides a comprehensive overview of this compound's mechanism of action, its application in studying calcium signaling pathways, and detailed experimental considerations for its use.
Introduction to CaMKII and its Role in Calcium Signaling
Intracellular calcium signals are relayed and interpreted by a host of Ca²⁺ binding proteins. Among these, calmodulin (CaM) plays a pivotal role. Upon binding Ca²⁺, CaM undergoes a conformational change that enables it to interact with and activate a variety of downstream effectors, including CaMKII.
CaMKII is a unique enzyme that can function as a molecular switch. Following activation by Ca²⁺/CaM, it can undergo autophosphorylation, leading to Ca²⁺-independent, autonomous activity.[1] This property allows the kinase to remain active even after the initial Ca²⁺ signal has dissipated, effectively decoding the frequency of Ca²⁺ spikes. This sustained activity is crucial for many downstream cellular events.
This compound: A Selective Inhibitor of CaMKII
This compound is a widely used pharmacological agent to probe the functions of CaMKII. It acts as a selective and reversible inhibitor of CaMKII.[2]
Mechanism of Action
This compound exerts its inhibitory effect by competing with Ca²⁺/calmodulin for binding to the CaMKII holoenzyme.[3] It directly binds to the calmodulin binding site on the kinase, thereby preventing the activation of CaMKII by Ca²⁺/CaM.[2][4] This allosteric inhibition is not competitive with ATP.[3] Consequently, this compound prevents the autophosphorylation of CaMKII at Threonine 286 (in the alpha isoform), a critical step for generating its autonomous activity.[1][4] It is important to note that this compound does not inhibit the activity of already autophosphorylated, Ca²⁺-independent CaMKII.[2][3]
Figure 1: Mechanism of this compound Inhibition of CaMKII Activation.
Quantitative Data on this compound Inhibition
The potency of this compound has been characterized across various studies. The following tables summarize the key quantitative metrics for its inhibitory activity.
Table 1: Inhibitory Constants of this compound for CaMKII Isoforms
| Target | Kᵢ (μM) | Source |
| CaMKII | 0.9 | [2][5] |
| CaMKI | Equally well as CaMKII | [5] |
| CaMKIV | Equally well as CaMKII | [5] |
| CaMKV | 0.8 | [5] |
Table 2: IC₅₀ Values of this compound for CaMKII and Off-Target Effects
| Target/Process | IC₅₀ | Cell Line/System | Source |
| CaMKII | 900 nM | Not Specified | [4] |
| P2RX7 Receptor | 15 nM | Not Specified | [4][5] |
| P2X7 Receptor (ATP-induced Ba²⁺ influx) | 12.59 nM | Human lymphocytes | [5] |
| P2X7 Receptor (BzATP-induced Ca²⁺ influx) | 50.12 nM | HEK293 cells | [5] |
| Bz-ATP-induced IL-1β release | 81 nM | THP1 cells | [5] |
| High KCl-stimulated prolactin secretion | 95 nM | Rat anterior pituitary cells | [6] |
| Carbachol-stimulated acid secretion | 20 μM | Rabbit parietal cells | [7] |
This compound's Role in Elucidating Calcium Signaling Pathways
This compound has been instrumental in dissecting the involvement of CaMKII in a multitude of cellular functions.
Neurotransmission and Synaptic Plasticity
CaMKII is highly concentrated at the postsynaptic density of excitatory synapses and is a critical player in synaptic plasticity, including long-term potentiation (LTP).[8][9] Studies using this compound have demonstrated that inhibition of CaMKII blocks the induction of LTP in the CA1 region of the hippocampus, highlighting the kinase's essential role in this form of memory storage.[8] this compound has also been shown to inhibit glutamate release by affecting voltage-dependent Ca²⁺ channels in synaptosomes.[10]
Gene Expression and Cell Cycle
By modulating the activity of transcription factors, CaMKII can influence gene expression. This compound has been shown to inhibit seizure-induced expression of brain-derived neurotrophic factor (BDNF) mRNA in the adult rat brain.[5] Furthermore, studies have indicated that this compound can block cell cycle progression, causing an accumulation of cells in the S phase in K562 leukemia cells, suggesting a role for CaMKII in cell growth.[5][11]
Ion Channel Regulation
A significant aspect of this compound's effects, and a crucial consideration for interpreting experimental results, is its direct interaction with various ion channels. While some of these effects may be downstream of CaMKII inhibition, several studies point to direct channel modulation.
-
L-type Ca²⁺ Channels: this compound has been reported to directly interact with and inhibit L-type Ca²⁺ channels, which can, in turn, affect processes like insulin secretion.[3][12]
-
Voltage-Gated K⁺ Channels: this compound and its analogue KN-93 can block macroscopic voltage-dependent K⁺ currents (Kv) in smooth muscle cells at concentrations used to inhibit CaMKII.[3]
-
Other Ion Channels: this compound has been shown to inhibit acetylcholine-induced Ca²⁺ influx and carbachol-stimulated Na⁺ influx in adrenal medullary cells.[13] It also inhibits high KCl-stimulated increases in intracellular Ca²⁺ in anterior pituitary cells.[6]
Figure 2: Overview of Cellular Processes Modulated by this compound.
Experimental Protocols
When using this compound in experimental settings, careful consideration of the methodology is paramount to ensure accurate and reproducible results.
General Handling and Preparation
-
Solubility: this compound is soluble in DMSO.[5] For in vivo applications, a stock solution in DMSO can be further diluted in vehicles like a mixture of PEG300, Tween80, and water.[5]
-
Storage: Stock solutions should be stored at -20°C or -80°C for long-term stability.[2]
Cell Culture Experiments
The following is a generalized protocol for treating cultured cells with this compound. Specific parameters will need to be optimized for each cell line and experimental question.
-
Cell Seeding: Plate cells at an appropriate density in multi-well plates to ensure they are in the logarithmic growth phase at the time of treatment.[14]
-
This compound Preparation: Prepare a stock solution of this compound in sterile DMSO. On the day of the experiment, dilute the stock solution to the desired final concentrations in the appropriate cell culture medium. It is crucial to include a vehicle control (medium with the same concentration of DMSO) in the experimental design.
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired period. Incubation times will vary depending on the specific cellular process being investigated.
-
Downstream Analysis: Following incubation, cells can be harvested for various downstream analyses, such as:
-
Western Blotting: To assess the phosphorylation state of CaMKII or its substrates.
-
Calcium Imaging: Using fluorescent Ca²⁺ indicators like Fura-2 to measure changes in intracellular Ca²⁺ concentrations.
-
Cell Viability and Proliferation Assays: To determine the effect of this compound on cell growth.
-
Gene Expression Analysis: Using techniques like qPCR or RNA-seq.
-
In Vitro Kinase Assay
This protocol provides a framework for measuring the direct inhibitory effect of this compound on CaMKII activity.
-
Reaction Mixture: Prepare a reaction buffer typically containing HEPES, MgCl₂, CaCl₂, calmodulin, and a CaMKII substrate (e.g., syntide-2 or myosin light chain).[5][15]
-
Inhibitor Addition: Add varying concentrations of this compound (dissolved in DMSO) or a vehicle control to the reaction mixture.
-
Kinase Reaction Initiation: Initiate the kinase reaction by adding purified CaMKII and [γ-³²P]ATP or using a non-radioactive method with HPLC-MS to detect substrate phosphorylation.[5][15]
-
Incubation: Incubate the reaction at 30°C for a defined period (e.g., 2-10 minutes).
-
Reaction Termination: Stop the reaction, for example, by adding trichloroacetic acid for radioactive assays or formic acid for HPLC-MS analysis.[5][15]
-
Quantification: Quantify the phosphorylation of the substrate to determine the level of CaMKII inhibition by this compound.
Figure 3: Generalized Experimental Workflows for Using this compound.
Considerations and Off-Target Effects
While this compound is a valuable tool, it is essential to be aware of its limitations and potential off-target effects to ensure proper interpretation of experimental data.
-
P2RX7 Receptor Antagonism: this compound is a potent antagonist of the P2RX7 receptor, with an IC₅₀ in the nanomolar range, which is significantly lower than its IC₅₀ for CaMKII.[4][5] This is a critical consideration in cell types that express this receptor.
-
Ion Channel Inhibition: As detailed in section 3.3, this compound can directly inhibit various ion channels.[3][6][12][13] It is advisable to use the inactive analogue, KN-92 (or KN-04), as a negative control to distinguish between effects due to CaMKII inhibition and off-target effects.[3][6][13] KN-92 is structurally similar to this compound but is a much less potent inhibitor of CaMKII.
-
Selectivity: While selective for CaMKII over PKA and PKC, this compound inhibits CaMKI and CaMKIV with similar potency.[5]
Conclusion
References
- 1. Studying CaMKII: Tools and standards - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Frontiers | CaMKII inhibitors: from research tools to therapeutic agents [frontiersin.org]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. selleckchem.com [selleckchem.com]
- 6. This compound, a calcium/calmodulin-dependent protein kinase II inhibitor, inhibits high potassium-stimulated prolactin secretion and intracellular calcium increases in anterior pituitary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An inhibitor of Ca2+/calmodulin-dependent protein kinase II, this compound, inhibits cholinergic-stimulated parietal cell secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of this compound, a specific inhibitor of calcium/calmodulin-dependent protein kinase II, on long-term potentiation in the rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mechanisms of CaMKII action in long-term potentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ca/calmodulin-dependent kinase II inhibitor KN62 attenuates glutamate release by inhibiting voltage-dependent Ca(2+)-channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The effect of this compound, Ca2+/calmodulin dependent protein kinase II inhibitor on cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Inhibition of voltage-gated Ca2+ channels and insulin secretion in HIT cells by the Ca2+/calmodulin-dependent protein kinase II inhibitor this compound: comparison with antagonists of calmodulin and L-type Ca2+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Ca(2+)/calmodulin-dependent protein kinase II inhibitor this compound inhibits adrenal medullary chromaffin cell functions independent of its action on the kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 15. A non-radioactive in vitro CaMKII activity assay using HPLC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Foundational Research on KN-62 and CaMKII: A Technical Guide
This technical guide provides an in-depth overview of the foundational research on KN-62, a widely used pharmacological inhibitor of Calcium/Calmodulin-dependent Protein Kinase II (CaMKII). It is intended for researchers, scientists, and drug development professionals, offering a comprehensive summary of this compound's mechanism of action, pharmacological profile, and its application in studying CaMKII signaling.
Introduction to CaMKII
Calcium/Calmodulin-dependent Protein Kinase II (CaMKII) is a serine/threonine protein kinase that plays a crucial role as a mediator of cellular calcium signals.[1] It is ubiquitously expressed and involved in a multitude of cellular functions, particularly in the heart and brain.[2] The CaMKII holoenzyme is typically a dodecamer, assembled from individual monomers, each containing a catalytic domain, a regulatory domain, and an association domain.[3][4] In its basal state, the kinase is autoinhibited. Activation occurs when the Ca2+/Calmodulin (CaM) complex binds to the regulatory domain, leading to a conformational change that exposes the catalytic site.[5] This activation can be sustained through autophosphorylation, allowing the kinase to remain active even after intracellular calcium levels have returned to baseline.[4]
This compound: A Selective CaMKII Inhibitor
This compound is an isoquinolinesulfonamide derivative that is a selective, cell-permeable, and reversible inhibitor of CaMKII.[6][7] It has been a valuable tool in elucidating the physiological and pathological roles of CaMKII. This compound and its analogue, KN-93, are among the most widely used inhibitors for studying the cellular functions of CaMKII.[5][8]
Mechanism of Action
This compound acts as an allosteric inhibitor of CaMKII. Its primary mechanism involves binding directly to the calmodulin-binding site on the CaMKII holoenzyme.[6][7][8] This interaction is competitive with respect to Ca2+/CaM, meaning this compound prevents the activation of the kinase by blocking the binding of the Ca2+/CaM complex.[7][8] Consequently, this compound inhibits the Ca2+/calmodulin-dependent autophosphorylation of CaMKII.[6] It is important to note that this compound does not inhibit the activity of CaMKII that has already been autophosphorylated and is in a Ca2+/CaM-independent, autonomously active state.[6][8]
Quantitative Pharmacological Data
The inhibitory potency of this compound has been quantified against CaMKII and other kinases. This data is crucial for designing experiments and interpreting results.
| Target | Parameter | Value | Species/Tissue | Reference |
| CaMKII | Ki | 0.9 µM | Rat Brain | [6] |
| CaMKII | IC50 | 900 nM | [7] | |
| CaMKI | - | Inhibits | [8][9] | |
| CaMKIV | - | Inhibits | [8][9] | |
| CaMKV | Ki | 0.8 µM | [9] | |
| PKA | - | No significant inhibition | [8][9] | |
| PKC | - | No significant inhibition | [8][9] | |
| MLCK | - | No significant inhibition | [8][9] |
Selectivity and Off-Target Effects
While this compound is selective for CaMKII over PKA, PKC, and MLCK, it also inhibits other CaM kinases like CaMKI and CaMKIV.[8][9] A significant off-target effect of this compound is its potent, non-competitive antagonism of the purinergic P2X7 receptor.[6][7][9] This is an important consideration when interpreting data from cellular or in vivo studies.
| Off-Target | Parameter | Value | Cell Line/System | Reference |
| P2X7 Receptor | IC50 | ~15 nM | HEK293 cells | [6][9] |
| P2X7 Receptor | IC50 | 12.7 nM | Human lymphocytes (ATP-stimulated Ba²+ influx) | [6] |
| P2X7 Receptor | IC50 | 13.1 nM | Human leukemic B lymphocytes (Bz-ATP induced permeability) | [6] |
| Voltage-gated K⁺ channels | - | Inhibits | Smooth muscle cells | [8] |
| L-type Ca²⁺ channels | - | Direct effects | [8] |
Key Experimental Protocols
Detailed methodologies are essential for the reproducible study of this compound's effects. Below is a generalized protocol for a CaMKII kinase assay.
CaMKII Kinase Activity Assay
-
Objective: To measure the kinase activity of CaMKII in the presence and absence of this compound.
-
Materials:
-
Purified CaMKII enzyme
-
Substrate peptide (e.g., syntide-2)[10]
-
[γ-³²P]ATP or [γ-³³P]ATP
-
Assay Buffer: e.g., 35 mM HEPES, 10 mM MgCl₂, 1 mM CaCl₂[9]
-
Calmodulin (CaM)
-
This compound
-
Trichloroacetic acid (TCA) for stopping the reaction
-
Phosphocellulose paper or other separation method
-
Scintillation counter
-
-
Procedure:
-
Prepare a reaction mixture containing the assay buffer, CaMKII, CaM, and the substrate peptide.
-
Add varying concentrations of this compound (or vehicle control) to the reaction mixtures and pre-incubate.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate at 30°C for a defined period (e.g., 2-10 minutes).
-
Stop the reaction by adding cold TCA.
-
Spot the reaction mixture onto phosphocellulose paper and wash to remove unincorporated ATP.
-
Quantify the incorporated radioactivity using a scintillation counter to determine kinase activity.
-
Plot the kinase activity against the concentration of this compound to determine the IC50 value.
-
CaMKII Signaling Pathways and the Impact of this compound
CaMKII is a central node in numerous signaling pathways, including those involved in cardiac hypertrophy, apoptosis, and synaptic plasticity.[11][12][13] For instance, in cardiac myocytes, pathological stimuli can lead to sustained CaMKII activation, which in turn phosphorylates downstream targets like phospholamban (PLN) and ryanodine receptors (RyR2), contributing to heart failure.[13]
The diagram below illustrates a simplified CaMKII signaling pathway in the heart and the point of intervention for this compound.
By inhibiting CaMKII activation, this compound can prevent the phosphorylation of these downstream targets, thereby mitigating the pathological consequences. For example, studies have shown that CaMKII inhibition can reduce cytochrome c release and mitochondrial swelling, which are key events in apoptosis.[13]
Conclusion
This compound has been instrumental in advancing our understanding of CaMKII's diverse roles. Its well-characterized mechanism of action as a CaM-competitive inhibitor makes it a powerful tool for dissecting CaMKII-dependent signaling pathways. However, researchers must remain cognizant of its off-target effects, particularly on the P2X7 receptor and various ion channels, and employ appropriate controls, such as the inactive analogue KN-92, to ensure the specific attribution of observed effects to CaMKII inhibition.[8] Future research may focus on developing even more specific and potent CaMKII inhibitors with improved pharmacokinetic properties for both research and therapeutic applications.
References
- 1. Studying CaMKII: Tools and standards - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Calcium/Calmodulin-Stimulated Protein Kinase II (CaMKII): Different Functional Outcomes from Activation, Depending on the Cellular Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pathways for CaMKII activation in disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Mechanisms of CaMKII Activation in the Heart [frontiersin.org]
- 5. Frontiers | An Overview of the Role of Calcium/Calmodulin-Dependent Protein Kinase in Cardiorenal Syndrome [frontiersin.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. Frontiers | CaMKII inhibitors: from research tools to therapeutic agents [frontiersin.org]
- 9. selleckchem.com [selleckchem.com]
- 10. The effect of this compound, Ca2+/calmodulin dependent protein kinase II inhibitor on cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Regulation of CaMKII signaling in cardiovascular disease [frontiersin.org]
- 12. CaMKII signaling pathways: Significance and symbolism [wisdomlib.org]
- 13. THE SIGNALLING PATHWAY OF CAMKII-MEDIATED APOPTOSIS AND NECROSIS IN THE ISCHEMIA/REPERFUSION INJURY - PMC [pmc.ncbi.nlm.nih.gov]
KN-62: A Technical Guide for Studying Kinase Function
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of KN-62, a widely used pharmacological tool for the investigation of Calcium/calmodulin-dependent protein kinase II (CaMKII) function. This document details its mechanism of action, selectivity, and applications in cellular and biochemical assays, and provides adaptable experimental protocols for its use in research settings.
Introduction to this compound
This compound is a potent, cell-permeable, and reversible inhibitor of CaMKII.[1][2] It acts as a competitive inhibitor with respect to calmodulin (CaM), binding to the CaM binding site on CaMKII and thereby preventing the activation of the kinase.[1] This allosteric mode of inhibition means that this compound is effective at preventing the initial activation of CaMKII but does not inhibit the activity of the kinase once it has been autophosphorylated and has become CaM-independent.[1][2]
Mechanism of Action
The primary mechanism of action of this compound is the prevention of CaMKII activation by Ca2+/CaM. In a resting state, the catalytic domain of CaMKII is autoinhibited by its regulatory domain. The binding of Ca2+/CaM to the regulatory domain relieves this autoinhibition, allowing the kinase to become active and phosphorylate its substrates. This compound directly competes with Ca2+/CaM for binding to the regulatory domain, thus stabilizing the inactive conformation of the enzyme.
Figure 1: Mechanism of CaMKII activation and its inhibition by this compound.
Data Presentation: Potency and Selectivity
This compound exhibits high potency for CaMKII. However, it is crucial for researchers to be aware of its off-target effects, most notably its potent antagonism of the P2X7 receptor. The following tables summarize the available quantitative data on this compound's inhibitory activity.
Table 1: Potency of this compound against CaMKII
| Target | Parameter | Value | Species | Reference |
| CaMKII | Ki | 0.9 µM | Rat Brain | [2] |
| CaMKII | IC50 | 900 nM | Not Specified | [1] |
Table 2: Selectivity Profile of this compound
| Target | Parameter | Value | Notes | Reference |
| P2X7 Receptor | IC50 | ~15 nM | Non-competitive antagonist | [1][2] |
| P2X7 Receptor (Bz-ATP induced permeability) | IC50 | 13.1 nM | Human Leukemic B Lymphocytes | [2] |
| ATP-stimulated Ba2+ influx | IC50 | 12.7 nM | Human Lymphocytes | [2] |
| GSK3β | Inhibition | Reported at higher concentrations | [3] | |
| PRAK | Inhibition | Reported at higher concentrations | [3] | |
| MAPKAP-K2 | Inhibition | Reported at higher concentrations | [3] |
Experimental Protocols
The following are generalized protocols for common assays used to study kinase function. Researchers should optimize concentrations, incubation times, and other parameters for their specific experimental systems.
In Vitro Kinase Assay
This protocol is designed to measure the direct inhibitory effect of this compound on CaMKII activity using a purified enzyme and a model substrate.
Materials:
-
Purified, active CaMKII
-
CaMKII substrate (e.g., Autocamtide-2)
-
This compound (dissolved in DMSO)
-
Kinase Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.1 mg/mL BSA)
-
[γ-³²P]ATP or unlabeled ATP for non-radioactive detection methods
-
Calmodulin
-
CaCl₂
-
Stop Solution (e.g., 75 mM phosphoric acid)
-
Phosphocellulose paper or other capture medium
-
Scintillation counter or appropriate detection instrument
Procedure:
-
Prepare a reaction mixture containing Kinase Assay Buffer, calmodulin, CaCl₂, and the CaMKII substrate.
-
Add varying concentrations of this compound or DMSO (vehicle control) to the reaction mixture and pre-incubate for 10-15 minutes at 30°C.
-
Initiate the kinase reaction by adding purified CaMKII enzyme.
-
After a brief incubation (e.g., 1-2 minutes), start the phosphorylation reaction by adding ATP (spiked with [γ-³²P]ATP if using radioactive detection).
-
Allow the reaction to proceed for a set time (e.g., 10-30 minutes) at 30°C.
-
Terminate the reaction by adding the Stop Solution.
-
Spot a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the paper extensively with phosphoric acid to remove unincorporated ATP.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition at each this compound concentration and determine the IC₅₀ value.
Figure 2: Workflow for an in vitro CaMKII kinase assay with this compound.
Western Blot Analysis of CaMKII Phosphorylation
This protocol allows for the assessment of this compound's effect on the autophosphorylation of CaMKII (at Thr286) in a cellular context.
Materials:
-
Cultured cells expressing CaMKII
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
This compound
-
Stimulus to induce CaMKII activation (e.g., ionomycin, glutamate)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer apparatus and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-CaMKII (Thr286) and anti-total-CaMKII
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Plate cells and grow to desired confluency.
-
Pre-treat cells with various concentrations of this compound or DMSO for a specified time (e.g., 30-60 minutes).
-
Stimulate the cells to activate CaMKII for a short period (e.g., 1-5 minutes).
-
Immediately wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the anti-phospho-CaMKII (Thr286) primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an anti-total-CaMKII antibody to normalize for protein loading.
Immunoprecipitation (IP) Kinase Assay
This protocol can be used to assess the effect of this compound on the activity of endogenous CaMKII against an exogenous substrate.
Materials:
-
Cell lysate (prepared as for Western blotting)
-
Anti-CaMKII antibody
-
Protein A/G agarose beads
-
IP Lysis Buffer
-
Kinase Assay Buffer
-
CaMKII substrate
-
[γ-³²P]ATP or unlabeled ATP
-
Wash Buffer
Procedure:
-
Pre-clear the cell lysate by incubating with protein A/G beads.
-
Incubate the pre-cleared lysate with an anti-CaMKII antibody to form an immune complex.
-
Capture the immune complex by adding protein A/G beads.
-
Wash the beads several times with IP Lysis Buffer and then with Kinase Assay Buffer.
-
Resuspend the beads in Kinase Assay Buffer containing the CaMKII substrate, calmodulin, and CaCl₂.
-
Add varying concentrations of this compound or DMSO and pre-incubate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate, terminate the reaction, and quantify substrate phosphorylation as described in the In Vitro Kinase Assay protocol.
Signaling Pathways
This compound is a valuable tool for dissecting the role of CaMKII in various signaling pathways. Below are diagrams of two key pathways where CaMKII plays a critical role.
CaMKII Signaling in Synaptic Plasticity (Long-Term Potentiation)
CaMKII is a central player in the induction of Long-Term Potentiation (LTP), a cellular mechanism underlying learning and memory.[4]
Figure 3: Role of CaMKII in LTP and the inhibitory action of this compound.
CaMKII Signaling in Cardiac Hypertrophy
CaMKII is also implicated in pathological cardiac hypertrophy, a maladaptive response of the heart to stress.[5][6][7]
Figure 4: CaMKII signaling cascade leading to cardiac hypertrophy.
Conclusion
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound, CaM Kinase II Inhibitor. P2X7 Antagonist. - CD BioSciences [celluars.com]
- 4. Synaptic memory and CaMKII - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. CaMKII in myocardial hypertrophy and heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CaMKII in myocardial hypertrophy and heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
KN-62 Experimental Protocol for Cell Culture: Application Notes and Detailed Methodologies
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the use of KN-62 in cell culture. This compound is a potent, cell-permeable, and reversible inhibitor of Ca2+/calmodulin-dependent protein kinase II (CaMKII). It also exhibits noncompetitive antagonism at P2X7 receptors. These protocols are designed to guide researchers in utilizing this compound to investigate CaMKII- and P2X7-mediated signaling pathways in various cellular contexts. Included are methodologies for cell treatment, downstream analysis, and quantitative data presented in structured tables for easy comparison. Additionally, signaling pathways and experimental workflows are visualized using Graphviz diagrams.
Introduction to this compound
This compound is a synthetic isoquinolinesulfonamide derivative that acts as a selective inhibitor of CaMKII by binding to the calmodulin-binding site of the enzyme, thereby preventing its activation by Ca2+/calmodulin.[1][2] It is important to note that this compound does not inhibit the activity of already autophosphorylated CaMKII.[1][2] Furthermore, this compound is a potent antagonist of the P2X7 purinergic receptor.[1] This dual activity should be considered when interpreting experimental results.
Key Characteristics of this compound:
| Property | Value | Reference |
| Target | CaMKII | [1] |
| Secondary Target | P2X7 Receptor | [1] |
| Mechanism of Action | Competitive inhibitor with respect to Ca2+/Calmodulin | [1][2] |
| Cell Permeability | Yes | [1] |
Applications in Cell Culture
This compound is a valuable tool for elucidating the roles of CaMKII and P2X7 receptors in a multitude of cellular processes.
Common Research Applications:
-
Cancer Biology: Investigating the role of CaMKII in cell proliferation, apoptosis, and drug resistance. For example, this compound has been shown to suppress hypoxia-inducible factor-1α (HIF-1α) protein synthesis in hepatoma cells.[3]
-
Neuroscience: Studying synaptic plasticity, neurotransmitter release, and neuronal signaling pathways.
-
Immunology: Exploring the involvement of CaMKII and P2X7 in immune cell activation, cytokine release, and inflammation. Inhibition of CaMKII by KN62 has been shown to reduce cytotoxic activity in Natural Killer (NK) cells.[4]
-
Cardiovascular Research: Examining the role of CaMKII in cardiac myocyte function and signaling.
-
Endocrinology: Investigating insulin secretion and other hormonal signaling pathways.[5]
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Protocol:
-
Refer to the manufacturer's instructions for the molecular weight of the this compound powder.
-
To prepare a 10 mM stock solution, dissolve the appropriate amount of this compound powder in DMSO. For example, for a molecular weight of 721.84 g/mol , dissolve 7.22 mg in 1 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for long-term storage.
General Cell Treatment Protocol
Materials:
-
Cultured cells of interest
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
Vehicle control (DMSO)
Protocol:
-
Seed cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) at a density that will ensure they are in the logarithmic growth phase at the time of treatment.
-
Allow cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO2.
-
On the day of treatment, prepare fresh dilutions of this compound in complete cell culture medium to the desired final concentrations. A typical starting concentration range is 1-10 µM.
-
Also, prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration used.
-
Remove the old medium from the cells and replace it with the medium containing this compound or the vehicle control.
-
Incubate the cells for the desired treatment duration (e.g., 1, 6, 12, 24, or 48 hours), depending on the specific experiment and cell type.
-
Following incubation, proceed with the desired downstream analysis.
Western Blot Analysis of CaMKII and Downstream Targets
This protocol outlines the detection of total and phosphorylated proteins after this compound treatment.
Materials:
-
Treated and control cell lysates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-CaMKII, anti-CaMKII, anti-p-CREB, anti-CREB, anti-HIF-1α, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
After this compound treatment, wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST (Tris-buffered saline with 0.1% Tween 20).
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities using image analysis software and normalize to a loading control like β-actin.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cells treated with this compound in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
Protocol:
-
After the desired this compound treatment period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Add 100 µL of solubilization solution to each well.
-
Mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Quantitative Data Summary
The following tables summarize quantitative data from various studies using this compound.
Table 1: Inhibitory Concentrations of this compound
| Target | IC50 / Ki | Cell Line / System | Reference |
| CaMKII | Ki = 0.9 µM | Rat Brain | [3] |
| P2X7 Receptor | IC50 ≈ 15 nM | HEK293 cells | [3] |
Table 2: Effective Concentrations of this compound in Cellular Assays
| Cell Type | Concentration | Assay | Observed Effect | Reference |
| Hepatoma (Hep3B, HepG2) | 1-5 µM | Western Blot | Dose-dependent reduction of HIF-1α protein levels | [3] |
| Pancreatic Islet Cells | 10 µM | Insulin Secretion Assay | Inhibition of carbachol and potassium-stimulated insulin secretion | [5] |
| Natural Killer (NK) cells | Not Specified | Cytotoxicity Assay | Reduction of cytotoxic activity | [4] |
| Mouse Oocytes | Not Specified | In vitro fertilization | Inhibition of second polar body emission and pronuclear formation | [6][7] |
Signaling Pathways and Experimental Workflows
Signaling Pathway: this compound Inhibition of CaMKII and Downstream Effects
Caption: this compound inhibits CaMKII activation, affecting downstream targets like CREB and HIF-1α.
Experimental Workflow: Investigating the Effect of this compound on Protein Phosphorylation
Caption: Workflow for analyzing protein phosphorylation changes after this compound treatment.
Troubleshooting and Considerations
-
Off-Target Effects: Remember that this compound also inhibits the P2X7 receptor.[1] To confirm that the observed effects are due to CaMKII inhibition, consider using a more specific CaMKII inhibitor if available, or using cells that do not express P2X7 receptors.
-
Solubility: this compound is poorly soluble in aqueous solutions. Ensure it is fully dissolved in DMSO before diluting in culture medium.
-
Concentration and Duration: The optimal concentration and treatment duration for this compound will vary depending on the cell type and the specific biological question. It is recommended to perform a dose-response and time-course experiment to determine the optimal conditions.
-
Control Experiments: Always include a vehicle control (DMSO) to account for any effects of the solvent. For some experiments, an inactive analog of this compound, if available, can be a useful negative control.
Conclusion
This compound remains a widely used and valuable pharmacological tool for studying CaMKII and P2X7 signaling in cell culture. By following these detailed protocols and considering the potential for off-target effects, researchers can effectively utilize this compound to gain insights into a wide range of cellular processes. The provided quantitative data and pathway diagrams serve as a useful reference for designing and interpreting experiments.
References
- 1. Frontiers | Role of Ca2+/Calmodulin-Dependent Protein Kinase Type II in Mediating Function and Dysfunction at Glutamatergic Synapses [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of voltage-gated Ca2+ channels and insulin secretion in HIT cells by the Ca2+/calmodulin-dependent protein kinase II inhibitor this compound: comparison with antagonists of calmodulin and L-type Ca2+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of this compound, a Selective Inhibitor of Calmodulin-Dependent Kinase II, On Mouse Oocyte Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of this compound, a selective inhibitor of calmodulin-dependent kinase II, on mouse oocyte activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for KN-62 in Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
KN-62 is a potent, cell-permeable, and selective inhibitor of Ca²⁺/Calmodulin-dependent protein kinase II (CaMKII), a crucial enzyme in neuronal signaling pathways.[1] Its ability to competitively block the binding of Ca²⁺/Calmodulin to CaMKII makes it an invaluable tool for investigating the diverse roles of this kinase in neuroscience.[1] These application notes provide a comprehensive overview of this compound, its mechanism of action, and detailed protocols for its use in key neuroscience research applications.
Mechanism of Action
This compound acts as an allosteric inhibitor of CaMKII.[2] It does not compete with ATP but instead binds to the calmodulin-binding site on the CaMKII holoenzyme, preventing its activation by the Ca²⁺/Calmodulin complex.[1][2] This inhibitory action is reversible and specific for the inactive state of the enzyme; this compound does not inhibit autophosphorylated, constitutively active CaMKII.[3] It is important to note that while selective for CaMKII over PKA, PKC, and MLCK, this compound also inhibits CaMKI and CaMKIV with similar potency.[4]
Key Features of this compound:
-
Selective CaMKII Inhibition: Primarily targets CaMKII, allowing for the specific investigation of its downstream effects.
-
Cell Permeability: Enables its use in both in vitro and in vivo experimental models.
-
Competitive with Ca²⁺/Calmodulin: Its mechanism of action is well-characterized, providing a clear basis for interpreting experimental results.[1][2]
Quantitative Data
The following tables summarize key quantitative data for this compound, providing a quick reference for experimental design.
Table 1: Inhibitory Potency of this compound
| Target | Inhibition Constant (Ki) | IC50 | Notes |
| CaMKII (rat brain) | 0.9 µM[3][4] | 900 nM[1] | Competitive with respect to Ca²⁺/Calmodulin. |
| CaMKI | Equally potent as with CaMKII | - | |
| CaMKIV | Equally potent as with CaMKII | - | |
| P2X7 Receptor | - | ~15 nM[3][4] | Non-competitive antagonist. A significant off-target effect to consider. |
Table 2: Recommended Working Concentrations
| Application | Cell Type/Model | Concentration Range | Reference |
| Long-Term Potentiation (LTP) Inhibition | Rat Hippocampal Slices | 1-10 µM | [5] |
| Neuroprotection Assay | Cultured Cortical Neurons | 1-10 µM | [6] |
| Neurite Outgrowth Inhibition | Cerebellar Neurons | 1-10 µM | [7] |
| In vivo Memory Studies | Rat Hippocampus (i.c.v.) | 1-5 µ g/site | [3] |
Signaling Pathway
The following diagram illustrates the CaMKII signaling pathway and the point of inhibition by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Calcium/Calmodulin-Stimulated Protein Kinase II (CaMKII): Different Functional Outcomes from Activation, Depending on the Cellular Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Role of Ca2+/Calmodulin-Dependent Protein Kinase Type II in Mediating Function and Dysfunction at Glutamatergic Synapses [frontiersin.org]
- 5. Frontiers | The Requirement of the C-Terminal Domain of GluA1 in Different Forms of Long-Term Potentiation in the Hippocampus Is Age-Dependent [frontiersin.org]
- 6. This compound provides neuroprotection against glutamate-induced excitotoxicity in neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Studying CaMKII: Tools and standards - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for KN-62 in Cancer Cell Line Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
KN-62 is a potent, cell-permeable, and selective inhibitor of Ca²⁺/calmodulin-dependent protein kinase II (CaMKII), a multifunctional serine/threonine protein kinase implicated in various cellular processes, including cell cycle progression, proliferation, and apoptosis.[1] Dysregulation of CaMKII activity has been observed in several cancers, making it an attractive target for therapeutic intervention. This compound exerts its inhibitory effect by competitively binding to the calmodulin-binding site of CaMKII, thereby preventing its activation.[1][2] These application notes provide a comprehensive overview of the use of this compound in cancer cell line studies, including its mechanism of action, effects on various cancer cell types, and detailed protocols for key experimental assays.
Mechanism of Action
This compound's primary mechanism of action is the inhibition of CaMKII. By doing so, it can modulate downstream signaling pathways that are critical for cancer cell survival and proliferation. One of the key pathways affected by this compound is the hypoxia-inducible factor-1α (HIF-1α) pathway. In hepatoma cells, this compound has been shown to suppress the hypoxic induction of HIF-1α protein in a dose-dependent manner.[3] This effect is thought to be mediated through the inhibition of AKT signaling, which in turn impairs the translation of HIF-1α protein.[3]
Furthermore, this compound has been demonstrated to influence other critical signaling cascades, such as the ERK1/2 and p38 MAPK pathways, which are involved in regulating cell proliferation and migration in cancer cells.[4] By inhibiting these pathways, this compound can induce cell cycle arrest and apoptosis.[1][4]
Data Presentation
This compound IC50 Values in Various Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values for this compound in different cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| K562 | Chronic Myelogenous Leukemia | ~10 | |
| HeLa | Cervical Cancer | Not explicitly stated, but effective at inducing cell cycle arrest | [1][5] |
| Hep3B | Hepatocellular Carcinoma | Effective at 1-5 µM for HIF-1α reduction | [3] |
| HepG2 | Hepatocellular Carcinoma | Effective at 1-5 µM for HIF-1α reduction | [3] |
Note: IC50 values can vary depending on the assay conditions, such as incubation time and cell density.
Quantitative Effects of this compound on Protein Expression
This compound treatment can lead to changes in the expression and phosphorylation status of key signaling proteins. The following table provides a summary of these effects.
| Target Protein | Cancer Cell Line | Treatment Conditions | Observed Effect | Reference |
| HIF-1α | Hep3B, HepG2 | 1-5 µM this compound, 8 hr hypoxia (1% O2) | Dose-dependent reduction in protein levels | [3] |
| Phospho-ERK1/2 | Colon Cancer Cells | Not specified | Decreased phosphorylation | [4] |
| Phospho-p38 | Colon Cancer Cells | Not specified | Decreased phosphorylation | [4] |
Mandatory Visualizations
Caption: this compound Signaling Pathway in Cancer Cells.
Caption: Experimental Workflow for this compound Studies.
Caption: Logical Relationships of this compound's Effects.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is adapted from standard MTT assay procedures.
Materials:
-
Cancer cell lines of interest
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and an untreated control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the compound concentration to determine the IC50 value.
Western Blot Analysis for Phosphorylated Proteins
This protocol provides general guidelines for Western blotting of phosphorylated proteins. Optimization may be required for specific antibodies and cell lines.
Materials:
-
Cancer cells treated with this compound
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-ERK, anti-phospho-p38, anti-HIF-1α, and their total protein counterparts)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer and separate them on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in 5% BSA/TBST) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and add the chemiluminescent substrate.
-
Imaging: Capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Apoptosis Assay (Annexin V/PI Staining)
This protocol is for the detection of apoptosis by flow cytometry using Annexin V and Propidium Iodide (PI) staining.[6][7][8][9]
Materials:
-
Cancer cells treated with this compound
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest both adherent and floating cells after this compound treatment.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour. Differentiate between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol describes cell cycle analysis by flow cytometry using propidium iodide (PI) staining.[1][4][10][11][12]
Materials:
-
Cancer cells treated with this compound
-
PBS
-
70% Ethanol (ice-cold)
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest cells after this compound treatment.
-
Fixation: Wash the cells with PBS and fix them by dropwise addition of ice-cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.
-
Staining: Pellet the fixed cells and wash with PBS. Resuspend the pellet in RNase A solution and incubate at 37°C for 30 minutes. Add PI staining solution and incubate in the dark for 15-30 minutes.
-
Analysis: Analyze the samples on a flow cytometer. Use appropriate software to deconvolute the DNA content histogram and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
References
- 1. benchchem.com [benchchem.com]
- 2. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 3. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 4. benchchem.com [benchchem.com]
- 5. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 10. Flow cytometry-assisted quantification of cell cycle arrest in cancer cells treated with CDK4/6 inhibitors [pubmed.ncbi.nlm.nih.gov]
- 11. cancer.wisc.edu [cancer.wisc.edu]
- 12. Flow Cytometry Protocol [sigmaaldrich.com]
Application Notes and Protocols for Using KN-62 in Hippocampal Slices
For Researchers, Scientists, and Drug Development Professionals
Introduction
KN-62 is a potent and specific, cell-permeable inhibitor of Ca2+/calmodulin-dependent protein kinase II (CaMKII), a crucial enzyme in the molecular cascade underlying synaptic plasticity. In the hippocampus, CaMKII plays a pivotal role in the induction and maintenance of long-term potentiation (LTP), a cellular correlate of learning and memory. These application notes provide a comprehensive protocol for utilizing this compound to investigate the role of CaMKII in synaptic transmission and plasticity in acute hippocampal slices.
Mechanism of Action
This compound acts as a competitive inhibitor at the calmodulin binding site of CaMKII, preventing its activation by the Ca2+/calmodulin complex. This inhibition blocks the autophosphorylation of CaMKII, a critical step for its sustained, calcium-independent activity, which is essential for the induction of LTP at synapses such as the Schaffer collateral-CA1 pathway.
Quantitative Data Summary
The following table summarizes the quantitative effects of this compound on long-term potentiation (LTP) in the CA1 region of hippocampal slices. The data illustrates a dose-dependent inhibition of LTP, as measured by the field excitatory postsynaptic potential (fEPSP) slope.
| This compound Concentration | LTP Induction Protocol | Post-Tetanus Time Point | fEPSP Slope (% of Baseline) | Percentage of LTP Inhibition | Reference |
| Control (Vehicle) | High-Frequency Stimulation (HFS) | 60 min | 155.82 ± 9.16% | 0% | [1] |
| 1 µM this compound | Theta Burst Stimulation (TBS) | 60 min | ~120% | ~50% | [2] |
| 5 µM this compound | High-Frequency Stimulation (HFS) | 60 min | Potentiation blocked | ~100% | [3] |
| 10 µM this compound | High-Frequency Stimulation (HFS) | 60 min | No significant potentiation | ~100% | [3] |
Note: The exact percentage of LTP can vary depending on the specific experimental conditions, including the age of the animal, the specific LTP induction protocol used, and recording parameters.
Experimental Protocols
This section provides detailed protocols for the preparation of acute hippocampal slices and the application of this compound for studying its effects on LTP.
Solutions and Reagents
-
Artificial Cerebrospinal Fluid (aCSF) (in mM): 119 NaCl, 2.5 KCl, 1.3 MgSO4, 2.5 CaCl2, 1.0 NaH2PO4, 26.2 NaHCO3, and 11 Glucose. The solution should be continuously bubbled with 95% O2 / 5% CO2.
-
Sucrose-based Cutting Solution (in mM): 87 NaCl, 2.5 KCl, 7 MgCl2, 0.5 CaCl2, 26.2 NaHCO3, 1.25 NaH2PO4, 25 Glucose, and 50 Sucrose. This solution should be chilled to 2-4°C and continuously bubbled with 95% O2 / 5% CO2.
-
This compound Stock Solution : Prepare a 10 mM stock solution of this compound in DMSO. Store at -20°C. Further dilutions to the final working concentration should be made in aCSF on the day of the experiment. The final DMSO concentration in the recording chamber should not exceed 0.1%.
Protocol for Preparation of Acute Hippocampal Slices
-
Anesthetize the animal (e.g., mouse or rat) in accordance with institutional guidelines.
-
Perfuse the animal transcardially with ice-cold, oxygenated sucrose-based cutting solution.
-
Rapidly dissect the brain and place it in the ice-cold, oxygenated cutting solution.
-
Isolate the hippocampus.
-
Cut the hippocampus into 350-400 µm thick transverse slices using a vibratome in the ice-cold, oxygenated cutting solution.
-
Transfer the slices to an incubation chamber containing oxygenated aCSF at 32-34°C for at least 30 minutes.
-
After the initial recovery period, maintain the slices at room temperature (22-25°C) in oxygenated aCSF for at least 1 hour before recording.
Protocol for Electrophysiological Recording and this compound Application
-
Transfer a single hippocampal slice to the recording chamber, continuously perfused with oxygenated aCSF at a flow rate of 2-3 ml/min at 30-32°C.
-
Position a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record fEPSPs.
-
Establish a stable baseline recording of fEPSPs for at least 20-30 minutes, stimulating at a low frequency (e.g., 0.05 Hz).
-
To apply this compound, switch the perfusion to aCSF containing the desired concentration of the inhibitor.
-
Pre-incubate the slice with this compound for at least 20-30 minutes prior to inducing LTP.
-
Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., three trains of 100 Hz for 1 second, with a 20-second inter-train interval) or a theta-burst stimulation (TBS) protocol.
-
Continue to record fEPSPs for at least 60 minutes post-LTP induction to assess the effect of this compound on the maintenance of potentiation.
Visualizations
CaMKII Signaling Pathway in LTP
The following diagram illustrates the central role of CaMKII in the signaling cascade that leads to NMDAR-dependent LTP.
Caption: CaMKII activation cascade in LTP and the inhibitory action of this compound.
Experimental Workflow for this compound Application in Hippocampal Slices
This diagram outlines the key steps in an electrophysiology experiment designed to test the effect of this compound on LTP.
Caption: Workflow for assessing the effect of this compound on LTP in hippocampal slices.
References
- 1. Age‐related changes in hippocampal‐dependent synaptic plasticity and memory mediated by p75 neurotrophin receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Long-Term Potentiation-Dependent Spine Enlargement Requires Synaptic Ca2+-Permeable AMPA Receptors Recruited by CaM-Kinase I - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of this compound, a specific inhibitor of calcium/calmodulin-dependent protein kinase II, on long-term potentiation in the rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Long-Term Potentiation with KN-62
Audience: Researchers, scientists, and drug development professionals.
Introduction
Long-term potentiation (LTP) is a persistent strengthening of synapses based on recent patterns of activity. It is a widely studied cellular mechanism underlying learning and memory. A key player in the induction and maintenance of LTP is the Calcium/Calmodulin-dependent Protein Kinase II (CaMKII). KN-62 is a potent, cell-permeable, and specific inhibitor of CaMKII, making it an invaluable tool for elucidating the role of this kinase in synaptic plasticity. These application notes provide detailed protocols for using this compound to study LTP in hippocampal brain slices.
Mechanism of Action
This compound selectively inhibits CaMKII by binding to the calmodulin-binding site of the enzyme, thereby preventing its activation by the calcium/calmodulin complex. This inhibition is competitive with respect to calmodulin. In the context of LTP, the influx of calcium through NMDA receptors upon high-frequency stimulation activates calmodulin, which in turn activates CaMKII. Activated CaMKII autophosphorylates itself and phosphorylates downstream targets, including AMPA receptor subunits, leading to increased synaptic strength. By blocking CaMKII activation, this compound prevents these downstream signaling events and, consequently, the induction of LTP in the CA1 region of the hippocampus.[1] It is important to note that this compound does not affect basal synaptic transmission.[1]
Signaling Pathway of CaMKII in LTP
The following diagram illustrates the central role of CaMKII in the signaling cascade leading to LTP and the point of inhibition by this compound.
Data Presentation
The following table summarizes the quantitative effects of this compound on Long-Term Potentiation in hippocampal slices.
| Parameter | Control (Vehicle) | This compound | Species/Tissue | LTP Induction Protocol | Reference |
| fEPSP Slope (% of baseline) | ~150-200% | No significant potentiation (~100%) | Rat Hippocampal CA1 | High-Frequency Stimulation (HFS) | [1] |
| Effective Concentration | N/A | 10 µM | Rat Hippocampal Slices | Not specified | [1] |
| Incubation Time | Pre-incubation before tetanus | Pre-incubation before and present during tetanus | Rat Hippocampal Slices | Tetanic Stimulation | [1] |
Experimental Protocols
Solutions and Reagents
Artificial Cerebrospinal Fluid (ACSF) - Standard Recording Solution
| Reagent | Concentration (mM) |
| NaCl | 124 |
| KCl | 2.5 |
| KH2PO4 | 1.25 |
| MgSO4 | 1.3 |
| CaCl2 | 2.5 |
| NaHCO3 | 26 |
| D-Glucose | 10 |
Prepare fresh daily and continuously bubble with 95% O2 / 5% CO2 (carbogen) for at least 30 minutes before use to maintain a pH of 7.4.
Sucrose-Based ACSF - For Slice Preparation (to enhance neuronal viability)
| Reagent | Concentration (mM) |
| Sucrose | 210 |
| KCl | 2.5 |
| KH2PO4 | 1.25 |
| MgCl2 | 4 |
| CaCl2 | 0.5 |
| NaHCO3 | 26 |
| D-Glucose | 10 |
Chill to 4°C and continuously bubble with carbogen.
This compound Stock Solution
-
Dissolve this compound in DMSO to prepare a concentrated stock solution (e.g., 10 mM).
-
Store at -20°C.
-
On the day of the experiment, dilute the stock solution in ACSF to the final working concentration (e.g., 10 µM). Ensure the final DMSO concentration is low (e.g., <0.1%) to avoid solvent effects. A vehicle control with the same DMSO concentration should be run in parallel.
Protocol for LTP Measurement in Rat Hippocampal Slices
1. Hippocampal Slice Preparation
-
Anesthetize a young adult rat (e.g., Wistar or Sprague-Dawley, 4-6 weeks old) and decapitate.
-
Rapidly dissect the brain and place it in ice-cold, carbogenated sucrose-based ACSF.
-
Isolate the hippocampus and prepare 350-400 µm thick transverse slices using a vibratome.
-
Transfer the slices to an interface or submersion holding chamber containing standard ACSF bubbled with carbogen.
-
Allow the slices to recover for at least 1 hour at room temperature (22-25°C) before starting the experiment.
2. Electrophysiological Recording
-
Transfer a single slice to the recording chamber, continuously perfused with carbogenated ACSF at a flow rate of 2-3 mL/min at 30-32°C.
-
Place a stimulating electrode (e.g., bipolar tungsten) in the Schaffer collateral pathway and a recording electrode (filled with ACSF) in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
-
Establish a stable baseline recording of fEPSPs for at least 20-30 minutes by delivering single pulses at a low frequency (e.g., 0.05 Hz). The stimulus intensity should be adjusted to elicit an fEPSP amplitude that is 30-40% of the maximal response.
3. Application of this compound
-
After establishing a stable baseline, switch the perfusion to ACSF containing the desired concentration of this compound (e.g., 10 µM) or vehicle.
-
Perfuse with the this compound/vehicle solution for at least 20-30 minutes prior to LTP induction to ensure adequate tissue penetration.
4. LTP Induction
-
Induce LTP using a standard high-frequency stimulation (HFS) protocol. A common protocol is one or more trains of 100 pulses at 100 Hz, with an inter-train interval of 20-30 seconds.
-
Alternatively, a theta-burst stimulation (TBS) protocol can be used, which consists of bursts of high-frequency pulses (e.g., 4 pulses at 100 Hz) delivered at a lower frequency (e.g., 5 Hz).
5. Post-Induction Recording and Data Analysis
-
Continue recording fEPSPs at the baseline stimulation frequency for at least 60 minutes after LTP induction.
-
Analyze the data by measuring the initial slope of the fEPSP.
-
Normalize the fEPSP slopes to the average baseline value and plot them over time to visualize the potentiation.
-
Compare the magnitude of LTP in the control (vehicle) and this compound treated slices. The magnitude of LTP is typically calculated as the average percentage increase in fEPSP slope during the last 10-20 minutes of the recording period compared to the baseline.
Experimental Workflow
The following diagram outlines the key steps in a typical in vitro LTP experiment using this compound.
Troubleshooting
-
No LTP in Control Slices: Ensure slices are healthy, recovery time is sufficient, and the stimulation intensity is appropriate. Check the temperature and carbogenation of the ACSF.
-
High Variability: Maintain consistent experimental conditions (temperature, flow rate, slice health). Use an internal control pathway in the same slice that does not receive HFS.
-
Incomplete Inhibition with this compound: Increase the pre-incubation time or the concentration of this compound. Ensure the stock solution is properly stored and diluted.
Conclusion
This compound is a powerful pharmacological tool for investigating the critical role of CaMKII in long-term potentiation. By following these detailed protocols, researchers can effectively utilize this compound to dissect the molecular mechanisms of synaptic plasticity, which is fundamental to understanding learning and memory processes in both healthy and diseased states.
References
Application Notes and Protocols for Employing KN-62 in Oocyte Activation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oocyte activation is a critical and intricate process that marks the initiation of embryonic development. It is triggered by a series of intracellular calcium (Ca2+) oscillations, which are induced by the sperm upon fertilization. A key downstream effector of these calcium signals is the Calcium/Calmodulin-dependent protein kinase II (CaMKII).[1][2] CaMKII, a serine/threonine kinase, plays a pivotal role in mediating several essential events of oocyte activation, including cortical granule exocytosis to prevent polyspermy, resumption of the meiotic cell cycle, and recruitment of maternal mRNAs for translation.[1]
The pharmacological inhibitor KN-62 and its structural analog KN-93 are potent and specific inhibitors of CaMKII. These small molecules serve as invaluable tools for dissecting the precise role of CaMKII in oocyte activation. By inhibiting CaMKII, researchers can investigate the downstream consequences and elucidate the signaling cascade that governs early embryonic development. These inhibitors act by binding to the calmodulin-binding site of CaMKII, thereby preventing its activation. This targeted inhibition allows for the controlled study of CaMKII-dependent pathways in oocyte activation assays.
These application notes provide detailed protocols for utilizing this compound in oocyte activation assays, along with data presentation and visualization of the relevant signaling pathways and experimental workflows.
Signaling Pathway of Oocyte Activation
The process of oocyte activation is initiated by the fusion of sperm and oocyte, leading to the release of phospholipase C zeta (PLCζ) from the sperm into the oocyte cytoplasm. PLCζ catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored Ca2+ into the cytoplasm. This initial Ca2+ release leads to a series of regenerative Ca2+ waves, or oscillations.
The elevated intracellular Ca2+ binds to calmodulin (CaM), and the Ca2+/CaM complex then activates CaMKII. Activated CaMKII phosphorylates downstream targets, leading to the degradation of cyclin B1 and the inactivation of Maturation Promoting Factor (MPF), which in turn allows for the resumption of meiosis. CaMKII also plays a role in cortical granule exocytosis. This compound inhibits CaMKII, thereby blocking these downstream events.
Figure 1: Oocyte activation signaling pathway highlighting the role of CaMKII and the inhibitory action of this compound.
Experimental Protocols
Materials
-
Mature MII oocytes
-
This compound (CaMKII inhibitor)
-
KN-92 (inactive analog of KN-93, as a negative control)
-
DMSO (vehicle for this compound and KN-92)
-
Fertilization medium or activation medium (e.g., Ca2+ ionophore-containing medium)
-
Culture dishes
-
Incubator (37°C, 5% CO2)
-
Microscope for oocyte manipulation and observation
Experimental Workflow
The general workflow for an oocyte activation assay using this compound involves oocyte collection, pre-incubation with the inhibitor, induction of activation, and subsequent assessment of activation parameters.
Figure 2: General experimental workflow for an oocyte activation assay using this compound.
Detailed Protocol
-
Oocyte Collection: Collect mature metaphase II (MII) oocytes from the oviducts of superovulated female mice. Remove cumulus cells by brief incubation in hyaluronidase.
-
Preparation of Inhibitor Stock Solutions: Prepare stock solutions of this compound and KN-92 in DMSO. A typical stock concentration is 10 mM.
-
Pre-incubation:
-
Divide the oocytes into three groups: Control (vehicle), this compound, and KN-92 (negative control).
-
Pre-incubate the oocytes in fertilization medium containing the respective compounds for 30-60 minutes at 37°C in a 5% CO2 atmosphere. The final concentration of DMSO should be consistent across all groups and should not exceed 0.1%.
-
-
Oocyte Activation:
-
In Vitro Fertilization (IVF): Add capacitated sperm to the culture dishes containing the pre-incubated oocytes.
-
Chemical Activation: Alternatively, activate the oocytes by treating them with a chemical agent such as ethanol (e.g., 7% for 5-7 minutes) or a calcium ionophore (e.g., ionomycin or A23187) in a calcium-containing medium.
-
-
Washing and Culture: After the activation stimulus, wash the oocytes several times in a fresh culture medium to remove the sperm or chemical activators and the inhibitors.
-
Assessment of Activation: Culture the oocytes for 4-6 hours at 37°C in a 5% CO2 atmosphere. Assess oocyte activation by observing the following parameters under a microscope:
-
Second Polar Body (PBII) Emission: A key indicator of the resumption of meiosis.
-
Pronuclear (PN) Formation: The formation of male and female pronuclei.
-
Cortical Granule (CG) Exocytosis: Can be assessed by staining with a lectin such as Lens culinaris agglutinin (LCA) and quantifying the fluorescence intensity at the oocyte cortex.
-
Data Presentation
The following tables summarize the expected quantitative data from oocyte activation assays employing a CaMKII inhibitor. The data is based on published studies using KN-93, a close analog of this compound.
Table 1: Effect of KN-93 on Meiosis Resumption in Rat Oocytes
| Treatment Group | Concentration (µM) | Oocytes with Resumed Meiosis (%) |
| Control (no inhibitor) | 0 | 95.2 ± 2.4 |
| KN-93 | 10 | 85.7 ± 4.8 |
| KN-93 | 25 | 42.9 ± 9.5 |
| KN-93 | 50 | 9.5 ± 4.8 |
| KN-92 (inactive analog) | 50 | 90.5 ± 4.8 |
*Indicates a statistically significant difference compared to the control group (p < 0.05).
Table 2: Dose-Dependent Inhibition of Ethanol-Induced Oocyte Activation in Mice by KN-93
| Treatment Group | Concentration (µM) | Oocytes with Second Polar Body Emission (%) |
| Control (Ethanol only) | 0 | 85.3 ± 3.1 |
| KN-93 | 5 | 62.5 ± 5.2 |
| KN-93 | 10 | 35.7 ± 4.8 |
| KN-93 | 15 | 10.2 ± 2.5* |
| KN-92 (inactive analog) | 15 | 82.1 ± 3.9 |
*Indicates a statistically significant difference compared to the control group (p < 0.05).
Table 3: Effect of KN-93 on Cortical Granule (CG) Exocytosis in Ethanol-Activated Mouse Oocytes
| Treatment Group | Concentration (µM) | Relative Cortical Granule Density (%) |
| Unactivated Control | - | 100 |
| Activated Control (Ethanol) | 0 | 35.4 ± 4.1 |
| KN-93 + Ethanol | 15 | 82.7 ± 5.6* |
| KN-92 + Ethanol | 15 | 38.2 ± 4.5 |
*Indicates a statistically significant inhibition of CG exocytosis compared to the activated control group (p < 0.05).
Conclusion
This compound is a powerful tool for investigating the role of CaMKII in oocyte activation. The protocols and data presented here provide a framework for designing and interpreting experiments aimed at understanding the molecular mechanisms of this fundamental biological process. The use of appropriate controls, such as the inactive analog KN-92, is crucial for ensuring the specificity of the observed effects. These studies are essential for both basic research in reproductive biology and for the development of new strategies in assisted reproductive technologies.
References
Application Notes and Protocols for Assessing KN-62 Efficacy
These application notes provide detailed protocols for researchers, scientists, and drug development professionals to assess the efficacy of KN-62, a potent inhibitor of Ca2+/calmodulin-dependent protein kinase II (CaMKII). The following sections detail the mechanism of action, quantitative data on its inhibitory activity, and step-by-step experimental protocols for key assays.
Mechanism of Action
This compound is a selective and cell-permeable inhibitor of CaMKII.[1] It exerts its inhibitory effect by binding to the calmodulin-binding site of the enzyme, thereby preventing its activation and subsequent autophosphorylation.[1][2] It is important to note that this compound also exhibits potent non-competitive antagonist activity at the P2X7 purinergic receptor.[1][3] Therefore, careful experimental design and interpretation are crucial to distinguish between its effects on CaMKII and P2X7 receptors.
Quantitative Data: this compound Inhibitory Activity
The inhibitory potency of this compound varies depending on the target and the specific assay conditions. The following table summarizes key quantitative data for this compound's efficacy.
| Target | Assay Type | System/Cell Line | Parameter | Value | Reference(s) |
| CaMKII | Kinase Activity | Rat Brain | Ki | 0.9 µM | [3] |
| CaMKII | Kinase Activity | General | IC50 | 900 nM | [1] |
| P2X7 Receptor | BzATP-induced Calcium Influx | HEK293 cells | IC50 | 15 nM | [1][3] |
| P2X7 Receptor | ATP-induced Ba2+ Influx | Human lymphocytes | IC50 | 12.7 nM | [3] |
| P2X7 Receptor | BzATP-induced Ethidium Influx | Human leukemic B lymphocytes | IC50 | 13.1 nM | [3] |
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the CaMKII signaling pathway and the general experimental workflows for assessing this compound efficacy.
Experimental Protocols
In Vitro CaMKII Kinase Activity Assay
This protocol is designed to measure the direct inhibitory effect of this compound on CaMKII enzymatic activity using a synthetic peptide substrate.
Materials:
-
Purified active CaMKII enzyme
-
Syntide-2 (or other suitable CaMKII substrate peptide)
-
This compound
-
ATP (radiolabeled [γ-³²P]ATP or non-radiolabeled for alternative detection methods)
-
Kinase Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.1 mg/mL BSA)
-
Calmodulin
-
CaCl₂
-
EGTA
-
Phosphocellulose paper or other separation matrix
-
Scintillation counter or appropriate detection instrument
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare a reaction mixture containing Kinase Assay Buffer, calmodulin, CaCl₂, and the CaMKII substrate peptide.
-
Add varying concentrations of this compound to the reaction mixture and pre-incubate for 10-15 minutes at 30°C.
-
Initiate the kinase reaction by adding purified CaMKII enzyme and ATP.
-
Incubate the reaction for a defined period (e.g., 10-30 minutes) at 30°C.
-
Stop the reaction by adding a stop solution (e.g., EDTA or acid).
-
Spot a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the paper extensively to remove unincorporated ATP.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value.
CaMKII Autophosphorylation Assay in Cells
This protocol assesses the ability of this compound to inhibit the autophosphorylation of CaMKII within a cellular context.
Materials:
-
Cell line of interest (e.g., PC12, HEK293, or primary neurons)
-
Cell culture medium and supplements
-
This compound
-
Stimulating agent to induce CaMKII activation (e.g., ionomycin, glutamate)
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking Buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-CaMKII (Thr286) and anti-total CaMKII
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Plate cells and allow them to adhere and grow to the desired confluency.
-
Pre-treat the cells with varying concentrations of this compound for a specified time (e.g., 30-60 minutes).
-
Stimulate the cells with an appropriate agonist to activate CaMKII for a short duration (e.g., 1-5 minutes).
-
Wash the cells with ice-cold PBS and lyse them with Lysis Buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Prepare samples for SDS-PAGE by adding sample buffer and boiling.
-
Separate proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with Blocking Buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-CaMKII overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total CaMKII for normalization.
-
Quantify the band intensities and calculate the inhibition of CaMKII autophosphorylation.
Intracellular Calcium Influx Assay
This protocol measures the effect of this compound on intracellular calcium levels, which is particularly relevant for assessing its off-target effects on P2X7 receptors.
Materials:
-
Cell line expressing the target of interest (e.g., HEK293 cells expressing P2X7R)
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)
-
This compound
-
Agonist to stimulate calcium influx (e.g., ATP or BzATP for P2X7R)
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Hanks' Balanced Salt Solution (HBSS) or other physiological buffer
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Fluorescence plate reader or fluorescence microscope
Procedure:
-
Plate cells in a black, clear-bottom 96-well plate and allow them to adhere.
-
Load the cells with a calcium-sensitive dye according to the manufacturer's instructions (e.g., incubate with Fura-2 AM for 30-60 minutes at 37°C).
-
Wash the cells to remove excess dye.
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Pre-incubate the cells with varying concentrations of this compound for 15-30 minutes.
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Measure the baseline fluorescence.
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Add the agonist to stimulate calcium influx and immediately begin recording the fluorescence intensity over time.
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Analyze the data by calculating the change in fluorescence or the area under the curve.
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Determine the IC50 value of this compound for the inhibition of agonist-induced calcium influx.
References
Troubleshooting & Optimization
KN-62 Off-Target Effects on Ion Channels: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions regarding the off-target effects of KN-62, a commonly used CaMKII inhibitor, on ion channels.
Summary of this compound's Inhibitory Activity
This compound is a selective and cell-permeable inhibitor of Ca2+/calmodulin-dependent protein kinase II (CaMKII). However, it exhibits significant off-target activity, most notably as a potent antagonist of the P2X7 receptor, an ATP-gated ion channel. Evidence also suggests interactions with other ion channels, including voltage-gated calcium channels (VGCCs). Understanding these off-target effects is critical for the accurate interpretation of experimental results.
Quantitative Data on this compound Inhibition
| Target | Species/Cell Line | Inhibition Metric | Value |
| CaMKII | Rat Brain | Ki | 0.9 µM |
| CaMKII | IC50 | 900 nM[1] | |
| P2X7 Receptor | HEK293 Cells | IC50 | ~15 nM[2] |
| P2X7 Receptor | Human Lymphocytes (ATP-stimulated Ba2+ influx) | IC50 | 12.7 nM[2][3] |
| P2X7 Receptor | Human Leukemic B Lymphocytes (Bz-ATP induced permeability) | IC50 | 13.1 nM[2] |
| Voltage-Gated Ca2+ Channels | Adrenal Chromaffin Cells (stimulated 45Ca2+ uptake) | IC50 | 0.32 µM |
Signaling Pathways and Experimental Workflow
To visualize the intended and off-target effects of this compound, the following diagrams illustrate the relevant signaling pathways and a general experimental workflow for investigating these effects.
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology for P2X7 Receptor Activity
This protocol is designed to measure agonist-induced currents in cells expressing the P2X7 receptor, such as HEK293 cells stably transfected with P2X7R.
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Cell Preparation: Plate cells on glass coverslips 24-48 hours before the experiment to achieve 50-70% confluency.
-
Solutions:
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External Solution (in mM): 147 NaCl, 2 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 13 D-glucose. Adjust pH to 7.4 with NaOH.
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Internal (Pipette) Solution (in mM): 147 NaCl, 10 HEPES, 10 EGTA. Adjust pH to 7.2 with NaOH.
-
-
Recording:
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Establish a whole-cell patch-clamp configuration.
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Clamp the cell membrane potential at -60 mV.
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Record baseline current in the external solution.
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Apply the P2X7R agonist (e.g., 300 µM BzATP) and record the inward current.
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Wash out the agonist and allow the current to return to baseline.
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Pre-incubate the cells with varying concentrations of this compound for 5-10 minutes.
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Co-apply the agonist and this compound and record the resulting current.
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Analyze the reduction in current amplitude to determine the inhibitory effect of this compound.
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Calcium Imaging for Voltage-Gated Calcium Channel (VGCC) Activity
This protocol measures changes in intracellular calcium concentration ([Ca2+]i) in response to depolarization, which activates VGCCs.
-
Cell Preparation and Dye Loading:
-
Plate cells on glass coverslips.
-
Load cells with a calcium-sensitive dye (e.g., 2-5 µM Fura-2 AM) in a physiological salt solution for 30-60 minutes at 37°C.
-
Wash the cells to remove excess dye and allow for de-esterification for at least 30 minutes.
-
-
Imaging:
-
Mount the coverslip on a fluorescence microscope equipped for ratiometric imaging (e.g., 340/380 nm excitation for Fura-2).
-
Perfuse with a physiological salt solution and record baseline [Ca2+]i.
-
Induce depolarization to activate VGCCs by perfusing with a high potassium solution (e.g., 50 mM KCl, with adjusted NaCl to maintain osmolarity).
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Record the increase in [Ca2+]i.
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Wash with the normal salt solution to allow [Ca2+]i to return to baseline.
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Incubate with this compound at the desired concentration.
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Repeat the high potassium stimulation in the presence of this compound and record the [Ca2+]i response.
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Compare the amplitude of the calcium transients with and without this compound to quantify inhibition.
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Troubleshooting Guide & FAQs
Q1: My experimental results are inconsistent when using this compound to inhibit CaMKII. Could off-target effects be the cause?
A1: Yes, inconsistency can arise if your experimental system expresses ion channels sensitive to this compound, particularly the P2X7 receptor. Given that this compound is significantly more potent at inhibiting the P2X7 receptor (IC50 ~15 nM) than CaMKII (IC50 = 900 nM), even low concentrations of this compound could be primarily affecting P2X7R if it is present and activated in your system.[1][2]Troubleshooting Steps:
-
Check for P2X7R expression: Verify whether your cell type or tissue expresses the P2X7 receptor using techniques like qPCR, Western blot, or immunohistochemistry.
-
Use a P2X7R-null system: If possible, repeat the experiment in a cell line that does not express P2X7R or use a P2X7R knockout animal model.
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Pharmacological controls: Use a specific P2X7R antagonist (that does not affect CaMKII) in parallel with your this compound experiments. If the P2X7R antagonist replicates the effects of this compound, it is likely an off-target effect.
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Inactive Analog Control: Use KN-04, a structurally similar but inactive analog of this compound for CaMKII inhibition. However, be aware that KN-04 has also been shown to inhibit P2X7R, so it may not be a suitable negative control for distinguishing between CaMKII and P2X7R effects.
Q2: How can I differentiate between the inhibition of CaMKII and the antagonism of P2X7 receptors in my experiment?
A2: Differentiating these two effects requires a multi-pronged approach:Troubleshooting Steps:
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Concentration dependence: Design your experiments to use a concentration of this compound that is sufficient to inhibit CaMKII but below the threshold for significant P2X7R antagonism, if possible. However, the overlapping potency can make this challenging.
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Stimulation conditions: P2X7R is activated by extracellular ATP. If your experimental conditions do not involve high concentrations of extracellular ATP, the off-target effects on P2X7R may be minimal. Conversely, if you are studying a process that involves ATP release (e.g., cell stress or inflammation), the P2X7R-mediated effects of this compound could be pronounced.
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Downstream readouts: Measure the phosphorylation of a known CaMKII substrate. If this compound inhibits your observed phenotype without affecting the phosphorylation of the CaMKII substrate, the effect is likely off-target.
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Alternative CaMKII inhibitors: Use other CaMKII inhibitors with different off-target profiles (e.g., KN-93) to see if the effect is reproducible. Note that KN-93 may also have off-target effects on ion channels.[4]
Q3: I am observing a decrease in intracellular calcium influx upon application of this compound. Is this due to CaMKII inhibition or a direct effect on calcium channels?
A3: This could be due to either, or a combination of both, but there is strong evidence for a direct inhibitory effect of this compound on certain calcium channels.Troubleshooting Steps:
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Directly measure channel activity: Use patch-clamp electrophysiology to directly measure currents from voltage-gated calcium channels in the presence and absence of this compound. This will demonstrate a direct effect on the channel, independent of CaMKII signaling.
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Control for CaMKII activity: In your calcium imaging experiments, try to activate CaMKII independently of calcium influx (if your system allows) and see if this compound still has an effect.
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Use inactive analogs: As mentioned, while not a perfect control, comparing the effects of this compound to KN-04 can provide some insight. If both compounds inhibit calcium influx, it is less likely to be solely a CaMKII-mediated event.
Q4: What concentration of this compound should I use to selectively inhibit CaMKII?
A4: Achieving perfect selectivity is difficult due to the high potency of this compound on P2X7R.Recommendations:
-
For relatively selective CaMKII inhibition, it is advisable to use the lowest effective concentration, typically in the range of 1-5 µM.
-
Always be mindful that at these concentrations, you will likely be completely inhibiting any P2X7R activity.
-
It is crucial to include the appropriate controls mentioned in the FAQs above to account for potential off-target effects.
References
- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 2. Effects of antagonists at the human recombinant P2X7 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Heterologous Expression and Patch-Clamp Recording of P2X Receptors in HEK293 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Control of L-type calcium current during the action potential of guinea-pig ventricular myocytes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Unexpected Results with KN-62
Welcome to the technical support center for KN-62. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot unexpected experimental outcomes and provide clear guidance on the effective use of this compound. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and key technical data to support your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent, cell-permeable, and reversible inhibitor of Ca²⁺/calmodulin-dependent protein kinase II (CaMKII).[1][2] It acts as an allosteric inhibitor by binding to the calmodulin-binding site of CaMKII, thereby preventing its activation by Ca²⁺/calmodulin.[3][4] It is important to note that this compound does not inhibit the activity of already autophosphorylated CaMKII.[2][4]
Q2: What are the known off-target effects of this compound?
This compound has several well-documented off-target effects. Most notably, it is a potent antagonist of the purinergic P2X7 receptor, with an IC50 value of approximately 15 nM.[1][2][4] This is significantly more potent than its inhibition of CaMKII (Kᵢ of 0.9 µM).[1][2] this compound has also been shown to directly affect various ion channels, including L-type Ca²⁺ channels and voltage-dependent K⁺ channels.[3]
Q3: I am not observing the expected inhibition of my target. What are the possible reasons?
Several factors could contribute to a lack of inhibitory effect. These include:
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Suboptimal concentration: Ensure you are using a concentration of this compound appropriate for your experimental system. A dose-response experiment is recommended to determine the optimal concentration.
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Compound stability and solubility: this compound has limited solubility in aqueous solutions and may precipitate. Prepare fresh stock solutions in DMSO and ensure the final DMSO concentration in your assay is low (typically <0.1%).
-
Autophosphorylated CaMKII: this compound does not inhibit CaMKII that is already in its autophosphorylated, active state.[2][4]
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Cell permeability: While generally cell-permeable, the efficiency can vary between cell types.
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Off-target effects: The observed phenotype might be masked or counteracted by one of this compound's off-target effects.
Q4: I am observing unexpected toxicity or changes in cell viability. What could be the cause?
Unexpected effects on cell viability could be due to:
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Off-target effects: Inhibition of P2X7 receptors or ion channels can significantly impact cell health and function.[3]
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High concentrations: Using excessively high concentrations of this compound can lead to non-specific toxicity.
-
Solvent toxicity: Ensure the final concentration of the solvent (e.g., DMSO) is not toxic to your cells.
Q5: How should I design my experiments to account for the off-target effects of this compound?
To ensure your results are specific to CaMKII inhibition, it is crucial to include proper controls:
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Use a negative control compound: KN-04 is a structurally similar analog of this compound that does not inhibit CaMKII and can be used to control for off-target effects.
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Use a structurally unrelated CaMKII inhibitor: Employing another CaMKII inhibitor with a different mechanism of action (e.g., an ATP-competitive inhibitor) can help confirm that the observed effects are due to CaMKII inhibition.
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Perform rescue experiments: If possible, overexpressing a constitutively active or this compound-resistant mutant of CaMKII should reverse the observed phenotype if it is an on-target effect.
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Knockdown or knockout of the target: Using siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate CaMKII expression can provide the most definitive evidence for its role in the observed phenotype.
Troubleshooting Guides
Problem 1: No or weak inhibition of CaMKII activity
| Possible Cause | Troubleshooting Steps |
| Incorrect Concentration | Perform a dose-response curve to determine the optimal inhibitory concentration for your specific cell type and experimental conditions. Start with a concentration range of 1-10 µM. |
| Compound Precipitation | Prepare fresh stock solutions of this compound in high-quality, anhydrous DMSO.[1] When diluting into aqueous buffers or media, do so gradually and vortex to ensure complete dissolution. Visually inspect for precipitates. |
| Compound Degradation | Aliquot stock solutions and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles.[2] Protect from light. |
| Target Enzyme is Already Active | This compound does not inhibit autophosphorylated CaMKII.[2][4] Ensure your experimental design allows for inhibition prior to or during the activation of CaMKII. |
| Low Cell Permeability | Increase the pre-incubation time with this compound to allow for sufficient cellular uptake. Verify uptake using a fluorescently tagged analog if available. |
Problem 2: Unexpected or contradictory results (e.g., changes in cell signaling unrelated to CaMKII)
| Possible Cause | Troubleshooting Steps |
| Off-target effect on P2X7 Receptors | Use the inactive analog KN-04 as a negative control. KN-04 also antagonizes P2X7 receptors but does not inhibit CaMKII. If both this compound and KN-04 produce the same effect, it is likely mediated by P2X7. |
| Off-target effect on Ion Channels | Consult literature for known effects of this compound on specific ion channels in your cell type.[3] Use specific ion channel blockers or activators to dissect the contribution of these channels to the observed phenotype. |
| Activation of Compensatory Pathways | Inhibition of one signaling pathway can sometimes lead to the upregulation of others. Use pathway analysis tools or screen for the activation of known compensatory pathways (e.g., via western blotting for key signaling nodes). |
| Use of a Structurally Distinct Inhibitor | Confirm your results with a different class of CaMKII inhibitor (e.g., an ATP-competitive inhibitor like KN-93, while being mindful of its own off-target profile). |
Quantitative Data Summary
The following tables summarize key quantitative data for this compound.
Table 1: Inhibitory Potency of this compound
| Target | Parameter | Value | Species | Reference |
| CaMKII | Kᵢ | 0.9 µM | Rat (brain) | [1][2] |
| CaMKII | IC₅₀ | 900 nM | Not Specified | [4] |
| CaMKI | - | Equally inhibited as CaMKII | Not Specified | [1] |
| CaMKIV | - | Equally inhibited as CaMKII | Not Specified | [1] |
| CaMKV | Kᵢ | 0.8 µM | Not Specified | [1] |
| P2X7 Receptor | IC₅₀ | ~15 nM | HEK293 cells | [1][2][4] |
| ATP-stimulated Ba²⁺ influx | IC₅₀ | 12.7 nM | Human lymphocytes | [2] |
| Bz-ATP induced ethidium influx | IC₅₀ | 13.1 nM | Human leukemic B lymphocytes | [2] |
Table 2: Selectivity Profile of this compound
| Kinase | Activity |
| Protein Kinase A (PKA) | Not significantly inhibited |
| Protein Kinase C (PKC) | Not significantly inhibited |
| Myosin Light Chain Kinase (MLCK) | Not significantly inhibited |
Experimental Protocols
General Protocol for Cell Culture Experiments
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in high-quality, anhydrous DMSO. Aliquot into small volumes and store at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.[2]
-
Cell Seeding: Seed cells at a density that will allow them to be in the exponential growth phase at the time of treatment.
-
Pre-treatment: Before stimulation, replace the culture medium with fresh medium containing the desired final concentration of this compound or vehicle control (DMSO). The final DMSO concentration should typically not exceed 0.1%. Pre-incubate the cells for 30-60 minutes at 37°C.
-
Stimulation: Add the stimulus of interest to the culture medium and incubate for the desired period.
-
Cell Lysis and Analysis: After treatment, wash the cells with ice-cold PBS and lyse them in a suitable buffer containing protease and phosphatase inhibitors. The lysates can then be used for downstream analysis such as Western blotting.
Protocol for Western Blot Analysis of CaMKII Activity
-
Sample Preparation: Following the general cell culture protocol, prepare cell lysates. Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane on an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Antibody Incubation:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against the phosphorylated form of a known CaMKII substrate overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Normalization: To ensure equal protein loading, strip the membrane and re-probe with an antibody against the total form of the CaMKII substrate or a housekeeping protein (e.g., GAPDH or β-actin).
Signaling Pathway Diagrams
Caption: CaMKII signaling pathway and the inhibitory action of this compound.
References
KN-62 solubility issues in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with KN-62, focusing on its solubility challenges in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective and cell-permeable inhibitor of Ca2+/calmodulin-dependent protein kinase II (CaMKII).[1][2] Its primary mechanism of action is to bind to the calmodulin-binding site of CaMKII, which prevents the activation of the enzyme by the Ca2+/calmodulin complex.[1][2] It is important to note that this compound does not inhibit the activity of already autophosphorylated CaMKII.[1] this compound also exhibits potent non-competitive antagonism at the P2X7 receptor.[1][3]
Q2: What are the main challenges when working with this compound in experiments?
The primary challenge when working with this compound is its low solubility in aqueous solutions, which is a common issue for hydrophobic compounds.[2] This can lead to precipitation of the compound in your experimental setup, resulting in inaccurate concentrations and unreliable results.
Q3: How should I store this compound powder and stock solutions?
-
Powder: Store this compound powder at -20°C.
-
Stock Solutions: Prepared stock solutions in DMSO can be stored at -20°C for up to six months or at -80°C for up to one year.[1] To minimize freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes.
Troubleshooting Guide: this compound Solubility Issues
This guide addresses common problems encountered when preparing and using this compound in aqueous solutions.
Problem 1: My this compound is not dissolving in my aqueous buffer (e.g., PBS, TRIS, HEPES).
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Cause: this compound is a hydrophobic molecule with very low solubility in water and aqueous buffers. Direct dissolution in these solvents is generally not feasible.
-
Solution: The recommended method is to first prepare a high-concentration stock solution in an organic solvent, such as dimethyl sulfoxide (DMSO), and then dilute this stock solution into your aqueous buffer.
Problem 2: After diluting my DMSO stock solution into my aqueous buffer, a precipitate forms.
-
Cause 1: The final concentration of this compound exceeds its solubility limit in the aqueous buffer. Even with the use of a DMSO stock, the final concentration of this compound in the aqueous solution must remain below its solubility threshold.
-
Solution:
-
Decrease the final concentration of this compound in your working solution.
-
Increase the percentage of DMSO in your final working solution. However, be mindful that high concentrations of DMSO can have off-target effects on cells and proteins. It is crucial to include a vehicle control (buffer with the same final DMSO concentration but without this compound) in your experiments.
-
-
-
Cause 2: The pH of the buffer affects this compound solubility. The solubility of compounds can be pH-dependent.
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Solution: If your experimental conditions allow, you can test the solubility of this compound in buffers with slightly different pH values to find the optimal pH for its solubility.
-
-
Cause 3: "Salting out" effect. High salt concentrations in some buffers can decrease the solubility of hydrophobic compounds.
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Solution: If possible, try reducing the salt concentration of your buffer.
-
Problem 3: I am observing inconsistent results in my experiments with this compound.
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Cause: This could be due to the precipitation of this compound out of the solution over time, leading to a decrease in the effective concentration of the inhibitor.
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Solution:
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Prepare fresh working solutions of this compound for each experiment.
-
Visually inspect your working solutions for any signs of precipitation before and during your experiment. If you observe any cloudiness or solid particles, the solution should be discarded.
-
Consider performing a solubility test in your specific buffer system to determine the maximum soluble concentration of this compound under your experimental conditions.
-
Data Presentation: this compound Solubility
The following table summarizes the known solubility of this compound in various solvents. It is important to note that the solubility in aqueous buffers is very low and is often not reported as a specific value.
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Reference |
| DMSO | 72.18 | 100 | [3] |
| 10% DMSO in 90% Corn Oil | ≥ 2.5 | ≥ 3.46 | [1] |
Note: The solubility of this compound in aqueous buffers like PBS, TRIS, and HEPES is generally very low. It is recommended to first dissolve this compound in DMSO to make a stock solution and then dilute it into the desired aqueous buffer to a final concentration that does not exceed its solubility limit.
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder (Molecular Weight: 721.84 g/mol )
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes
Procedure:
-
Weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, you will need 7.22 mg of this compound.
-
Add the appropriate volume of DMSO to the this compound powder. For the example above, add 1 mL of DMSO.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid in dissolution.
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Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Preparation of a this compound Working Solution for Cell-Based Assays
This protocol provides a general guideline for preparing a working solution of this compound for use in cell culture experiments. The final concentration of this compound will depend on the specific experimental requirements.
Materials:
-
10 mM this compound stock solution in DMSO (from Protocol 1)
-
Sterile aqueous buffer (e.g., HEPES-buffered saline, cell culture medium)
Procedure:
-
Thaw a single-use aliquot of the 10 mM this compound stock solution.
-
Determine the desired final concentration of this compound for your experiment.
-
Perform a serial dilution of the 10 mM stock solution in your chosen aqueous buffer to achieve the final desired concentration. For example, to prepare 1 mL of a 10 µM working solution, add 1 µL of the 10 mM stock solution to 999 µL of the aqueous buffer.
-
Gently mix the working solution by inverting the tube or by gentle vortexing.
-
Visually inspect the solution for any signs of precipitation. If the solution is cloudy or contains visible particles, it should not be used.
-
It is crucial to include a vehicle control in your experiment, which consists of the same final concentration of DMSO in the aqueous buffer without this compound.
Mandatory Visualizations
CaMKII Signaling Pathway
Caption: Simplified CaMKII signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Preparing this compound Working Solution
References
Technical Support Center: Optimizing KN-62 Application in Primary Cell Cultures
This guide provides researchers, scientists, and drug development professionals with essential information for using KN-62, a potent CaM Kinase II inhibitor, in primary cell cultures. The focus is on achieving reliable experimental outcomes while minimizing cellular toxicity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a cell-permeable and reversible inhibitor of Ca2+/calmodulin-dependent protein kinase II (CaMKII).[1][2] Its primary mechanism involves binding to the calmodulin-binding site of CaMKII, which competitively blocks the activation of the enzyme by Ca2+/calmodulin.[3][4] This prevents the autophosphorylation of CaMKII, thereby keeping the kinase in an inactive state.[3][5] It is important to note that this compound does not inhibit CaMKII that is already in an autophosphorylated, autonomously active state.[3][5]
Q2: What are the known off-target effects of this compound that could contribute to toxicity?
Besides its primary target, CaMKII, this compound exhibits several off-target activities that can influence experimental results and induce toxicity. Most notably, it is a potent non-competitive antagonist of the P2X7 purinergic receptor, with an IC50 value significantly lower than its Ki for CaMKII.[1][2][3] It can also directly affect ion channels, such as L-type Ca2+ channels and voltage-dependent K+ channels, at concentrations typically used to inhibit CaMKII.[4][6][7] These off-target effects are a common source of unexpected cellular responses and toxicity.
Q3: Why am I observing high levels of cell death in my primary cultures after this compound treatment?
High cytotoxicity in primary cells, which are generally more sensitive than immortalized cell lines, can stem from several factors:
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Concentration: The concentration of this compound may be too high. The optimal concentration for CaMKII inhibition without inducing toxicity is highly cell-type dependent.
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Off-Target Effects: As mentioned in Q2, inhibition of P2X7 receptors or essential ion channels can lead to cell death.[4][6][7]
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Solvent Toxicity: The final concentration of the solvent (typically DMSO) in the culture medium may be too high. It is crucial to keep the final DMSO concentration well below 0.5%, and ideally at or below 0.1%.
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Compound Instability: this compound may precipitate in the culture medium, leading to concentrated, toxic aggregates. Ensure the compound is fully solubilized in the medium.
Q4: How can I determine the optimal, non-toxic working concentration of this compound for my specific primary cell type?
The best approach is to perform a dose-response experiment (cytotoxicity assay) to determine the concentration range that effectively inhibits CaMKII without causing significant cell death. This involves treating your primary cells with a range of this compound concentrations for the desired experimental duration and then assessing cell viability. This allows you to identify the maximal non-toxic concentration.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High Cell Death / Low Viability | 1. This compound concentration is too high.2. Off-target effects are predominant.3. Solvent (DMSO) concentration is toxic.4. Extended incubation time. | 1. Perform a dose-response curve to determine the IC50 for toxicity. Start with a much lower concentration (e.g., 0.1 µM) and titrate up.2. Use the lowest effective concentration. Consider using KN-93, a related inhibitor, and its inactive analog KN-92 as controls to distinguish between CaMKII-dependent and off-target effects.[4][6]3. Ensure the final DMSO concentration in your culture medium is <0.1%.4. Reduce the treatment duration. |
| Precipitate in Culture Medium | 1. Poor solubility of this compound in aqueous media.2. Stock solution was not properly dissolved before dilution.3. Interaction with media components. | 1. Prepare fresh dilutions from a high-concentration stock just before use. Do not store diluted this compound in aqueous solutions.2. Ensure the DMSO stock is at room temperature and fully dissolved before adding to the medium.3. Pre-warm the culture medium to 37°C before adding the inhibitor. Add the inhibitor drop-wise while gently swirling the medium.[8] |
| Inconsistent Results | 1. Inconsistent stock solution concentration.2. Cell passage number and health.3. Variability in treatment duration or cell density. | 1. Prepare a large batch of high-concentration stock solution, aliquot, and store at -80°C to ensure consistency across experiments.[1] Avoid repeated freeze-thaw cycles.2. Use primary cells from a consistent source and within a narrow passage range. Always ensure cells are healthy and in the logarithmic growth phase before treatment.3. Standardize protocols for cell seeding density and the timing of treatment and analysis. |
| No Effect Observed | 1. This compound concentration is too low.2. The target CaMKII is already autophosphorylated (autonomously active).3. Degraded this compound stock solution. | 1. Increase the concentration based on your dose-response data.2. This compound does not inhibit autonomously active CaMKII.[5] Consider experimental design or alternative inhibitors if this is the case.3. Use a fresh aliquot of this compound stock solution. Check the recommended storage conditions and shelf-life.[1] |
Quantitative Data Summary
The following table summarizes the known inhibitory concentrations for this compound. Note that the effective concentration in your specific primary cell culture may vary and must be determined empirically.
| Target | Inhibitory Action | Reported Value | Cell/System |
| CaMKII | Ki (Inhibition constant) | 0.9 µM | Rat Brain CaMKII |
| CaMKII | IC50 (Half-maximal inhibitory concentration) | 900 nM | General |
| P2X7 Receptor | IC50 (Non-competitive antagonism) | ~15 nM | HEK293 Cells |
| Stimulated Catecholamine Release | IC50 (Inhibition) | 0.32 µM | Bovine Adrenal Chromaffin Cells |
Data compiled from sources:[1][2][3][7]
Key Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Reconstitution: this compound is hydrophobic.[3] Reconstitute the lyophilized powder in high-quality, sterile DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Solubilization: Warm the vial gently (e.g., in a 37°C water bath for 5-10 minutes) and vortex thoroughly to ensure the compound is completely dissolved.
-
Aliquoting: Dispense the stock solution into small, single-use aliquots in sterile microcentrifuge tubes. This prevents contamination and degradation from repeated freeze-thaw cycles.
-
Storage: Store the DMSO stock solution aliquots at -80°C for long-term stability (up to one year) or at -20°C for shorter-term storage (up to six months).[1]
Protocol 2: Determining Optimal Concentration via Dose-Response Assay
-
Cell Seeding: Plate your primary cells in a multi-well plate (e.g., 96-well) at a density that will ensure they are in the logarithmic growth phase at the time of analysis (typically 50-70% confluency). Allow cells to attach and recover overnight.
-
Prepare Serial Dilutions: On the day of treatment, thaw a fresh aliquot of your this compound stock solution. Prepare a series of dilutions in pre-warmed, complete culture medium. A common range to test is 0.1, 0.5, 1, 5, 10, 25, and 50 µM. Also, prepare a vehicle control (medium with the highest equivalent concentration of DMSO).
-
Treatment: Carefully remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for your desired experimental duration (e.g., 24, 48, or 72 hours).
-
Viability Assessment: Assess cell viability using a standard method such as Crystal Violet, MTT, or a live/dead cell staining assay.
-
Crystal Violet Staining (Example):
-
Gently wash cells with PBS.
-
Fix cells with 4% paraformaldehyde for 15 minutes.
-
Wash again with PBS.
-
Stain with 0.1% Crystal Violet solution for 20-30 minutes.
-
Wash thoroughly with water until the background is clear.
-
Air dry the plate completely.
-
Solubilize the stain by adding 10% acetic acid or methanol to each well.
-
Read the absorbance on a plate reader at ~570 nm.
-
-
-
Data Analysis: Normalize the absorbance readings to the vehicle control (representing 100% viability). Plot cell viability (%) against the log of the this compound concentration to determine the toxicity curve and identify the maximal non-toxic concentration.
Visualizations
Caption: this compound competitively inhibits the binding of the Ca²⁺/Calmodulin complex to CaMKII.
Caption: Workflow for determining the optimal non-toxic concentration of this compound.
Caption: A logical troubleshooting guide for addressing common issues with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Frontiers | CaMKII inhibitors: from research tools to therapeutic agents [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. CaMKII inhibitors: from research tools to therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of protein kinase inhibitors on morphology and function of cultured bovine adrenal chromaffin cells: this compound inhibits secretory function by blocking stimulated Ca2+ entry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Primary Cell Culture Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
KN-62 Technical Support Center: Stability in Experimental Buffers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of KN-62 in various experimental buffers. The information is presented in a question-and-answer format to directly address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties?
This compound is a potent and selective, cell-permeable inhibitor of Ca²⁺/calmodulin-dependent protein kinase II (CaMKII). It is characterized by its hydrophobicity, which can present challenges in aqueous experimental buffers.
Q2: How should I prepare and store this compound stock solutions?
It is recommended to prepare stock solutions of this compound in a dry, organic solvent such as dimethyl sulfoxide (DMSO). For long-term storage, aliquot the stock solution into single-use volumes and store at -20°C for up to one month or at -80°C for up to six months. Avoid repeated freeze-thaw cycles.
Q3: I'm observing precipitation when I dilute my this compound stock solution into my aqueous experimental buffer. What is causing this and how can I prevent it?
Precipitation of this compound upon dilution into aqueous buffers is a common issue due to its hydrophobic nature. This occurs when the concentration of this compound exceeds its solubility limit in the final aqueous solution.
Troubleshooting Precipitation:
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Decrease the final concentration of this compound: If your experimental design allows, lowering the final concentration of this compound may prevent precipitation.
-
Increase the percentage of organic solvent: For in vitro assays, it may be possible to include a small percentage of the stock solvent (e.g., DMSO) in the final aqueous buffer to improve solubility. However, it is crucial to include a vehicle control in your experiments to account for any effects of the solvent on the biological system.
-
Stepwise dilution: Instead of adding the stock solution directly to the full volume of aqueous buffer, try a stepwise dilution. This can sometimes help to keep the compound in solution.
-
Consider alternative buffers: The choice of buffer can influence the solubility of hydrophobic compounds. Experimenting with different buffer systems may yield better results.
Q4: Which experimental buffer is best for use with this compound?
The optimal buffer for your experiment will depend on your specific application and the required pH. While specific stability data for this compound in various buffers is not extensively published, the following table summarizes the properties of common biological buffers to help you make an informed decision. For hydrophobic compounds like this compound, buffers with less propensity for salting out effects might be preferable.
Buffer Selection Guide
| Buffer System | pH Range | Key Characteristics | Potential Considerations for this compound |
| Phosphate-Buffered Saline (PBS) | 7.2 - 7.6 | Isotonic and non-toxic to most cells. | Phosphate buffers can sometimes lead to precipitation of hydrophobic compounds. The pH of phosphate buffers is sensitive to temperature changes. |
| TRIS (tris(hydroxymethyl)aminomethane) | 7.0 - 9.0 | Commonly used in biochemistry and molecular biology. | The pH of TRIS buffers is highly dependent on temperature. It can interact with some enzymes. |
| HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid) | 6.8 - 8.2 | Generally considered to have minimal interaction with biological systems and its pH is less sensitive to temperature changes compared to TRIS. | Often a good starting point for experiments with sensitive compounds due to its stability and low reactivity. |
Experimental Protocol: Assessing this compound Stability in a Chosen Buffer
Since quantitative stability data for this compound in various experimental buffers is limited, this protocol provides a framework for researchers to determine its stability in their specific buffer of choice. This is a generalized approach based on forced degradation studies as recommended by the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) guidelines.[1][2]
Objective: To determine the stability of this compound in a selected aqueous experimental buffer under various conditions (pH, temperature).
Materials:
-
This compound
-
DMSO (or other suitable organic solvent for stock solution)
-
Your chosen experimental buffer (e.g., PBS, TRIS, HEPES)
-
Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment
-
High-performance liquid chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or Mass Spectrometry)
-
Incubators or water baths set to desired temperatures
-
pH meter
Methodology:
-
Preparation of this compound Stock Solution:
-
Prepare a concentrated stock solution of this compound (e.g., 10 mM) in 100% DMSO.
-
-
Preparation of Test Solutions:
-
Prepare your chosen experimental buffer at the desired concentration and pH.
-
Spike the buffer with the this compound stock solution to achieve the final desired concentration for your experiment (e.g., 10 µM). Ensure the final concentration of DMSO is low and consistent across all samples (e.g., ≤ 0.1%) to minimize its effect on stability.
-
Prepare separate test solutions and adjust the pH to different values (e.g., pH 5, 7.4, 9) using HCl or NaOH to assess pH-dependent stability.
-
-
Incubation Conditions (Forced Degradation):
-
Aliquot the test solutions into separate, sealed vials for each time point and condition.
-
Incubate the vials at different temperatures. Recommended conditions include:
-
Refrigerated (2-8 °C)
-
Room temperature (e.g., 25 °C)
-
Elevated temperature (e.g., 40 °C or 60 °C) to accelerate degradation.[1]
-
-
Protect samples from light if photostability is a concern.
-
-
Time Points for Analysis:
-
Analyze samples at predetermined time points. A suggested schedule is 0, 2, 4, 8, 24, and 48 hours. The time points can be adjusted based on the observed rate of degradation.
-
-
Analytical Method (HPLC):
-
Develop an HPLC method to separate this compound from potential degradation products. A reverse-phase C18 column is often suitable for hydrophobic compounds.
-
The mobile phase will likely consist of a mixture of an aqueous buffer (e.g., with formic acid or ammonium acetate for MS compatibility) and an organic solvent (e.g., acetonitrile or methanol). A gradient elution may be necessary.
-
Use a UV-Vis detector set to the maximum absorbance wavelength of this compound, or for higher specificity and sensitivity, use a mass spectrometer (LC-MS).
-
-
Data Analysis:
-
Quantify the peak area of this compound at each time point.
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).
-
Plot the percentage of this compound remaining versus time for each condition (buffer type, pH, temperature).
-
From this data, you can determine the degradation rate and estimate the half-life of this compound under your specific experimental conditions.
-
Visualizing Experimental and Signaling Pathways
To further aid in experimental design and understanding of this compound's mechanism of action, the following diagrams have been generated.
Caption: Experimental workflow for assessing this compound stability in aqueous buffers.
Caption: CaMKII signaling pathway and the point of inhibition by this compound.
References
Technical Support Center: Understanding CaMKII Inhibition by KN-62
Welcome to our technical support center. This resource is designed to assist researchers, scientists, and drug development professionals in understanding the nuances of using KN-62, a selective inhibitor of Ca2+/Calmodulin-dependent protein kinase II (CaMKII). Here, you will find answers to frequently asked questions and troubleshooting guidance for your experiments.
Frequently Asked Questions (FAQs)
Q1: Why does this compound fail to inhibit CaMKII that has already undergone autophosphorylation?
A1: this compound's inhibitory mechanism is directly linked to the activation process of CaMKII by Calcium/Calmodulin (Ca2+/CaM). This compound is a competitive inhibitor with respect to CaM, meaning it binds to the same site on the CaMKII enzyme that CaM would normally occupy.[1][2][3] By doing so, it prevents the conformational change required for CaMKII activation.
However, once CaMKII is autophosphorylated at key residues, such as Threonine 286 (in α-CaMKII), it transitions to a constitutively active state that is independent of Ca2+/CaM.[4][5][6] Since this compound's action is to block the Ca2+/CaM binding and subsequent activation, it cannot inhibit the enzyme that is already "switched on" by autophosphorylation.[1][2][3][7][8]
Q2: What is the primary mechanism of action for this compound?
A2: this compound acts as a selective and cell-permeable inhibitor of CaMKII.[1] Its primary mechanism is to allosterically prevent the activation of the kinase by binding to the calmodulin-binding site on the CaMKII holoenzyme.[1][2][3] This prevents the displacement of the autoinhibitory domain, thus keeping the kinase in an inactive state. The inhibition is competitive with Ca2+/CaM and not with ATP.[2][3]
Q3: What are the expected inhibitory concentrations for this compound?
A3: The inhibitory potency of this compound can vary depending on the experimental conditions. However, reported values provide a general guideline for its use.
| Parameter | Value | Enzyme Source |
| Ki | 0.9 µM | Rat Brain CaMKII |
| IC50 | ~900 nM | CaMKII |
Data sourced from multiple references.[1][7][9]
Q4: Are there any known off-target effects of this compound that I should be aware of?
A4: Yes, while this compound is selective for CaMKII, it is not entirely specific. It has been shown to inhibit other CaM kinases, such as CaMKI and CaMKIV, with similar potency.[2][3] Additionally, this compound can act as a potent non-competitive antagonist of the purinergic receptor P2X7.[1][7][9] Researchers should consider these off-target effects when interpreting their data and may need to use appropriate controls, such as the inactive analog KN-92, where applicable.
Troubleshooting Guide
Problem: I treated my cells with this compound, but I still observe downstream phosphorylation events mediated by CaMKII.
-
Possible Cause 1: Pre-existing autophosphorylated CaMKII. If a significant population of CaMKII in your experimental system is already in a constitutively active, autophosphorylated state, this compound will be ineffective at inhibiting its activity.
-
Troubleshooting Step: To test this, you can perform a western blot to assess the phosphorylation status of CaMKII at the Thr286 site before and after your experimental treatment. If p-CaMKII levels are high and unaffected by this compound, this is likely the reason for the observed downstream phosphorylation.
-
-
Possible Cause 2: Insufficient concentration or incubation time. The effective concentration of this compound can vary between cell types and experimental conditions.
-
Troubleshooting Step: Perform a dose-response curve with varying concentrations of this compound to determine the optimal inhibitory concentration for your specific system. Also, consider optimizing the pre-incubation time with the inhibitor before stimulating the CaMKII pathway.
-
-
Possible Cause 3: Off-target effects or alternative signaling pathways. The observed downstream phosphorylation may be mediated by other kinases that are not inhibited by this compound, or there might be redundant signaling pathways activated by your stimulus.
-
Troubleshooting Step: Use additional, mechanistically distinct CaMKII inhibitors to confirm that the observed effect is indeed CaMKII-dependent. Also, consider using inhibitors for other potential kinases in the pathway to dissect the signaling cascade.
-
Experimental Protocols
Protocol: In Vitro CaMKII Kinase Assay to Test this compound Inhibition
This protocol is a generalized procedure for assessing the inhibitory effect of this compound on CaMKII activity in vitro using a peptide substrate.
Materials:
-
Purified, non-activated CaMKII enzyme
-
CaM
-
CaCl2
-
ATP (radiolabeled [γ-32P]ATP or for use with phosphospecific antibodies)
-
CaMKII substrate peptide (e.g., Autocamtide-2)
-
This compound
-
Kinase assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.1 mg/ml BSA)
-
Stopping solution (e.g., 75 mM H3PO4)
-
Phosphocellulose paper
-
Scintillation counter or equipment for western blotting
Procedure:
-
Prepare the Kinase Reaction Mix: In a microcentrifuge tube, prepare the reaction mix containing the kinase assay buffer, CaM, CaCl2, and the CaMKII substrate peptide.
-
Add Inhibitor: Add the desired concentration of this compound or vehicle control (e.g., DMSO) to the reaction mix. Pre-incubate for 10-15 minutes at 30°C.
-
Initiate the Reaction: Add the purified CaMKII enzyme to the reaction mix.
-
Start Phosphorylation: Initiate the phosphorylation reaction by adding ATP.
-
Incubate: Incubate the reaction at 30°C for a predetermined time (e.g., 10-20 minutes). The reaction time should be within the linear range of the assay.
-
Stop the Reaction: Terminate the reaction by adding the stopping solution.
-
Quantify Phosphorylation:
-
Radiolabeled ATP: Spot a portion of the reaction mixture onto phosphocellulose paper, wash extensively to remove unincorporated [γ-32P]ATP, and quantify the incorporated radioactivity using a scintillation counter.
-
Non-radiolabeled ATP: The reaction products can be analyzed by SDS-PAGE and western blotting using a phosphospecific antibody against the phosphorylated substrate peptide.
-
Visualizations
To further clarify the concepts discussed, please refer to the following diagrams.
Caption: CaMKII Activation and Inhibition by this compound.
Caption: Troubleshooting workflow for this compound experiments.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Frontiers | CaMKII inhibitors: from research tools to therapeutic agents [frontiersin.org]
- 3. CaMKII inhibitors: from research tools to therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CaMKII Autophosphorylation is Necessary for Optimal Integration of Ca2+ Signals During LTP Induction but Not Maintenance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ca2+/calmodulin-dependent protein kinase II - Wikipedia [en.wikipedia.org]
- 6. Mechanisms of CaMKII action in long-term potentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Studying CaMKII: Tools and standards - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
addressing the hydrophobicity of KN-62 in experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who are utilizing KN-62 in their experiments. The content is specifically designed to address challenges related to the hydrophobicity of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective and cell-permeable inhibitor of Ca2+/calmodulin-dependent protein kinase II (CaMKII).[1] Its inhibitory action is competitive with respect to calmodulin; it binds directly to the calmodulin binding site on CaMKII, which prevents the enzyme's autophosphorylation and subsequent activation.[1][2] It is important to note that this compound does not inhibit CaMKII that has already been autophosphorylated.[1][3]
Q2: I'm having trouble dissolving my vial of this compound powder. Why is it not going into solution?
This compound is characterized by its hydrophobicity, meaning it has poor solubility in aqueous solutions.[1] If you are attempting to dissolve it directly in water, PBS, or cell culture media, you will likely encounter difficulties. A suitable organic solvent is required to first create a concentrated stock solution.
Q3: What is the recommended solvent for preparing a this compound stock solution?
For initial solubilization, Dimethyl Sulfoxide (DMSO) is the most commonly recommended solvent. You can also use ethanol, but it may be less effective at achieving high concentrations.
Q4: My this compound precipitated after I added it to my aqueous cell culture medium. What can I do to prevent this?
This is a common issue due to the hydrophobic nature of this compound. Here are some steps to mitigate precipitation:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low, typically below 0.5%, to avoid solvent toxicity.
-
Serial Dilutions: Instead of adding the highly concentrated stock solution directly to your final volume of media, perform one or more intermediate dilution steps in the culture medium.
-
Vortexing/Mixing: When adding the this compound stock (or a dilution) to the aqueous solution, vortex or pipette mix the solution immediately and thoroughly to aid dispersion.
-
Warm the Medium: Gently warming the cell culture medium to 37°C before adding the compound can sometimes help with solubility.
Q5: Are there any known off-target effects associated with this compound?
Yes. Besides its primary target, CaMKII, this compound is also a potent non-competitive antagonist of the P2X7 purinergic receptor, with an IC50 value of approximately 15 nM.[1][3][4] Researchers should be aware of this activity and may need to use appropriate controls to ensure their observed effects are due to CaMKII inhibition. Additionally, at concentrations used to inhibit CaMKII, this compound has been shown to have direct effects on L-type Ca2+ channels and voltage-dependent K+ channels.[2][5]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Precipitate in Stock Solution | The compound has come out of solution during storage, possibly due to temperature fluctuations or solvent evaporation. | Gently warm the vial to 37°C for a few minutes and vortex thoroughly to redissolve the precipitate. If the problem persists, the stock solution may be too concentrated for the storage temperature. |
| Inconsistent Experimental Results | Precipitation of this compound in the aqueous experimental buffer or cell culture medium. | Prepare fresh dilutions for each experiment. Ensure the final solvent concentration is consistent across all experimental conditions, including vehicle controls. Visually inspect for any precipitate before application. |
| Low Observed Potency | The actual concentration of soluble this compound is lower than calculated due to precipitation. | Re-evaluate the dilution protocol. Consider using a slightly higher final DMSO concentration if cell type allows, or incorporate a solubilizing agent like Pluronic F-127 (use with caution and validate for non-interference in your assay). |
Quantitative Data Summary
| Property | Value | Source |
| Molecular Weight | 721.84 g/mol | [1] |
| Solubility (DMSO) | ≥ 36 mg/mL | [3] |
| Solubility (Ethanol) | ≥ 14 mg/mL | [3] |
| K_i for CaMKII | 0.9 µM | [3][4] |
| IC_50 for P2X7 Receptor | ~15 nM | [1][3][4] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Preparation: Allow the vial of this compound powder and a vial of high-purity, anhydrous DMSO to equilibrate to room temperature.
-
Calculation: To prepare a 10 mM stock solution from 5 mg of this compound (MW: 721.84 g/mol ), you will need 692.5 µL of DMSO.
-
Calculation: (5 mg / 721.84 g/mol ) / (10 mmol/L) = 0.0006925 L = 692.5 µL
-
-
Solubilization: Add the calculated volume of DMSO to the vial containing the this compound powder.
-
Mixing: Cap the vial tightly and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. A brief sonication in a water bath can assist if necessary.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C for up to 6 months or -80°C for up to one year.[3]
Protocol 2: Diluting this compound for a Cell-Based Assay (Example: 10 µM Final Concentration)
-
Warm Reagents: Warm the prepared cell culture medium to 37°C. Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Intermediate Dilution (Optional but Recommended): Prepare a 1 mM intermediate dilution by adding 10 µL of the 10 mM stock solution to 90 µL of pre-warmed culture medium. Mix thoroughly by pipetting.
-
Final Dilution: To achieve a final concentration of 10 µM in 1 mL of culture medium, add 10 µL of the 1 mM intermediate dilution to 990 µL of the pre-warmed medium.
-
Note: This results in a final DMSO concentration of 0.1%, which is well-tolerated by most cell lines.
-
-
Application: Immediately vortex the final solution gently and add it to your cells. Prepare a vehicle control using the same concentration of DMSO.
Visualizations
Caption: Experimental workflow for handling hydrophobic this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Frontiers | CaMKII inhibitors: from research tools to therapeutic agents [frontiersin.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Ca(2+)/calmodulin-dependent protein kinase II inhibitor this compound inhibits adrenal medullary chromaffin cell functions independent of its action on the kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
potential interactions of KN-62 with other reagents
This technical support center provides researchers, scientists, and drug development professionals with comprehensive information on the potential interactions of KN-62 with other reagents. It includes troubleshooting guides and frequently asked questions in a user-friendly format to assist in experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent, cell-permeable, and reversible inhibitor of Ca2+/calmodulin-dependent protein kinase II (CaMKII).[1][2] It acts as a competitive inhibitor with respect to calmodulin by directly binding to the calmodulin-binding site on CaMKII.[2][3] This binding prevents the activation of the kinase by Ca2+/calmodulin.[2][3] It is important to note that this compound does not inhibit the activity of already autophosphorylated, and thus constitutively active, CaMKII.[1][3]
Q2: Does this compound have other known targets?
A2: Yes, besides CaMKII, this compound is also a potent non-competitive antagonist of the purinergic P2X7 receptor.[1][2] This interaction occurs at nanomolar concentrations and is a critical consideration when interpreting experimental results.
Q3: What is the recommended solvent and storage condition for this compound?
A3: this compound is soluble in dimethyl sulfoxide (DMSO).[4] For long-term storage, it is recommended to store the solid compound at -20°C. Stock solutions in DMSO can also be stored at -20°C for several months.
Q4: Is there an inactive analog of this compound available for use as a negative control?
A4: Yes, KN-04 is a structurally related analog of this compound that is significantly less potent as a CaMKII inhibitor.[5][6] It is often used as a negative control to help determine if the observed effects of this compound are due to CaMKII inhibition or off-target effects.[5][6]
Quantitative Data Summary
The following tables summarize the inhibitory constants (Kᵢ) and half-maximal inhibitory concentrations (IC₅₀) of this compound for its primary targets and other kinases.
Table 1: Primary Targets of this compound
| Target | Species | Constant | Value | Reference |
| CaMKII | Rat (brain) | Kᵢ | 0.9 µM | [1] |
| CaMKII | IC₅₀ | 900 nM | [2] | |
| P2X7 Receptor | Human (HEK293 cells) | IC₅₀ | ~15 nM | [1] |
| P2X7 Receptor | Human (lymphocytes) | IC₅₀ | 12.7 nM | [1] |
Table 2: Off-Target Kinase Inhibition by this compound
| Kinase | Constant | Value | Selectivity vs. CaMKII | Reference |
| CaMKI | Inhibited | Similar to CaMKII | [7] | |
| CaMKIV | Inhibited | Similar to CaMKII | [7] | |
| CaMKV | Kᵢ | 0.8 µM | Similar to CaMKII | [8] |
| Protein Kinase A (PKA) | Not significantly inhibited | Selective | [8] | |
| Protein Kinase C (PKC) | Not significantly inhibited | Selective | [8] | |
| Myosin Light Chain Kinase (MLCK) | Not significantly inhibited | Selective | [8] | |
| GSK3β | Inhibited at higher concentrations | Moderate | [4] | |
| PRAK | Inhibited at higher concentrations | Moderate | [4] | |
| MAPKAP-K2 | Inhibited at higher concentrations | Moderate | [4] |
Signaling Pathways and Experimental Workflows
Caption: Mechanism of CaMKII inhibition by this compound.
Caption: General experimental workflow for using this compound.
Troubleshooting Guide
Problem: Unexpected or no effect observed after this compound treatment.
Caption: Troubleshooting unexpected results with this compound.
Experimental Protocols
Protocol 1: In Vitro CaMKII Kinase Assay
This protocol is a representative method for assessing the inhibitory activity of this compound on CaMKII in vitro.
Materials:
-
Purified, active CaMKII enzyme
-
This compound
-
CaMKII substrate (e.g., Autocamtide-2 or Syntide-2)
-
ATP (radiolabeled [γ-³²P]ATP or unlabeled for non-radioactive detection methods)
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM CaCl₂, 1 µM Calmodulin
-
Stopping Solution: 75 mM phosphoric acid or other appropriate stop solution for the chosen detection method
-
96-well microplate
-
Microplate reader (scintillation counter for radioactivity or luminescence/fluorescence reader for other methods)
Procedure:
-
Prepare this compound dilutions: Prepare a serial dilution of this compound in Assay Buffer. The final concentrations should typically range from 10 nM to 100 µM. Also, prepare a vehicle control (DMSO) at the same final concentration as in the this compound dilutions.
-
Prepare Kinase Reaction Mix: In a microcentrifuge tube, prepare a master mix containing the CaMKII enzyme and substrate in Assay Buffer.
-
Initiate the reaction:
-
To each well of the 96-well plate, add the this compound dilutions or vehicle control.
-
Add the Kinase Reaction Mix to each well.
-
Pre-incubate for 10-15 minutes at 30°C to allow this compound to bind to the enzyme.
-
Initiate the kinase reaction by adding ATP to each well. The final ATP concentration should be at or near its Kₘ for CaMKII.
-
-
Incubate: Incubate the plate at 30°C for a predetermined time (e.g., 20-30 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction: Add the Stopping Solution to each well.
-
Detect phosphorylation:
-
Radiometric assay: Spot the reaction mixture onto phosphocellulose paper, wash extensively to remove unincorporated [γ-³²P]ATP, and measure the incorporated radioactivity using a scintillation counter.
-
Non-radiometric assays: Follow the manufacturer's instructions for the specific ADP-Glo™, Lumina™, or other kinase assay kit being used. These kits typically measure the amount of ADP produced, which is proportional to kinase activity.
-
-
Data Analysis: Plot the percentage of kinase inhibition against the log of this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Potential Interactions and Off-Target Effects
-
P2X7 Receptor Antagonism: this compound is a potent antagonist of the P2X7 receptor.[1][2] If your experimental system expresses this receptor, observed effects of this compound may be independent of CaMKII inhibition. Consider using specific P2X7 antagonists or cell lines lacking this receptor to dissect the mechanism of action.
-
Inhibition of other CaM Kinases: this compound can also inhibit other members of the CaM kinase family, including CaMKI and CaMKIV, with similar potency to CaMKII.[7]
-
Ion Channel Blockade: At higher concentrations, this compound has been reported to inhibit voltage-gated potassium channels and affect Ca²⁺ influx.[5][6] These effects may be independent of its action on CaMKII. The use of the inactive analog KN-04 can help to control for these potential off-target effects.[5][6]
-
Metabolism: Information on the metabolic pathways and pharmacokinetics of this compound is not extensively documented in publicly available literature. Researchers should be aware that its stability and metabolism in complex biological systems (e.g., in vivo) are not well characterized.
Disclaimer: This information is intended for research use only. Please consult the relevant scientific literature and safety data sheets before using this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound, 1-[N,O-bis(5-isoquinolinesulfonyl)-N-methyl-L-tyrosyl]-4-phenylpiperazi ne, a specific inhibitor of Ca2+/calmodulin-dependent protein kinase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Docking interactions of the JNK scaffold protein WDR62 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. Effect of this compound, a Selective Inhibitor of Calmodulin-Dependent Kinase II, On Mouse Oocyte Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Flow Cytometry-Based Cytotoxicity Assay for the Assessment of Human NK Cell Activity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing KN-62 Incubation Time for Maximal Inhibition
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimal use of KN-62, a potent inhibitor of Ca2+/calmodulin-dependent protein kinase II (CaMKII). Our resources are designed to help you refine your experimental protocols and achieve maximal and specific inhibition of CaMKII.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a selective and cell-permeable inhibitor of CaMKII. It acts as a competitive inhibitor by binding to the calmodulin (CaM) binding site on the CaMKII holoenzyme. This prevents the activation of CaMKII by the Ca2+/CaM complex and subsequent autophosphorylation, effectively blocking its kinase activity.[1] It is important to note that this compound does not inhibit CaMKII that has already been autophosphorylated and is in a Ca2+/CaM-independent active state.[2]
Q2: What are the known off-target effects of this compound?
A2: The most significant off-target effect of this compound is its potent, non-competitive antagonism of the purinergic P2X7 receptor, with an IC50 value of approximately 15 nM.[3] This is substantially more potent than its inhibition of CaMKII (IC50 of ~900 nM).[3] Researchers should be aware of this and design experiments to control for P2X7 receptor-mediated effects. Additionally, like many kinase inhibitors, this compound may have direct effects on various ion channels at higher concentrations.[2]
Q3: What is a recommended starting concentration and incubation time for this compound?
A3: The optimal concentration and incubation time for this compound are highly dependent on the cell type, the specific biological question, and the assay being performed. For inhibiting CaMKII-dependent phosphorylation events, a common starting concentration is in the range of 1-10 µM. For short-term experiments, such as inhibiting a rapid signaling event, a pre-incubation time of 30 minutes to 2 hours is often sufficient.[4] For longer-term assays, such as cell viability or gene expression studies, incubation times of 24 to 72 hours may be necessary.[4] However, it is crucial to perform a time-course and dose-response experiment to determine the optimal conditions for your specific system.
Q4: How can I be sure that the observed effects are due to CaMKII inhibition and not off-target effects?
A4: This is a critical consideration when using this compound. Several control experiments are recommended:
-
Use a this compound inactive analog: KN-04 is a close structural analog of this compound that is a much weaker inhibitor of CaMKII but retains its activity against the P2X7 receptor.[5] If KN-04 produces the same effect as this compound, it is likely a P2X7-mediated off-target effect.
-
Knockdown or knockout of CaMKII: Using siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate CaMKII expression can confirm that the kinase is necessary for the observed phenotype.
-
P2X7 receptor antagonists: Co-incubation with a specific P2X7 receptor antagonist can help to block this off-target effect and isolate the effects of CaMKII inhibition.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or weak inhibition of CaMKII activity | Incubation time is too short: The inhibitor has not had enough time to permeate the cells and bind to the target. | Perform a time-course experiment, testing a range of incubation times (e.g., 15 min, 30 min, 1h, 2h, 4h).[6] |
| Inhibitor concentration is too low: The concentration of this compound is not sufficient to effectively inhibit CaMKII in your specific cell type. | Conduct a dose-response experiment with a range of this compound concentrations (e.g., 0.1, 1, 5, 10, 20 µM) to determine the IC50. | |
| CaMKII is already autophosphorylated: this compound does not inhibit the activity of already active, autophosphorylated CaMKII.[2] | Pre-incubate with this compound before stimulating the pathway that activates CaMKII. | |
| Compound instability or precipitation: this compound may be degrading or precipitating in the cell culture medium over long incubation times. | Prepare fresh stock solutions and working dilutions for each experiment. For long-term experiments, consider replenishing the media with fresh inhibitor at regular intervals. | |
| Inconsistent results between experiments | Variable cell conditions: Differences in cell density, passage number, or cell cycle phase can affect inhibitor efficacy. | Standardize your cell culture and seeding protocols. Ensure cells are in a logarithmic growth phase and at a consistent confluency when treated. |
| Inhibitor stock degradation: Improper storage of the this compound stock solution can lead to loss of activity. | Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. | |
| Observed effects are likely off-target | P2X7 receptor antagonism: The observed phenotype is due to the inhibition of the P2X7 receptor, not CaMKII. | Use the inactive analog KN-04 as a control.[5] If it phenocopies this compound, the effect is likely P2X7-mediated. Consider using a specific P2X7 antagonist to block this pathway. |
| Incubation time is too long or concentration too high: Prolonged exposure or high concentrations can lead to the accumulation of off-target effects. | Optimize for the shortest effective incubation time and the lowest effective concentration that produces the desired on-target inhibition. |
Data Presentation
Table 1: Illustrative Data for Optimizing this compound Incubation Time
The following table provides a hypothetical example of data from a time-course experiment to determine the optimal this compound incubation time for inhibiting CaMKII-dependent substrate phosphorylation versus off-target effects on P2X7 receptor signaling.
| Incubation Time | This compound (10 µM) Inhibition of CaMKII Substrate Phosphorylation (%) | This compound (10 µM) Inhibition of P2X7-mediated Ca2+ Influx (%) |
| 15 minutes | 45 ± 5 | 85 ± 4 |
| 30 minutes | 75 ± 6 | 92 ± 3 |
| 1 hour | 90 ± 4 | 95 ± 2 |
| 2 hours | 92 ± 3 | 96 ± 2 |
| 4 hours | 88 ± 5 | 95 ± 3 |
| 24 hours | 65 ± 8 (potential for cell viability effects) | 94 ± 4 |
Note: These are illustrative values. Actual results will vary depending on the experimental system.
Experimental Protocols
Protocol: Determining Optimal this compound Incubation Time for Inhibition of CaMKII Phosphorylation
This protocol describes a time-course experiment to identify the shortest incubation time required for maximal inhibition of a specific CaMKII-mediated phosphorylation event.
Materials:
-
Cells expressing the CaMKII signaling pathway of interest
-
This compound (stock solution in DMSO)
-
Cell culture medium
-
Stimulus to activate CaMKII (e.g., ionomycin, glutamate)
-
Phospho-specific antibody for a known CaMKII substrate
-
Total protein antibody for the substrate (loading control)
-
Lysis buffer with phosphatase and protease inhibitors
-
Reagents and equipment for Western blotting
Methodology:
-
Cell Seeding: Plate cells at a density that will result in 70-80% confluency on the day of the experiment. Allow cells to adhere and grow for 24-48 hours.
-
This compound Pre-incubation:
-
Prepare working solutions of this compound in cell culture medium at the desired final concentration (e.g., 10 µM). Include a vehicle control (DMSO) at the same final concentration.
-
Aspirate the old medium from the cells and replace it with the this compound or vehicle-containing medium.
-
Incubate the cells for a range of time points (e.g., 15 min, 30 min, 1 hour, 2 hours, 4 hours) at 37°C.
-
-
Cell Stimulation:
-
At the end of each pre-incubation period, add the CaMKII-activating stimulus to the appropriate wells.
-
Incubate for the time required to induce robust phosphorylation of the target substrate (this should be determined in a separate optimization experiment, but is often in the range of 5-30 minutes).
-
-
Cell Lysis:
-
Immediately after stimulation, place the plate on ice and aspirate the medium.
-
Wash the cells once with ice-cold PBS.
-
Add ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 15-30 minutes, then centrifuge to pellet cell debris.
-
-
Western Blot Analysis:
-
Determine the protein concentration of each lysate.
-
Perform SDS-PAGE and Western blotting using the phospho-specific and total protein antibodies for the CaMKII substrate.
-
-
Data Analysis:
-
Quantify the band intensities for the phosphorylated and total protein.
-
Normalize the phospho-protein signal to the total protein signal for each sample.
-
Calculate the percentage of inhibition for each this compound treatment time point relative to the stimulated vehicle control.
-
Plot the percent inhibition versus incubation time to determine the optimal incubation period.
-
Visualizations
Caption: CaMKII signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for optimizing this compound incubation time.
Caption: Troubleshooting decision tree for weak this compound inhibition.
References
- 1. Studying CaMKII: Tools and standards - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | CaMKII inhibitors: from research tools to therapeutic agents [frontiersin.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. Effect of this compound, a selective inhibitor of calmodulin-dependent kinase II, on mouse oocyte activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
KN-62 Experimental Data Interpretation: A Technical Resource
This technical support center provides researchers, scientists, and drug development professionals with essential information for interpreting experimental data involving the compound KN-62. Given its complex pharmacological profile, understanding its multiple targets is crucial for accurate data interpretation. This guide offers troubleshooting advice, frequently asked questions, and detailed experimental protocols to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is best known as a selective and cell-permeable inhibitor of Ca2+/calmodulin-dependent protein kinase II (CaMKII).[1][2] It acts by binding directly to the calmodulin-binding site on CaMKII, which competitively blocks the enzyme's activation by Ca2+/calmodulin.[2][3] This prevents the autophosphorylation of CaMKII, a critical step for its sustained activity.[1][2] It is important to note that this compound does not inhibit CaMKII that has already been autophosphorylated.[1][3]
Q2: I'm observing effects at a low nanomolar concentration, far below the reported Ki for CaMKII. What could be the cause?
A2: This is a critical point of confusion in many this compound experiments. Besides its action on CaMKII, this compound is also a very potent non-competitive antagonist of the purinergic P2X7 receptor, with an IC50 value of approximately 15 nM.[1][2][4] This is significantly more potent than its inhibition of CaMKII (Ki of ~900 nM).[2][4] Therefore, effects observed in the low nanomolar range are most likely attributable to the inhibition of P2X7 receptors, not CaMKII.
Q3: What are the known off-target effects of this compound besides P2X7 inhibition?
A3: While this compound is selective against protein kinase A (PKA) and protein kinase C (PKC), it has been shown to inhibit CaMKI and CaMKIV with similar potency to CaMKII.[3][4] Additionally, at concentrations used to inhibit CaMKII (in the micromolar range), this compound can directly block certain ion channels, including some voltage-gated potassium (Kv) channels and L-type Ca2+ channels.[3][5] This can lead to confounding results in studies involving ion flux-dependent processes, such as neurotransmission or muscle contraction.
Q4: How should I prepare and store this compound stock solutions?
A4: this compound is a hydrophobic molecule.[2] For in vitro and cell-based assays, it is typically dissolved in dimethyl sulfoxide (DMSO) to make a concentrated stock solution (e.g., 10-100 mM).[4] Stock solutions should be stored desiccated at -20°C for up to 6 months or -80°C for up to a year to maintain stability.[1] When preparing working solutions, it is crucial to ensure the final DMSO concentration in the assay medium is low (typically <0.1%) and consistent across all experimental conditions, including vehicle controls.
Q5: What are the essential controls when using this compound in an experiment?
A5: Due to its significant off-target effects, proper controls are mandatory. The most critical control is the use of a structurally similar but inactive analog, such as KN-92 or KN-04.[3][5][6] These compounds do not inhibit CaMKII but share some of the off-target effects.[5] Observing an effect with this compound but not with its inactive analog provides stronger evidence that the effect is mediated by CaMKII inhibition. A vehicle control (e.g., DMSO) is also essential to control for any effects of the solvent.
Data Presentation: this compound Inhibitory Activity
The following tables summarize the key quantitative data for this compound's activity on its primary and major secondary targets.
Table 1: Inhibitory Potency of this compound on Key Targets
| Target | Inhibition Constant | Cell/System | Reference |
| CaMKII | K_i: 0.9 µM (900 nM) | Rat Brain | [1][4] |
| P2X7 Receptor | IC_50: ~15 nM | HEK293 Cells | [1][2][4] |
| P2X7 Receptor | IC_50: 12.7 nM | Human Lymphocytes (Ba²+ influx) | [1] |
| P2X7 Receptor | IC_50: 13.1 nM | Human Leukemic B Lymphocytes (Ethidium influx) | [1] |
| CaMKI / CaMKIV | Similar potency to CaMKII | N/A | [3] |
Troubleshooting Conflicting Data
Issue 1: Unexpected decrease in cell viability in my assay.
-
Possible Cause: this compound has been shown to inhibit cell growth and progression through the cell cycle in certain cell lines, such as K562 human leukemia cells.[4][7] This is thought to be a CaMKII-dependent effect.
-
Troubleshooting Steps:
-
Dose-Response: Perform a dose-response curve to determine the concentration at which this compound impacts the viability of your specific cell line using a standard method like an MTT or LDH assay.
-
Time-Course: Assess viability at different time points to understand the kinetics of the cytotoxic or anti-proliferative effect.
-
Use Inactive Control: Test the effect of the inactive analog (KN-92 or KN-04) at the same concentrations. If the inactive analog does not affect viability, the effect is likely specific to CaMKII inhibition.
-
Lower Concentration/Time: If possible, redesign your experiment to use a lower concentration of this compound or a shorter incubation time that does not compromise cell health.
-
Issue 2: My results suggest this compound is affecting calcium influx, but I'm trying to study a downstream CaMKII target.
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Possible Cause: The observed effect may be due to this compound's off-target actions. It can inhibit P2X7 receptors, which are ATP-gated ion channels, or directly block other voltage-gated ion channels.[1][3][5]
-
Troubleshooting Steps:
-
Check Concentration: If you are using low nanomolar concentrations of this compound, you are almost certainly inhibiting P2X7 receptors.
-
Inactive Analog Control: Compare the effect of this compound with its inactive analog. If both compounds inhibit calcium influx, the effect is independent of CaMKII and likely due to direct ion channel blockade.[5]
-
Alternative Agonists: If you are studying a receptor that signals via calcium, try using an agonist that does not activate P2X7 receptors to isolate the pathway of interest.
-
Directly Measure CaMKII Activity: If feasible, use a downstream phosphorylation-specific antibody or a kinase activity assay to confirm that CaMKII activity is indeed inhibited under your experimental conditions.
-
Experimental Protocols & Workflows
Key Experimental Workflows
The following diagram illustrates a recommended workflow for designing and interpreting experiments with this compound to minimize ambiguity from off-target effects.
Caption: Recommended workflow for this compound experiments.
This compound Signaling Pathway Interactions
This diagram illustrates how this compound can interfere with two distinct signaling pathways.
Caption: Dual inhibitory action of this compound.
Protocol 1: General In Vitro CaMKII Kinase Assay
This protocol is adapted from standard kinase assay procedures.[4]
-
Prepare Kinase Reaction Buffer: 35 mM HEPES, 10 mM MgCl₂, 1 mM CaCl₂, 0.1 µM Calmodulin.
-
Prepare Substrate Mix: Add a known quantity of a CaMKII substrate (e.g., 10 µg chicken gizzard myosin light chain or a synthetic peptide like Autocamtide-2) to the reaction buffer.
-
Set up Reactions: In separate tubes, add the substrate mix. Add varying concentrations of this compound (e.g., 0.1 µM to 50 µM) or control compounds (DMSO, KN-92).
-
Initiate Reaction: Add purified, active CaMKII enzyme to each tube, followed immediately by [γ-³³P]ATP (to a final concentration of 10 µM) to start the reaction.
-
Incubate: Incubate at 30°C for a specified time (e.g., 2-10 minutes), ensuring the reaction stays within the linear range.
-
Stop Reaction: Halt the reaction by adding 1 mL of 10% trichloroacetic acid (TCA) or by spotting the reaction mixture onto P81 phosphocellulose paper and immersing it in phosphoric acid.
-
Quantify: Measure the incorporation of ³³P into the substrate using a scintillation counter.
-
Analyze Data: Plot the percentage of kinase inhibition against the log concentration of this compound to determine the IC50 value.
Protocol 2: Cell-Based Calcium Flux Assay via Flow Cytometry
This protocol provides a general framework for measuring changes in intracellular calcium.[8][9]
-
Cell Preparation: Prepare a single-cell suspension of your cells of interest (e.g., lymphocytes, HEK293 cells) in a suitable buffer (e.g., Hank's Balanced Salt Solution with calcium and magnesium).
-
Dye Loading: Load cells with a calcium indicator dye such as Indo-1 AM (for UV excitation) or Fluo-4 AM (for 488 nm excitation) by incubating at 37°C for 30-45 minutes. Follow the dye manufacturer's instructions for concentration and loading conditions.
-
Pre-treatment: Wash the cells to remove excess dye. Resuspend them in buffer and pre-incubate with this compound (at the desired concentration), KN-92, or vehicle control for 10-30 minutes.
-
Establish Baseline: Acquire data on a flow cytometer for 30-60 seconds to establish a stable baseline fluorescence signal. The ratio of fluorescence at two different emission wavelengths (for ratiometric dyes like Indo-1) or the single fluorescence intensity (for dyes like Fluo-4) is plotted against time.
-
Stimulation: While continuing to acquire data, add the agonist of interest (e.g., ATP or BzATP to activate P2X7 receptors, or another relevant stimulus) to the cell suspension.
-
Data Acquisition: Continue recording the fluorescence signal for several minutes (e.g., 4-5 minutes) to capture the peak calcium response and its subsequent decay.
-
Data Analysis: Analyze the kinetic data by calculating the ratio of bound-to-unbound dye fluorescence or the change in fluorescence intensity over time.[8][10] Compare the peak response and area under the curve between the different treatment groups (Vehicle, this compound, KN-92).
Troubleshooting Logic Diagram
Use this diagram to diagnose unexpected results.
Caption: Troubleshooting tree for this compound results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Frontiers | CaMKII inhibitors: from research tools to therapeutic agents [frontiersin.org]
- 4. selleckchem.com [selleckchem.com]
- 5. Ca(2+)/calmodulin-dependent protein kinase II inhibitor this compound inhibits adrenal medullary chromaffin cell functions independent of its action on the kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of this compound, a Selective Inhibitor of Calmodulin-Dependent Kinase II, On Mouse Oocyte Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The effect of this compound, Ca2+/calmodulin dependent protein kinase II inhibitor on cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Measuring Intracellular Calcium Signaling in Murine NK Cells by Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
comparing KN-62 and KN-93 as CaMKII inhibitors
A Comprehensive Comparison of KN-62 and KN-93 as CaMKII Inhibitors
Calcium/calmodulin-dependent protein kinase II (CaMKII) is a crucial serine/threonine kinase that plays a significant role in decoding intracellular calcium signals into diverse cellular responses. Given its importance in processes ranging from synaptic plasticity to cardiac function, small molecule inhibitors are invaluable tools for elucidating its pathways and as potential therapeutic agents. Among the most widely used CaMKII inhibitors are this compound and its successor, KN-93. This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers, scientists, and drug development professionals in their selection and application.
Mechanism of Action: A Tale of Two Targets?
Both this compound and KN-93 were developed as potent, cell-permeable inhibitors of CaMKII. They share a similar structural framework and were initially understood to function through the same mechanism.[1] They act as allosteric inhibitors, competitive with the calcium/calmodulin (Ca2+/CaM) complex but not with ATP.[1] The conventional model suggested that these inhibitors bind to the CaM-binding site on the CaMKII holoenzyme, preventing the conformational change required for activation by Ca2+/CaM and subsequent autophosphorylation.[1][2][3] Consequently, they do not inhibit CaMKII that is already in an autonomously active, autophosphorylated state.[1][2]
However, recent evidence has challenged this long-held belief, particularly for KN-93. Multiple studies using techniques such as surface plasmon resonance, NMR, and isothermal titration calorimetry have demonstrated that KN-93 binds directly to Ca2+/CaM rather than to CaMKII.[4][5][6] This interaction is thought to sequester Ca2+/CaM, preventing it from binding to and activating CaMKII, thus achieving indirect inhibition.[4][5] This finding has significant implications for the interpretation of data from studies using KN-93, as it suggests potential effects on any Ca2+/CaM-dependent pathway, not just those mediated by CaMKII.[4][7] While this compound is also described as binding to the calmodulin binding site of CaMKII, the question of whether it also interacts directly with CaM remains a point for consideration.[2][8]
Quantitative Data Summary
The following table summarizes the key quantitative parameters for this compound and KN-93 based on available experimental data.
| Parameter | This compound | KN-93 |
| CaMKII Inhibition | Kᵢ: 0.9 µM[8][9]IC₅₀: 900 nM[2] | Kᵢ: 370 nM[10][11]IC₅₀: 0.37 µM - 4 µM[1] |
| Primary Mechanism | Competitive with Ca²⁺/CaM; binds to CaM binding site on CaMKII[1][2][3] | Competitive with Ca²⁺/CaM; evidence suggests direct binding to Ca²⁺/CaM[4][5][11] |
| Selectivity | Selective for CaMKII over PKA, PKC, MLCK.[1][3][9] Also inhibits CaMKI and CaMKIV.[1][9] | Highly selective for CaMKII over PKA, PKC, MLCK.[1][11] Also inhibits CaMKI and CaMKIV.[1] |
| Known Off-Targets | P2X₇ Receptor: Potent non-competitive antagonist (IC₅₀ ≈ 15 nM)[2][8]Ion Channels: Blocks L-type Ca²⁺ channels and voltage-dependent K⁺ currents[1] | Kinases: Fyn, Haspin, Hck, Lck, MLCK, Tec, TrkA[1]Ion Channels: Potent blocker of voltage-gated K⁺ channels (e.g., Kᵥ1.5 IC₅₀ = 307 nM; IKr IC₅₀ = 102.6 nM) and L-type Ca²⁺ channels[1][12] |
| Inactive Control | KN-04[1][13] | KN-92[1][14] |
Potency and Selectivity
KN-93 is generally considered a more potent inhibitor of CaMKII than its predecessor, this compound, with a reported Ki of 370 nM compared to this compound's 900 nM.[8][9][10][11] However, the effective IC50 for KN-93 can vary depending on assay conditions.[1]
Initial characterizations showed both compounds to be selective for CaMKII over other common kinases like PKA, PKC, and MLCK.[1][3] However, it was later discovered that they inhibit CaMKI and CaMKIV with similar potency.[1][9] A broader kinase screen revealed that while KN-93 is highly selective, it does inhibit other kinases, including several members of the Src family (Fyn, Hck, Lck).[1]
Off-Target Effects: A Critical Consideration
A significant concern for both inhibitors is their considerable off-target activity, particularly on ion channels. Both this compound and KN-93 are known to block L-type Ca²⁺ channels and voltage-dependent K⁺ (Kᵥ) currents at concentrations used to inhibit CaMKII.[1] This is a critical confounding factor, especially in neuroscience and cardiovascular research where these channels are key players.
This compound is also a very potent non-competitive antagonist of the P2X₇ purinergic receptor, with an IC₅₀ of approximately 15 nM, a concentration much lower than that required for CaMKII inhibition.[2][8] KN-93 has been shown to be a direct, potent blocker of several families of voltage-gated potassium channels, including Kv1, Kv2, Kv3, Kv4, and hERG (Kv7), independent of its action on CaMKII.[1]
Mandatory Visualizations
CaMKII Activation and Inhibition Pathway
Caption: CaMKII activation by Ca²⁺/CaM and proposed inhibitory mechanisms of this compound and KN-93.
Experimental Protocols
In Vitro CaMKII Activity Assay (Radioactive)
This protocol describes a common method for measuring CaMKII activity using a radioactive isotope.
Materials:
-
Purified CaMKII enzyme
-
Substrate peptide (e.g., Syntide-2 or Autocamtide-2)
-
Kinase reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM CaCl₂, 0.1% BSA)
-
Calmodulin (CaM)
-
[γ-³²P]ATP or [γ-³³P]ATP
-
Inhibitor (this compound or KN-93) dissolved in DMSO
-
P81 phosphocellulose paper
-
Wash buffer (e.g., 75 mM phosphoric acid)
-
Scintillation counter and vials
Procedure:
-
Prepare Reaction Mix: Prepare a master mix containing kinase reaction buffer, CaM, and the substrate peptide.
-
Inhibitor Incubation: Aliquot the master mix into reaction tubes. Add varying concentrations of this compound, KN-93, or vehicle (DMSO) to the tubes. Add the purified CaMKII enzyme and pre-incubate for 10 minutes at 30°C to allow for inhibitor binding.
-
Initiate Kinase Reaction: Start the phosphorylation reaction by adding [γ-³²P]ATP to each tube. The final ATP concentration is typically around 10-100 µM. Incubate at 30°C for a defined period (e.g., 2-10 minutes) within the linear range of the assay.
-
Stop Reaction: Terminate the reaction by spotting a portion of the reaction mixture onto a P81 phosphocellulose paper square. The positively charged paper will bind the negatively charged phosphorylated peptide substrate.
-
Washing: Immediately place the P81 papers in a large volume of wash buffer (e.g., 75 mM phosphoric acid). Wash several times (e.g., 3-4 washes for 5-10 minutes each) with gentle agitation to remove unincorporated [γ-³²P]ATP. Perform a final brief wash with acetone to air dry the papers.
-
Quantification: Place the dry P81 papers into scintillation vials and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Plot the measured radioactivity against the inhibitor concentration. Fit the data to a dose-response curve to determine the IC₅₀ value for each inhibitor.
Conclusion and Recommendations
This compound and KN-93 remain widely used tools for studying CaMKII function. KN-93 is generally more potent, but this comes with a broader and significant profile of off-target effects, particularly on potassium channels.[1] The most critical distinction is the emerging evidence that KN-93 may not directly inhibit CaMKII but rather acts by binding to Ca²⁺/CaM.[4][5] This fundamentally changes how results obtained with KN-93 should be interpreted.
For researchers choosing between these inhibitors, the following points should be considered:
-
Target validation: If possible, confirm findings using alternative methods, such as genetic knockdown (siRNA/shRNA) or knockout models, to ensure the observed phenotype is genuinely due to CaMKII inhibition.
-
Controls are essential: Always use the inactive analogs (KN-04 or KN-92) as controls. However, be aware that these controls may also possess off-target activities.[1][15] Comparing the effects of KN-93 to a structurally unrelated CaMKII inhibitor can also help parse specific from off-target effects.[15]
-
Concentration matters: Use the lowest effective concentration of the inhibitor to minimize off-target effects.
-
Acknowledge limitations: When reporting results, fully acknowledge the known off-target effects and the mechanistic controversy surrounding KN-93.
Ultimately, while both this compound and KN-93 have limitations, a thorough understanding of their respective properties and careful experimental design can still yield valuable insights into the complex world of CaMKII signaling.
References
- 1. Frontiers | CaMKII inhibitors: from research tools to therapeutic agents [frontiersin.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound, 1-[N,O-bis(5-isoquinolinesulfonyl)-N-methyl-L-tyrosyl]-4-phenylpiperazi ne, a specific inhibitor of Ca2+/calmodulin-dependent protein kinase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The KN-93 Molecule Inhibits Calcium/Calmodulin-Dependent Protein Kinase II (CaMKII) Activity by Binding to Ca2+/CaM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The CaMKII inhibitor KN93-calmodulin interaction and implications for calmodulin tuning of NaV1.5 and RyR2 function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Studying CaMKII: Tools and standards - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. The newly synthesized selective Ca2+/calmodulin dependent protein kinase II inhibitor KN-93 reduces dopamine contents in PC12h cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. KN-93 inhibits IKr in mammalian cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The Ca++/calmodulin-dependent protein kinase II inhibitors KN62 and KN93, and their inactive analogues KN04 and KN92, inhibit nicotinic activation of tyrosine hydroxylase in bovine chromaffin cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. KN-93, a specific inhibitor of CaMKII inhibits human hepatic stellate cell proliferation in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 15. CaMKII-independent effects of KN93 and its inactive analog KN92: reversible inhibition of L-type calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Selective CaMKII Inhibitors: KN-62 and Its Alternatives
For Researchers, Scientists, and Drug Development Professionals
Calcium/calmodulin-dependent protein kinase II (CaMKII) is a crucial serine/threonine kinase that plays a pivotal role in decoding calcium signaling pathways, influencing a vast array of cellular functions from synaptic plasticity to gene expression. Its dysregulation is implicated in various pathologies, including cardiovascular diseases and neurological disorders, making it a significant target for therapeutic intervention. This guide provides an objective comparison of KN-62, a widely used CaMKII inhibitor, with other selective inhibitors, supported by experimental data to aid researchers in selecting the appropriate tool for their specific needs.
Performance Comparison of CaMKII Inhibitors
The selection of a CaMKII inhibitor is critically dependent on the experimental context, requiring careful consideration of its potency, selectivity, and mechanism of action. The following table summarizes the quantitative data for this compound and several key alternatives.
| Inhibitor | Mechanism of Action | Target Site on CaMKII | Potency | Selectivity Profile & Off-Target Effects | Key Features |
| This compound | Allosteric, Non-competitive with ATP, Competitive with Calmodulin[1][2] | Calmodulin (CaM) binding site[1][3] | Kᵢ: 0.9 µM (900 nM)[3][4] | Selective over PKA, PKC, MLCK; also inhibits CaMKI and CaMKIV[4][5]. Potent antagonist of P2X7 receptors (IC₅₀ ≈ 15 nM)[3][4]. Blocks some voltage-gated K⁺ channels[2][5]. | Cell-permeable[1]. Does not inhibit autophosphorylated (autonomously active) CaMKII[3][5]. |
| KN-93 | Allosteric, Non-competitive with ATP, Competitive with Calmodulin[2][5] | Calmodulin (CaM) binding site[2] | IC₅₀: ~1-4 µM[5] | Similar to this compound; inhibits CaMKI/IV[5]. Off-target effects on L-type Ca²⁺ channels, K⁺ channels, and other kinases (Fyn, Lck, etc.)[2][5]. | Cell-permeable. Does not inhibit autophosphorylated CaMKII[5]. Inactive analog KN-92 is often used as a negative control. |
| AIP | Substrate-competitive, Non-phosphorylatable peptide[6][7] | Substrate binding site (T-site)[8] | IC₅₀: 40 nM[7] | Highly selective over PKA, PKC, and CaMKIV (IC₅₀ > 10 µM)[7]. | Peptide-based, requires cell-permeable modifications (e.g., myristoylation) for intracellular studies[9]. |
| AS105 | ATP-competitive[10][11][12] | ATP-binding pocket[10][12] | IC₅₀: 8 nM (for CaMKIIδ)[11][13] | Described as a highly potent and selective CaMKII inhibitor[10][12]. | Effective against autophosphorylated CaMKII, a key advantage over KN-class inhibitors[10][11]. |
| CN19o | Binds to substrate site, derived from endogenous inhibitor CaM-KIIN[5][14] | Substrate binding site (T-site)[8] | IC₅₀: < 0.4 nM[5][14][15] | Extremely selective. No significant inhibition of CaMKI, CaMKIV, DAPK1, AMPK, PKA, or PKC at 5 µM[5][15]. | Peptide-based, requires cell-permeable modifications. Inhibits both Ca²⁺/CaM-stimulated and autonomous activity[8]. |
In-Depth Inhibitor Profiles
This compound
This compound is a cell-permeable isoquinolinesulfonamide derivative that functions as a selective and reversible inhibitor of CaMKII[1][3]. It exerts its effect by binding directly to the calmodulin binding site on the kinase, thereby competitively inhibiting its activation by Ca²⁺/CaM[1][2]. A significant limitation of this compound is its inability to inhibit CaMKII that is already in an autonomously active state following autophosphorylation[3][5]. Researchers must also consider its potent off-target activity as an antagonist of the P2X7 purinergic receptor, with an IC₅₀ of approximately 15 nM, which is significantly more potent than its inhibition of CaMKII[3][4].
Autocamtide-2-related inhibitory peptide (AIP)
AIP is a synthetic peptide designed as a nonphosphorylatable analog of a CaMKII substrate[6][7]. It is a potent and highly specific inhibitor with an IC₅₀ of 40 nM[7]. Unlike the KN-class inhibitors, AIP targets the substrate-binding site and shows excellent selectivity over other kinases like PKA, PKC, and CaMKIV[6][7]. Its peptide nature means that for intracellular applications, a cell-permeable version (e.g., myristoylated AIP) is necessary[9].
AS105
AS105 is a novel, highly potent pyrimidine-based CaMKII inhibitor that functions through an ATP-competitive mechanism[10][11]. With an IC₅₀ of 8 nM for the CaMKIIδ isoform, it offers a significant potency advantage over this compound[11][13]. Crucially, because it targets the ATP-binding pocket, AS105 is effective against both the Ca²⁺/CaM-activated and the autophosphorylated, autonomously active forms of CaMKII[10][11]. This makes it a superior tool for studying contexts where autonomous CaMKII activity is prominent, such as in heart failure models[10].
Signaling Pathways and Experimental Workflow Visualizations
To better understand the mechanisms of inhibition and the methods used for evaluation, the following diagrams illustrate the CaMKII activation pathway and a standard experimental workflow.
Caption: CaMKII activation pathway and inhibitor targets.
Caption: General workflow for an in vitro CaMKII kinase assay.
Experimental Protocols
In Vitro CaMKII Kinase Activity Assay (Radiometric)
This protocol is a representative method for determining the IC₅₀ value of a CaMKII inhibitor.
1. Reagents and Buffers:
-
Assay Buffer (5X): 175 mM HEPES (pH 7.5), 50 mM MgCl₂, 5 mM CaCl₂.
-
Enzyme: Purified, active CaMKII.
-
Activator: Calmodulin.
-
Substrate: A specific peptide substrate such as Autocamtide-2 or Syntide-2.
-
Inhibitor: Test compound (e.g., this compound) dissolved in an appropriate solvent (e.g., DMSO) to create a stock solution, followed by serial dilutions.
-
ATP Mix: 50 µM ATP with [γ-³²P]ATP or [γ-³³P]ATP.
-
Stop Solution: 10% Trichloroacetic Acid (TCA) or 75 mM phosphoric acid.
2. Procedure:
-
A standard reaction mix is prepared in a total volume of 50-100 µL, containing 1X Assay Buffer, 1 µM Calmodulin, and 20 µM peptide substrate[4].
-
Add varying concentrations of the inhibitor (e.g., this compound) or vehicle control (DMSO) to the reaction tubes.
-
Add the CaMKII enzyme to each tube and pre-incubate for 10-15 minutes at 30°C to allow for inhibitor binding.
-
Initiate the kinase reaction by adding the ATP mix[4].
-
Allow the reaction to proceed for a defined period (e.g., 2-10 minutes) at 30°C.
-
Terminate the reaction by adding 1 mL of 10% TCA or by spotting the mixture onto phosphocellulose paper and immersing it in phosphoric acid[4].
-
If using TCA, centrifuge the samples, wash the pellet, and quantify the incorporated radioactivity using a scintillation counter. If using paper, wash the paper extensively to remove free ATP before counting.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control and plot the results on a semi-log graph to determine the IC₅₀ value using non-linear regression.
Cell-Based P2X7 Receptor Antagonism Assay
This protocol is essential for evaluating the off-target effects of inhibitors like this compound on P2X7 receptors.
1. Cell Culture:
-
Use a cell line expressing the target receptor, such as HEK293 cells stably expressing P2X7 or THP-1 monocytes[3][4].
2. Procedure for Ion Flux Measurement:
-
Plate cells in a multi-well plate and load them with a calcium indicator dye (e.g., Fura-2 AM) or prepare for ion flux measurement (e.g., Ba²⁺ or K⁺).
-
Pre-incubate the cells with various concentrations of the test compound (e.g., this compound) or a vehicle control for 15 minutes[3].
-
Stimulate the P2X7 receptor by adding a potent agonist, such as ATP (final concentration 3 mM) or Bz-ATP[3][4].
-
Measure the resulting change in intracellular calcium concentration using a fluorescence plate reader or, for ion flux, terminate the reaction after 10 minutes by aspirating the medium[3].
-
If measuring ion flux, lyse the cells (e.g., with 10% HNO₃) and quantify the ion content (e.g., K⁺ or Ba²⁺) using atomic absorbance spectrophotometry[3].
-
Determine the IC₅₀ value by plotting the inhibition of the agonist-induced signal against the inhibitor concentration.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Frontiers | CaMKII inhibitors: from research tools to therapeutic agents [frontiersin.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. CaMKII inhibitors: from research tools to therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A novel highly specific and potent inhibitor of calmodulin-dependent protein kinase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. apexbt.com [apexbt.com]
- 8. Studying CaMKII: Tools and standards - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Autocamtide-2-Related Inhibitory Peptide (AIP); CaMKII Inhibitor, myristoylated - 1 mg [anaspec.com]
- 10. Improvement of cardiomyocyte function by a novel pyrimidine-based CaMKII-inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. AS105 | CaMKII inhibitor | Probechem Biochemicals [probechem.com]
- 12. researchgate.net [researchgate.net]
- 13. AS105|CAS 1026029-18-4|DC Chemicals [dcchemicals.com]
- 14. Improving a Natural CaMKII Inhibitor by Random and Rational Design - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Validating KN-62's Inhibitory Effect on CaMKII: A Comparative Guide
For researchers, scientists, and drug development professionals investigating the intricate roles of Ca2+/calmodulin-dependent protein kinase II (CaMKII), selecting the appropriate inhibitor is a critical step. KN-62 has long been a staple tool for dissecting CaMKII signaling. This guide provides a comprehensive comparison of this compound with its common alternatives, supported by experimental data and detailed protocols to aid in the validation of its inhibitory effects.
Mechanism of Action: A Competitive Approach
This compound is a potent, cell-permeable inhibitor of CaMKII.[1] It exerts its effect by binding to the calmodulin (CaM) binding site on CaMKII, thereby preventing the activation of the kinase by the Ca2+/CaM complex.[1] This mechanism is competitive with respect to Ca2+/CaM, meaning it directly interferes with the initial activation step of the enzyme.[2][3] Consequently, this compound is ineffective at inhibiting CaMKII that has already been autophosphorylated and has become Ca2+/CaM-independent.[2]
Quantitative Comparison of CaMKII Inhibitors
To facilitate an objective assessment, the following table summarizes the key quantitative parameters of this compound and its widely used alternatives, KN-93 and Autocamtide-2-related inhibitory peptide (AIP).
| Inhibitor | Type | Mechanism of Action | IC50 / Ki for CaMKII | Key Off-Target Effects |
| This compound | Small Molecule | Competitive with Ca2+/Calmodulin[2][3] | IC50: 900 nM[1], Ki: 0.9 µM[4] | P2X7 receptor antagonist (IC50: 15 nM)[1][4], L-type Ca2+ channels, Voltage-dependent K+ channels[2] |
| KN-93 | Small Molecule | Competitive with Ca2+/Calmodulin[3] | Ki: 370 nM[5] | L-type Ca2+ channels, Voltage-dependent K+ channels, Calmodulin binding[6][7] |
| AIP | Peptide | Substrate competitive[8] | IC50: 40 nM | Highly selective for CaMKII over PKA, PKC, and CaMKIV. |
Experimental Protocols
Accurate validation of an inhibitor's efficacy is paramount. Below is a detailed protocol for a standard in vitro CaMKII kinase activity assay.
In Vitro CaMKII Kinase Activity Assay (Radiometric)
This protocol is adapted from established methods for measuring kinase activity using radiolabeled ATP.
Materials:
-
Purified active CaMKII enzyme
-
CaMKII substrate peptide (e.g., Autocamtide-2)
-
[γ-³²P]ATP
-
Kinase reaction buffer (50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.1 mg/mL BSA)
-
Calcium Chloride (CaCl₂)
-
Calmodulin (CaM)
-
This compound or other inhibitors
-
P81 phosphocellulose paper
-
0.75% Phosphoric acid
-
Acetone
-
Scintillation counter
Procedure:
-
Prepare the kinase reaction mixture: In a microcentrifuge tube, prepare the reaction mix containing kinase reaction buffer, CaCl₂, and CaM.
-
Add inhibitor: Add the desired concentration of this compound or other inhibitors to the reaction mixture. Include a vehicle control (e.g., DMSO).
-
Add substrate: Add the CaMKII substrate peptide to the reaction mixture.
-
Initiate the reaction: Start the kinase reaction by adding [γ-³²P]ATP. The final reaction volume is typically 25-50 µL.
-
Incubate: Incubate the reaction at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction: Spot a portion of the reaction mixture onto a P81 phosphocellulose paper square to stop the reaction.
-
Wash the papers: Wash the P81 papers three times for 5 minutes each in 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Final wash: Perform a final wash with acetone to dry the papers.
-
Quantify: Measure the incorporated radioactivity using a scintillation counter.
-
Analyze data: Calculate the percentage of inhibition for each inhibitor concentration compared to the vehicle control.
Visualizing the Molecular Interactions and Experimental Process
To better understand the underlying mechanisms and experimental design, the following diagrams have been generated.
Figure 1. CaMKII signaling pathway and the inhibitory action of this compound.
Figure 2. Experimental workflow for validating a CaMKII inhibitor.
Conclusion
This compound remains a valuable tool for studying CaMKII function due to its cell permeability and well-characterized mechanism of action. However, researchers must be cognizant of its off-target effects, particularly on the P2X7 receptor and various ion channels. For studies requiring higher specificity, the peptide-based inhibitor AIP may be a more suitable alternative, albeit with limitations in cell permeability. The more potent small molecule inhibitor, KN-93, also presents a strong alternative, though it shares some off-target effects with this compound. Ultimately, the choice of inhibitor should be guided by the specific experimental context, and validation of its effects using rigorous in vitro assays is essential for the accurate interpretation of results. The inactive analogue of this compound, KN-04, can also be used as a negative control in experiments to account for off-target effects.
References
- 1. Frontiers | CaMKII inhibitors: from research tools to therapeutic agents [frontiersin.org]
- 2. The newly synthesized selective Ca2+/calmodulin dependent protein kinase II inhibitor KN-93 reduces dopamine contents in PC12h cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The CaMKII inhibitor KN93-calmodulin interaction and implications for calmodulin tuning of NaV1.5 and RyR2 function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. SignaTECT® Calcium/Calmodulin-Dependent Protein Kinase Assay System Protocol [promega.com]
- 7. pubcompare.ai [pubcompare.ai]
- 8. The Ca++/calmodulin-dependent protein kinase II inhibitors KN62 and KN93, and their inactive analogues KN04 and KN92, inhibit nicotinic activation of tyrosine hydroxylase in bovine chromaffin cells - PubMed [pubmed.ncbi.nlm.nih.gov]
For researchers in neuroscience, cardiology, and drug development, the selective inhibition of Ca2+/calmodulin-dependent protein kinase II (CaMKII) is crucial for dissecting its complex roles in cellular signaling and disease. Two commonly employed inhibitors, the small molecule KN-62 and the synthetic peptide Autocamtide-2-Related Inhibitory Peptide (AIP), offer distinct mechanisms of action and pharmacological profiles. This guide provides a comprehensive comparison of their performance, supported by experimental data, to aid in the selection of the most appropriate tool for specific research needs.
Executive Summary
Autocamtide-2-related inhibitory peptide (AIP) emerges as a significantly more potent and selective inhibitor of CaMKII compared to this compound. While both are valuable research tools, AIP's substrate-competitive mechanism and higher potency make it a more precise instrument for targeting CaMKII activity. This compound, a calmodulin-competitive inhibitor, exhibits a broader inhibitory profile, which can be a consideration for experiments requiring the simultaneous inhibition of other calmodulin-dependent kinases.
Data Presentation: Quantitative Comparison
The following table summarizes the key quantitative parameters for this compound and Autocamtide-2-Related Inhibitory Peptide based on available experimental data.
| Parameter | This compound | Autocamtide-2-Related Inhibitory Peptide (AIP) | Reference |
| Target | Ca2+/calmodulin-dependent protein kinase II (CaMKII) | Ca2+/calmodulin-dependent protein kinase II (CaMKII) | [1][2] |
| Mechanism of Action | Competitive inhibitor with respect to Calmodulin (CaM) | Substrate-competitive inhibitor | [1][3] |
| IC50 | ~900 nM | 40 nM | [2] |
| Ki | 0.9 µM | Not widely reported | [4] |
| Selectivity | Inhibits CaMKII, CaMKI, and CaMKIV. Also a potent antagonist of the P2X7 receptor. | Highly selective for CaMKII over PKA, PKC, and CaMKIV. | [3][5][6] |
| Cell Permeability | Cell permeable | Not inherently cell-permeable; often used with a myristoylated tag for intracellular delivery. | [2][7] |
Mechanism of Action
This compound acts by binding to the calmodulin-binding site on CaMKII, thereby preventing the activation of the kinase by the Ca2+/CaM complex. This is a competitive inhibition with respect to calmodulin.[1] Consequently, this compound is effective at preventing the initial activation of CaMKII but does not inhibit the activity of already autophosphorylated, autonomously active CaMKII.[1]
Autocamtide-2-related inhibitory peptide (AIP) is a synthetic peptide derived from the autoinhibitory domain of CaMKII.[3] It acts as a pseudosubstrate, binding to the substrate-binding pocket of the kinase and preventing the phosphorylation of genuine substrates.[8] This substrate-competitive inhibition is independent of the Ca2+/calmodulin activation state and can inhibit both the initial and the autonomous activity of CaMKII.[3]
Signaling Pathway and Inhibition Mechanisms
The following diagram illustrates the CaMKII signaling pathway and the distinct points of intervention for this compound and AIP.
Caption: CaMKII activation and points of inhibition by this compound and AIP.
Experimental Protocols
A standard method to quantify and compare the inhibitory activity of compounds like this compound and AIP is the in vitro kinase assay.
Objective: To determine the IC50 values of this compound and AIP for CaMKII.
Materials:
-
Purified recombinant CaMKII
-
Calmodulin
-
ATP (radiolabeled [γ-32P]ATP or for use with a phosphospecific antibody)
-
Peptide substrate (e.g., Autocamtide-2 or Syntide-2)
-
This compound
-
Autocamtide-2-Related Inhibitory Peptide (AIP)
-
Kinase assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.1 mg/mL BSA)
-
Calcium Chloride (CaCl2)
-
EGTA
-
Phosphocellulose paper or other capture method
-
Scintillation counter or Western blot equipment
Procedure:
-
Prepare a master mix: In the kinase assay buffer, combine CaMKII, calmodulin, and the peptide substrate.
-
Prepare inhibitor dilutions: Create a series of dilutions for both this compound and AIP in the assay buffer.
-
Initiate the reaction: Add the master mix to tubes containing the different inhibitor concentrations. To start the kinase reaction, add a mixture of CaCl2 and ATP (containing a tracer amount of [γ-32P]ATP). For negative controls, use EGTA instead of CaCl2 or omit the kinase.
-
Incubate: Allow the reaction to proceed for a set time (e.g., 10 minutes) at a controlled temperature (e.g., 30°C).
-
Stop the reaction: Terminate the reaction by adding a stop solution (e.g., phosphoric acid).
-
Quantify phosphorylation: Spot the reaction mixture onto phosphocellulose paper, wash away unincorporated ATP, and measure the incorporated radioactivity using a scintillation counter. Alternatively, if using non-radiolabeled ATP, the reaction can be stopped with SDS-PAGE loading buffer, run on a gel, and analyzed by Western blot with a phosphospecific antibody against the substrate.
-
Data analysis: Plot the percentage of kinase activity against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each inhibitor.
Experimental Workflow Diagram
The following diagram outlines the typical workflow for comparing the efficacy of kinase inhibitors.
Caption: A typical workflow for comparing kinase inhibitors.
Conclusion
Both this compound and Autocamtide-2-Related Inhibitory Peptide are effective inhibitors of CaMKII and have contributed significantly to our understanding of this kinase's function. However, for studies demanding high potency and specificity for CaMKII, AIP is the superior choice. Its substrate-competitive mechanism also offers the advantage of inhibiting both the initial and autonomous activity of the kinase. Conversely, this compound's broader spectrum of inhibition and its action on the calmodulin-binding site may be advantageous in specific experimental contexts. Researchers should carefully consider the experimental goals, the required level of selectivity, and the activation state of CaMKII when selecting between these two valuable pharmacological tools.
References
- 1. Frontiers | CaMKII inhibitors: from research tools to therapeutic agents [frontiersin.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. A novel highly specific and potent inhibitor of calmodulin-dependent protein kinase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Calcium/Calmodulin-Dependent Protein Kinase II Contributes to Activity-Dependent Filopodia Growth and Spine Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CaMKII inhibitors: from research tools to therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. frontiersin.org [frontiersin.org]
- 7. CaMKII inhibition promotes neuronal apoptosis by transcriptionally upregulating Bim expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Studying CaMKII: Tools and standards - PMC [pmc.ncbi.nlm.nih.gov]
KN-62 vs. Non-Selective Kinase Inhibitors: A Comparative Guide
In the landscape of kinase inhibitor research, selectivity is a critical attribute that dictates therapeutic potential and experimental utility. This guide provides a detailed comparison of KN-62, a selective inhibitor of Ca2+/calmodulin-dependent protein kinase II (CaMKII), with non-selective kinase inhibitors, typified by staurosporine. This objective analysis, supported by experimental data and detailed protocols, is intended for researchers, scientists, and drug development professionals.
Superior Selectivity of this compound
A primary advantage of this compound lies in its selective inhibition of CaMKII. Unlike non-selective inhibitors that target a broad spectrum of kinases, this compound offers a more focused approach to studying CaMKII-mediated signaling pathways. This selectivity minimizes off-target effects, leading to more precise and interpretable experimental outcomes.
Non-selective kinase inhibitors, such as staurosporine, are known for their potent but broad-spectrum activity, inhibiting a wide array of kinases with high affinity.[1] This promiscuity can lead to widespread cellular effects, making it challenging to attribute observed phenotypes to the inhibition of a single kinase.[2][3] Such off-target effects can complicate data interpretation and may lead to cellular toxicity.[4]
Mechanism of Action: A Key Differentiator
This compound exhibits a distinct mechanism of action compared to many non-selective kinase inhibitors. It is an allosteric inhibitor, binding to the calmodulin-binding site of CaMKII, thereby preventing its activation by Ca2+/calmodulin. This is in contrast to the majority of kinase inhibitors, including staurosporine, which are ATP-competitive and bind to the highly conserved ATP-binding pocket of kinases.[1] The unique allosteric binding site of this compound contributes to its higher selectivity.
Quantitative Comparison of Inhibitory Activity
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and the non-selective inhibitor staurosporine against a panel of kinases, demonstrating the superior selectivity of this compound for CaMKII.
| Kinase Target | This compound IC50 / Ki | Staurosporine IC50 |
| CaMKII | 0.9 µM (Ki) | 20 nM |
| Protein Kinase A (PKA) | >10 µM | 7 nM |
| Protein Kinase C (PKC) | >10 µM | 3 nM |
| p60v-src Tyrosine Kinase | - | 6 nM |
| Mitogen-Activated Protein (MAP) Kinase | - | High µM range[1][5] |
| Casein Kinase 1 (CK1) | - | High µM range[1][5] |
| Casein Kinase 2 (CK2) | - | High µM range[1][5] |
Note: Data is compiled from multiple sources and assay conditions may vary. The Ki value for this compound is a measure of its binding affinity.
Signaling Pathway Visualization
The following diagrams illustrate the distinct mechanisms of action of this compound and non-selective, ATP-competitive kinase inhibitors.
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison of kinase inhibitors are provided below.
In Vitro Kinase Assay (Radiometric)
This protocol describes a standard method for measuring kinase activity and inhibition using radiolabeled ATP.[6][7]
Objective: To determine the IC50 value of an inhibitor against a specific kinase.
Materials:
-
Purified recombinant kinase
-
Kinase-specific peptide substrate
-
[γ-³²P]ATP
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
Inhibitor stock solution (e.g., this compound, staurosporine)
-
Phosphocellulose paper
-
Wash buffer (e.g., 0.5% phosphoric acid)
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the inhibitor in the kinase reaction buffer.
-
In a microcentrifuge tube, combine the kinase, peptide substrate, and the diluted inhibitor or vehicle control.
-
Pre-incubate the mixture for 10 minutes at 30°C.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction for a defined period (e.g., 10-30 minutes) at 30°C. The reaction time should be within the linear range of the assay.
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively with the wash buffer to remove unincorporated [γ-³²P]ATP.
-
Measure the incorporated radioactivity on the phosphocellulose paper using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
Cell-Based Kinase Inhibitor Assay (Generic)
This protocol provides a general framework for assessing the potency of a kinase inhibitor in a cellular context.[8][9]
Objective: To determine the cellular IC50 value of an inhibitor by measuring the phosphorylation of a downstream substrate.
Materials:
-
Cell line expressing the target kinase and a known downstream substrate
-
Cell culture medium and supplements
-
Kinase inhibitor (e.g., this compound, staurosporine)
-
Cell lysis buffer
-
Phospho-specific antibody for the downstream substrate
-
Total protein antibody for the downstream substrate
-
Secondary antibodies conjugated to a detectable marker (e.g., HRP, fluorophore)
-
Detection reagents (e.g., chemiluminescent substrate, fluorescence plate reader)
-
Western blot or ELISA equipment
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere and grow to a suitable confluency.
-
Treat the cells with a range of concentrations of the kinase inhibitor or vehicle control for a specified duration.
-
Lyse the cells using an appropriate lysis buffer containing phosphatase and protease inhibitors.
-
Determine the total protein concentration of each lysate.
-
Analyze the phosphorylation status of the downstream substrate using Western blotting or ELISA with the phospho-specific antibody.
-
Normalize the phospho-protein signal to the total protein level of the substrate.
-
Calculate the percentage of inhibition of substrate phosphorylation for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the cellular IC50 value.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for comparing the selectivity of kinase inhibitors.
Conclusion
This compound presents significant advantages over non-selective kinase inhibitors for researchers investigating CaMKII signaling. Its high selectivity, stemming from a distinct allosteric mechanism of action, allows for more precise dissection of cellular pathways with minimal confounding off-target effects. While non-selective inhibitors like staurosporine can be useful as broad-spectrum tools, their lack of specificity necessitates cautious interpretation of results. The choice of inhibitor should be guided by the specific experimental question, with a clear understanding of the trade-offs between potency and selectivity. The provided experimental protocols and workflows offer a framework for the rigorous evaluation of kinase inhibitors in both biochemical and cellular contexts.
References
- 1. Different susceptibility of protein kinases to staurosporine inhibition. Kinetic studies and molecular bases for the resistance of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Non-kinase off-target inhibitory activities of clinically-relevant kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Staurosporine | Cell Signaling Technology [cellsignal.com]
- 5. researchgate.net [researchgate.net]
- 6. Assay of protein kinases using radiolabeled ATP: a protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. revvity.com [revvity.com]
- 8. reactionbiology.com [reactionbiology.com]
- 9. reactionbiology.com [reactionbiology.com]
KN-62 Cross-Reactivity Profile: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the selectivity of a kinase inhibitor is paramount to interpreting experimental results and advancing therapeutic development. This guide provides a comprehensive comparison of the cross-reactivity of KN-62, a widely used Ca2+/calmodulin-dependent protein kinase II (CaMKII) inhibitor, with other members of the CaM kinase family.
This document summarizes quantitative inhibitory data, details relevant experimental methodologies, and visualizes the pertinent signaling pathways to offer a clear and objective overview of this compound's selectivity profile.
Quantitative Inhibition Data
This compound is a potent inhibitor of CaMKII, but it also exhibits significant activity against other CaM kinases. The following table summarizes the available quantitative data on the inhibitory activity of this compound against various CaM kinase isoforms.
| Kinase | Inhibition Constant (Ki) | IC50 | Notes |
| CaMKI | ~0.9 µM (inferred) | - | Inhibited "equally well" as CaMKII[1][2]. |
| CaMKII | 0.9 µM | 900 nM[3] | Selective and reversible inhibitor[4]. Competes with calmodulin binding[3][5]. |
| CaMKIV | ~0.9 µM (inferred) | - | Inhibited "equally well" as CaMKII[1][2]. |
| CaMKV | 0.8 µM | - | [1] |
| PKA | No significant inhibition | - | Selective for CaMKII relative to PKA[1][2]. |
| PKC | No significant inhibition | - | Selective for CaMKII relative to PKC[1][2]. |
| MLCK | No significant inhibition | - | Selective for CaMKII relative to MLCK[1][2]. |
Experimental Protocols
The determination of the inhibitory activity of this compound against CaM kinases is typically performed using in vitro kinase assays. A common method is the radiometric filter binding assay, which measures the incorporation of radiolabeled phosphate from ATP into a specific substrate.
In Vitro Kinase Inhibition Assay (Radiometric)
This protocol outlines the general steps for determining the IC50 or Ki value of this compound for a specific CaM kinase.
Materials:
-
Purified recombinant CaM kinase (e.g., CaMKI, CaMKII, CaMKIV)
-
Specific peptide substrate for the kinase (e.g., Autocamtide-2 for CaMKII)
-
Calmodulin
-
This compound
-
[γ-³²P]ATP or [γ-³³P]ATP
-
Kinase reaction buffer (e.g., 35 mM HEPES, 10 mM MgCl₂, 1 mM CaCl₂)
-
Trichloroacetic acid (TCA)
-
Filter paper
-
Scintillation counter
Procedure:
-
Reaction Setup: Prepare a reaction mixture containing the kinase reaction buffer, purified CaM kinase, calmodulin, and the specific peptide substrate.
-
Inhibitor Addition: Add varying concentrations of this compound (or vehicle control) to the reaction mixtures and pre-incubate for a defined period (e.g., 10 minutes) at a controlled temperature (e.g., 30°C).
-
Initiation of Reaction: Start the kinase reaction by adding radiolabeled ATP.
-
Incubation: Allow the reaction to proceed for a specific time (e.g., 2 minutes), ensuring the reaction is in the linear range.
-
Termination of Reaction: Stop the reaction by adding a solution of trichloroacetic acid (TCA)[1].
-
Substrate Capture: Spot the reaction mixture onto filter paper to capture the phosphorylated substrate.
-
Washing: Wash the filter papers extensively to remove unincorporated radiolabeled ATP.
-
Quantification: Measure the amount of incorporated radioactivity on the filter papers using a scintillation counter.
-
Data Analysis: Plot the percentage of kinase activity against the logarithm of the this compound concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve. The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation, taking into account the ATP concentration used in the assay.
Signaling Pathway Diagrams
To contextualize the cross-reactivity of this compound, it is essential to understand the signaling pathways in which CaM kinases operate. The following diagrams, generated using Graphviz, illustrate the canonical CaMKII pathway and the CaMKK-CaMKI/IV cascade.
Caption: CaMKII Signaling Pathway and Point of this compound Inhibition.
Caption: CaMKK-CaMKI/IV Signaling Cascade and Points of this compound Inhibition.
Conclusion
While this compound is a valuable tool for studying CaMKII-mediated processes, its cross-reactivity with other CaM kinases, particularly CaMKI and CaMKIV, must be carefully considered when interpreting experimental data. The quantitative data presented in this guide highlights that this compound inhibits CaMKI, CaMKII, CaMKIV, and CaMKV with similar potency. Therefore, attributing an observed cellular effect solely to the inhibition of CaMKII when using this compound may not be accurate without further validation using more selective inhibitors or complementary techniques such as genetic knockdown. Researchers should be mindful of these off-target effects and, when possible, employ control experiments or alternative inhibitors to confirm the specific role of CaMKII in their system of interest.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Frontiers | CaMKII inhibitors: from research tools to therapeutic agents [frontiersin.org]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The newly synthesized selective Ca2+/calmodulin dependent protein kinase II inhibitor KN-93 reduces dopamine contents in PC12h cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to KN-62 and Staurosporine: Choosing the Right Kinase Inhibitor
In the landscape of signal transduction research, kinase inhibitors are indispensable tools for dissecting cellular processes. This guide provides a detailed comparative analysis of two widely used inhibitors: KN-62, a selective Ca2+/calmodulin-dependent protein kinase II (CaMKII) inhibitor, and Staurosporine, a potent but non-selective, broad-spectrum kinase inhibitor. Understanding their distinct mechanisms, selectivity profiles, and experimental considerations is crucial for the accurate interpretation of research findings.
Mechanism of Action: A Tale of Two Binding Sites
The fundamental difference between this compound and Staurosporine lies in their mechanism of inhibition. Staurosporine is a classic ATP-competitive inhibitor, binding to the highly conserved ATP-binding pocket of numerous kinases.[1][2] Its indolocarbazole structure mimics the adenine ring of ATP, allowing it to occupy the active site and prevent phosphorylation.[3]
In contrast, this compound acts as an allosteric inhibitor of CaMKII. It does not compete with ATP; instead, it binds to the calmodulin (CaM) binding site on the CaMKII holoenzyme.[4][5][6] This action prevents the activation of the kinase by the Ca2+/CaM complex, making its inhibitory effect competitive with respect to calmodulin, not ATP.[5][6] Consequently, this compound does not inhibit CaMKII that has already been autophosphorylated and rendered CaM-independent.[5][6]
Data Presentation: Inhibitor Properties and Selectivity
The differing mechanisms of action result in vastly different selectivity profiles. Staurosporine is a notoriously promiscuous inhibitor, affecting a wide array of kinases with high potency.[1][7][8] This makes it a useful tool for inducing apoptosis or as a positive control in broad kinase screening assays, but unsuitable for studying the role of a specific kinase.[2][9]
This compound, while not perfectly specific, demonstrates significant selectivity for CaMKII over many other common kinases like PKA and PKC.[6][10] However, it's important to note its potent inhibitory activity against CaMKI and CaMKIV, as well as its function as a non-competitive antagonist of the P2X7 purinergic receptor.[5][10]
Table 1: General Properties and Primary Targets
| Feature | This compound | Staurosporine |
| Primary Target | Ca2+/calmodulin-dependent protein kinase II (CaMKII)[4][5] | Broad-spectrum pan-kinase inhibitor[1][7] |
| Mechanism | Allosteric; competitive with Ca2+/Calmodulin[5][6] | ATP-competitive[1][2] |
| Cell Permeability | Yes[5] | Yes |
| Common Use | Studying CaMKII-specific pathways[11] | Inducing apoptosis, pan-kinase assay control[2][9] |
| Key Off-Targets | P2X7 receptor antagonist (IC50 ≈ 15 nM)[4][5][10] | Most kinases, causing high cellular toxicity[1][2] |
Table 2: Comparative Kinase Inhibition Profile (IC50 / Ki Values)
| Kinase | This compound Inhibition | Staurosporine Inhibition |
| CaMKII | Ki: 0.9 µM [4][10] | IC50: 20 nM[12] |
| PKA | Low Activity[10] | IC50: 7-15 nM[12] |
| PKC | Low Activity[10] | IC50: 0.7-2.7 nM[12] |
| PKG | Low Activity | IC50: 8.5-18 nM[12] |
| MLCK | Low Activity[10] | IC50: 21 nM[12] |
| v-Src | Not reported | IC50: 6 nM[12] |
Note: IC50 and Ki values can vary based on experimental conditions (e.g., ATP concentration for competitive inhibitors).
Signaling Pathway Context: CaMKII Activation
This compound's specific mechanism makes it an excellent tool for interrogating the CaMKII signaling pathway. This pathway is initiated by an increase in intracellular calcium, which binds to Calmodulin. The Ca2+/CaM complex then binds to and activates CaMKII, leading to the phosphorylation of downstream substrates involved in processes like gene expression, cell cycle, and metabolism. This compound intervenes at the critical activation step.
Experimental Protocols
Accurate and reproducible data requires well-defined protocols. Below are methodologies for key experiments used in the characterization of these inhibitors.
Protocol 1: In Vitro Kinase Inhibition Assay (General)
This protocol can be adapted to measure the activity of various kinases and determine inhibitor IC50 values.
-
Reagents & Buffers:
-
Kinase Buffer: 25 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 5 mM DTT, 0.1 mg/mL BSA.
-
Kinase: Purified enzyme of interest.
-
Substrate: Specific peptide or protein substrate for the kinase.
-
ATP Solution: [γ-32P]ATP or cold ATP, depending on the detection method.
-
Inhibitor Stock: this compound or Staurosporine dissolved in DMSO.
-
Stop Solution: 10% Trichloroacetic acid (TCA) or 75 mM phosphoric acid.
-
-
Procedure:
-
Prepare serial dilutions of the inhibitor (e.g., Staurosporine, this compound) in kinase buffer with a fixed percentage of DMSO.
-
In a 96-well plate, add 10 µL of the diluted inhibitor or vehicle control (DMSO) to each well.
-
Add 20 µL of the kinase solution to each well and incubate for 10-15 minutes at 30°C to allow for inhibitor binding.
-
Initiate the kinase reaction by adding 20 µL of a substrate/ATP mixture. For ATP-competitive inhibitors like Staurosporine, the ATP concentration should be near the Km value. For this compound's primary target (CaMKII), include Ca2+ and Calmodulin in this step.[10]
-
Allow the reaction to proceed for a set time (e.g., 20-30 minutes) at 30°C.
-
Terminate the reaction by adding 25 µL of stop solution.
-
Transfer a portion of the reaction mixture onto a phosphocellulose membrane or filter plate.
-
Wash the membrane multiple times with phosphoric acid to remove unincorporated ATP.
-
Quantify the incorporated radioactivity using a scintillation counter or measure the signal using a non-radioactive method (e.g., fluorescence, luminescence).[13][14]
-
Plot the remaining kinase activity against the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
Protocol 2: Cell-Based Apoptosis Assay using Staurosporine
This protocol uses Staurosporine as a positive control to induce apoptosis, which can be measured via caspase-3 activation.[9]
-
Reagents & Materials:
-
Cell Line: e.g., HeLa or Jurkat cells.
-
Culture Medium: Appropriate for the cell line.
-
Staurosporine: 1 mM stock in DMSO.
-
Caspase-3 Fluorogenic Substrate: e.g., Ac-DEVD-AMC.
-
Lysis Buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 100 µM EDTA.
-
-
Procedure:
-
Plate cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with varying concentrations of Staurosporine (e.g., 0.1 - 2 µM) or vehicle control (DMSO) for a specified time (e.g., 3-6 hours).
-
Lyse the cells by adding 100 µL of lysis buffer to each well and incubating for 15 minutes on ice.
-
Transfer the lysate to a new black 96-well plate.
-
Add the Caspase-3 substrate to each well to a final concentration of 50 µM.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the fluorescence using a plate reader (Excitation ~380 nm, Emission ~460 nm).
-
An increase in fluorescence indicates cleavage of the substrate by activated caspase-3, signifying apoptosis.
-
Comparative Experimental Workflow
The process for evaluating and comparing kinase inhibitors follows a logical progression from biochemical assays to cellular validation.
Conclusion
The choice between this compound and Staurosporine should be dictated by the experimental question.
-
Use Staurosporine when a potent, broad-spectrum kinase inhibitor is required, such as for inducing apoptosis across various cell lines or as a general positive control in high-throughput screening.[2][9] Its lack of selectivity makes it unsuitable for implicating a specific kinase in a biological process.[7][15]
-
Use this compound when the goal is to specifically investigate the role of CaMKII in a cellular pathway.[11][16] Researchers must remain vigilant of its known off-target effects, particularly on the P2X7 receptor and other CaM kinases, and should consider using inactive analogs like KN-92 as negative controls where appropriate to rule out non-specific effects.[6]
Ultimately, a thorough understanding of these compounds' distinct properties is paramount for designing rigorous experiments and generating reliable, interpretable data in the complex field of kinase research.
References
- 1. youtube.com [youtube.com]
- 2. Staurosporine - Wikipedia [en.wikipedia.org]
- 3. satoshi-omura.info [satoshi-omura.info]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. Frontiers | CaMKII inhibitors: from research tools to therapeutic agents [frontiersin.org]
- 7. Protein kinase inhibition of clinically important staurosporine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Role of Glutathione Depletion and Reactive Oxygen Species Generation on Caspase-3 Activation: A Study With the Kinase Inhibitor Staurosporine [frontiersin.org]
- 10. selleckchem.com [selleckchem.com]
- 11. Effect of this compound, a selective inhibitor of calmodulin-dependent kinase II, on mouse oocyte activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
- 13. caymanchem.com [caymanchem.com]
- 14. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 15. Staurosporine inhibits protein kinases activated by Ca2+ and cyclic AMP in addition to inhibiting protein kinase C in rat islets of Langerhans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound, a selective inhibitor of Ca(2+)/calmodulin-dependent protein kinase II, inhibits the lysozyme pre-mRNA splicing in myelomonocytic HD11 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating KN-62 Experimental Findings with Genetic Knockdown: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of pharmacological inhibition of Ca2+/calmodulin-dependent protein kinase II (CaMKII) using KN-62 and genetic knockdown techniques. This guide offers supporting experimental data, detailed methodologies, and visual representations of key processes to aid in the robust validation of experimental findings.
This compound is a widely used pharmacological agent for studying the roles of CaMKII, a crucial serine/threonine kinase involved in a myriad of cellular processes. While potent, the utility of small molecule inhibitors can be complicated by potential off-target effects. To ensure the specificity of findings attributed to CaMKII inhibition by this compound, it is imperative to corroborate these results with genetic approaches that directly target the expression of CaMKII. This guide outlines the principles and practices for such validation.
Comparison of Pharmacological and Genetic Approaches
A direct comparison of pharmacological inhibition with this compound and genetic knockdown of CaMKII provides a powerful strategy to confirm on-target effects and dissect the specific contributions of this kinase to cellular signaling.
| Feature | Pharmacological Inhibition (this compound) | Genetic Knockdown (siRNA, shRNA, CRISPR) |
| Mechanism | Reversible, competitive inhibition of CaMKII by binding to the calmodulin binding site.[1][2] | Reduction or complete ablation of CaMKII protein expression. |
| Speed of Onset | Rapid, often within minutes to hours. | Slower, typically requires 24-72 hours for protein depletion. |
| Reversibility | Reversible upon washout of the compound. | Long-lasting, potentially permanent with CRISPR-mediated gene knockout. |
| Specificity | Can have off-target effects, such as antagonism of the P2X7 receptor.[1][3][4] | Generally high specificity for the target gene, though off-target effects of knockdown reagents can occur. |
| Dose Dependence | Effects are dose-dependent, allowing for titration of inhibition. | Level of knockdown can be modulated to some extent (e.g., by varying siRNA concentration). |
| Application | Suitable for acute inhibition studies and in vivo experiments.[5] | Ideal for chronic loss-of-function studies and validating inhibitor specificity. |
Signaling Pathway of CaMKII Inhibition
This compound acts as an allosteric inhibitor of CaMKII.[2] It binds to the calmodulin-binding domain of the kinase, thereby preventing the conformational changes required for its activation by the Ca2+/calmodulin complex. This blockade prevents the autophosphorylation of CaMKII and its subsequent phosphorylation of downstream target proteins.
Caption: Mechanism of CaMKII inhibition by this compound.
Experimental Workflow for Validation
A typical workflow to validate the on-target effects of this compound involves parallel experiments using both the pharmacological inhibitor and a genetic knockdown approach.
Caption: Experimental workflow for validating this compound effects.
Logical Relationship of Findings
Caption: Logic for confirming CaMKII-dependent effects.
Experimental Protocols
I. Pharmacological Inhibition with this compound
-
Cell Culture: Plate cells at the desired density and allow them to adhere overnight.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Dilute the stock solution to the desired final concentration in cell culture medium immediately before use. A typical concentration range for this compound is 1-10 µM.
-
Treatment: Replace the existing cell culture medium with the medium containing this compound or a vehicle control (DMSO at the same final concentration).
-
Incubation: Incubate the cells for the desired period (e.g., 1-24 hours) depending on the specific experiment.
-
Downstream Analysis: Proceed with the relevant cellular or biochemical assays to assess the phenotype of interest.
II. Genetic Knockdown of CaMKII using siRNA
-
siRNA Design and Synthesis: Obtain validated siRNA sequences targeting the specific isoform of CaMKII of interest. A non-targeting control siRNA should also be used.
-
Transfection:
-
On the day of transfection, dilute the siRNA in a serum-free medium.
-
In a separate tube, dilute a suitable transfection reagent (e.g., lipofectamine) in a serum-free medium.
-
Combine the diluted siRNA and transfection reagent and incubate at room temperature to allow for complex formation.
-
Add the siRNA-transfection reagent complexes to the cells in a fresh medium.
-
-
Incubation: Incubate the cells for 24-72 hours to allow for the knockdown of CaMKII protein.
-
Validation of Knockdown: Harvest a subset of the cells to confirm the reduction in CaMKII protein levels by Western blotting or qRT-PCR.
-
Phenotypic Analysis: Perform the desired cellular or biochemical assays on the remaining cells to assess the effect of CaMKII knockdown.
References
literature review comparing CaMKII inhibitor specificities
A definitive guide to the comparative analysis of Calcium/Calmodulin-Dependent Protein Kinase II (CaMKII) inhibitor specificities, this document serves as an essential resource for researchers, scientists, and professionals in drug development. By providing a thorough comparison of product performance against alternatives with supporting experimental data, this guide aims to facilitate informed decisions in research and therapeutic applications.
Comparative Analysis of CaMKII Inhibitor Specificities
Calcium/calmodulin-dependent protein kinase II (CaMKII) is a serine/threonine kinase that plays a pivotal role in numerous cellular functions, most notably in synaptic plasticity, which is fundamental to learning and memory. The development of specific inhibitors for CaMKII is a significant area of research, though achieving high specificity remains a challenge due to the conserved nature of the ATP-binding site across the kinome. This guide compares the specificities of prominent CaMKII inhibitors, including KN-93, myr-AIP, AS105, and tat-CN21.
Quantitative Data on Inhibitor Potency and Selectivity
The efficacy and specificity of an inhibitor are quantitatively expressed by its IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) values. A lower value indicates greater potency. The table below summarizes these values for various CaMKII inhibitors against CaMKII and other kinases, highlighting their selectivity profiles.
| Inhibitor | Target Kinase | IC50 / Ki | Off-Target Kinases and Other Effects |
| KN-93 | CaMKII | IC50: ~1–4 µM[1][2] | Inhibits CaMKI and CaMKIV.[1][2] Also affects Fyn, Haspin, Hck, Lck, MLCK, Tec, and TrkA.[1][2] Additionally, it has direct effects on L-type Ca2+ channels and various voltage-gated potassium channels.[1][3] |
| myr-AIP | CaMKII | IC50: 40 nM[4][5] | More specific than KN-93, with over 100-fold selectivity relative to PKA, PKC, and CaMKIV.[1][2] |
| AS105 | CaMKIIδ | IC50: 8 nM, Ki: 3 nM[6][7] | Highly potent and selective ATP-competitive inhibitor.[8][9] |
| tat-CN21 | CaMKII | IC50: ~40-77 nM[10][11] | Highly selective peptide inhibitor derived from the natural CaMKII inhibitor protein CaM-KIIN.[12][13][14] It does not inhibit CaMKI, CaMKIV, PKA, or PKC even at concentrations significantly higher than its IC50 for CaMKII.[12][15] |
Note: IC50 and Ki values can vary based on experimental conditions such as ATP concentration.[1][2][16]
In-depth Inhibitor Profiles
KN-93: A widely used cell-permeable inhibitor that acts by interfering with the binding of Ca²⁺/Calmodulin (CaM) to the kinase, thus preventing its activation.[1][2] However, its utility is limited by a relatively low potency and significant off-target effects on other CaM kinases and ion channels.[1][2][3] Recent studies also suggest that KN-93 may directly bind to CaM.[4][17]
myr-AIP (myristoylated Autocamtide-2-Related Inhibitory Peptide): This is a cell-permeable peptide inhibitor that acts as a pseudosubstrate, competitively inhibiting CaMKII.[18][19][20][21] The myristoylation modification enhances its ability to cross cell membranes.[20][21] It offers greater specificity compared to KN-93.[1][2]
AS105: An ATP-competitive inhibitor with high potency and selectivity for CaMKII, particularly the cardiac isoform CaMKIIδ.[6][7][8][9] Its mode of action allows it to be effective against already autophosphorylated, constitutively active CaMKII, which is a limitation of inhibitors like KN-93.[6][8]
tat-CN21: A cell-penetrating peptide inhibitor derived from CaM-KIIN, a naturally occurring inhibitor protein.[12][13][14] It exhibits high potency and remarkable specificity for CaMKII.[10][12][14][22] Unlike ATP-competitive inhibitors, tat-CN21 inhibits both stimulated and autonomous CaMKII activity.[11]
Experimental Methodologies and Signaling Pathways
Standard Experimental Workflow for Kinase Inhibition Assay
The determination of IC50 values is typically performed using an in vitro kinase assay. The general protocol involves the incubation of the kinase with its substrate and ATP, in the presence of varying concentrations of the inhibitor. The activity of the kinase is then measured by quantifying the amount of phosphorylated substrate.
References
- 1. Frontiers | CaMKII inhibitors: from research tools to therapeutic agents [frontiersin.org]
- 2. CaMKII inhibitors: from research tools to therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. KN-93 inhibits IKr in mammalian cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The CaMKII inhibitor KN93-calmodulin interaction and implications for calmodulin tuning of NaV1.5 and RyR2 function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CaMK | DC Chemicals [dcchemicals.com]
- 6. AS105|CAS 1026029-18-4|DC Chemicals [dcchemicals.com]
- 7. CaMK (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 8. Improvement of cardiomyocyte function by a novel pyrimidine-based CaMKII-inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. CaMKII “Autonomy” Is Required for Initiating But Not for Maintaining Neuronal Long-Term Information Storage | Journal of Neuroscience [jneurosci.org]
- 12. Dual Mechanism of a Natural CaMKII Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effects of CaMKII Inhibitor tatCN21 on Activity-Dependent Redistribution of CaMKII in Hippocampal Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Dual mechanism of a natural CaMKII inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. innopep.com [innopep.com]
- 19. Autocamtide-2-Related Inhibitory Peptide (AIP); CaMKII Inhibitor, myristoylated - 1 mg [anaspec.com]
- 20. Autocamtide-2-related inhibitory peptide (AIP), myristoylated | Tocris Bioscience [tocris.com]
- 21. bio-techne.com [bio-techne.com]
- 22. Effects of CaMKII inhibitor tatCN21 on activity-dependent redistribution of CaMKII in hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of KN-62: A Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of the protein kinase inhibitor KN-62 is paramount for laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for researchers, scientists, and drug development professionals to manage this compound waste, from handling to final disposal. Adherence to these protocols, in conjunction with your institution's specific Environmental Health and Safety (EHS) guidelines, will mitigate risks and ensure regulatory compliance.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). The solid, yellow powder form of this compound necessitates measures to prevent dust formation and inhalation.
| Personal Protective Equipment (PPE) | Specification |
| Eye/Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1] |
| Skin Protection | Wear appropriate protective gloves and clothing to prevent skin exposure.[1] |
| Respiratory Protection | Under normal use conditions, no protective equipment is needed. However, a particle filter respirator is recommended to avoid dust formation.[1] |
Step-by-Step Disposal Procedure for this compound
The primary principle for this compound disposal is to treat it as a hazardous chemical waste. It should not be released into the environment, and drain disposal is strictly prohibited.[1]
Step 1: Waste Identification and Segregation
-
Pure this compound: Any unused or expired pure this compound powder should be disposed of in its original container or a clearly labeled, compatible container.
-
Contaminated Labware: All disposable labware (e.g., pipette tips, microfuge tubes, gloves) that has come into contact with this compound must be considered contaminated waste.
-
Solutions Containing this compound: Aqueous and solvent-based solutions containing this compound should be collected as liquid chemical waste. Do not mix with incompatible waste streams.
Step 2: Preparing Solid this compound Waste for Disposal
-
Work in a Ventilated Area: Conduct all handling of solid this compound in a well-ventilated area, such as a chemical fume hood, to minimize inhalation risks.
-
Careful Handling: When transferring solid this compound waste, avoid creating dust.
-
Collection: Carefully sweep up any spilled solid this compound and place it, along with any contaminated cleaning materials, into a suitable container for disposal.[1]
Step 3: Containerization and Labeling
-
Use Appropriate Containers: All this compound waste must be collected in designated, chemically compatible, and leak-proof containers.
-
Proper Labeling: Clearly label the waste container with "Hazardous Waste," the chemical name "this compound," and any other information required by your institution's EHS department.
Step 4: Storage of this compound Waste
-
Store the sealed and labeled waste container in a designated and secure satellite accumulation area within the laboratory. This area should be away from general lab traffic and incompatible materials.
Step 5: Disposal of Empty this compound Containers
-
Triple Rinse: Empty containers that held this compound must be triple-rinsed with a suitable solvent (e.g., the solvent used to dissolve the this compound or another appropriate solvent).
-
Collect Rinsate: The first rinsate must be collected and disposed of as hazardous chemical waste. Subsequent rinses may be permissible for drain disposal, but it is critical to consult your local EHS guidelines.
-
Deface Label: After triple-rinsing, deface or remove the original label from the container before disposing of it as regular laboratory glass or plastic waste.
Step 6: Arranging for Final Disposal
-
Once the waste container is full or has reached its designated accumulation time limit, contact your institution's EHS department to arrange for a scheduled waste pickup. Do not attempt to dispose of the chemical waste through regular trash or sewer systems.
Experimental Workflow for this compound Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
Disclaimer: This document provides general guidance. Always consult your institution's specific Environmental Health and Safety (EHS) protocols for chemical waste disposal.
References
Navigating the Safe Handling of KN-62 in a Laboratory Setting
For researchers, scientists, and drug development professionals utilizing KN-62, a potent and selective inhibitor of Ca2+/calmodulin-dependent protein kinase II (CaMKII), adherence to rigorous safety protocols is paramount to ensure personal safety and experimental integrity. While not classified as a hazardous substance in the same vein as bulk industrial chemicals, this compound is a bioactive compound that requires careful handling.[1] This guide provides essential safety and logistical information for the operational use and disposal of this compound in a research environment.
This compound is a cell-permeable isoquinolinesulfonamide derivative that acts as a reversible and selective inhibitor of CaMKII, making it a valuable tool in signal transduction research.[2][3][4] It also functions as a non-competitive antagonist at the P2X7 receptor.[2][5] Given its biological activity, all laboratory personnel should treat this compound with a high degree of care, employing appropriate personal protective equipment (PPE) and handling techniques.
Personal Protective Equipment (PPE)
The minimum required PPE for handling this compound includes standard laboratory attire designed to protect against incidental contact and splashes.[6][7] A comprehensive PPE strategy is the first line of defense in a laboratory environment.[8]
| PPE Category | Item | Specifications & Use |
| Hand Protection | Disposable Nitrile Gloves | Minimum requirement for handling.[6] Should be worn to prevent skin exposure.[1] For tasks with a higher risk of spillage, consider double-gloving. |
| Eye & Face Protection | Safety Glasses with Side Shields or Chemical Safety Goggles | Must be worn to protect eyes from splashes.[6][9] For procedures with a significant splash hazard, a face shield should be worn in addition to safety glasses or goggles.[6][8] |
| Body Protection | Laboratory Coat | A properly fitted lab coat is essential to protect skin and personal clothing from contamination.[7][9] |
| General Attire | Long Pants & Closed-Toe Shoes | Required to provide full skin coverage and protect feet from spills and falling objects.[6][7] |
Operational Plan: From Receipt to Disposal
A structured workflow is critical for the safe handling of this compound. This involves careful planning at each stage, from receiving the compound to its final disposal.
1. Receiving and Storage: Upon receipt, visually inspect the container for any damage or leaks. This compound is typically a solid, often yellow in appearance.[1] It should be stored in a freezer, often at -20°C, under desiccating conditions to ensure stability.[1][2][10]
2. Preparation of Solutions: this compound is soluble in DMSO, often to concentrations of 100 mM.[2] When preparing stock solutions, do so in a well-ventilated area or a chemical fume hood. It is recommended to prepare and use solutions on the same day.[2] If stock solutions are made in advance, they should be aliquoted into tightly sealed vials and stored at -20°C for up to one month or -80°C for up to a year.[2][5] Before use, allow the product to equilibrate to room temperature for at least one hour prior to opening the vial.[2]
3. Handling and Use: Always wear the appropriate PPE when handling this compound, whether in solid or solution form. Avoid the formation of dust.[1] Avoid contact with skin, eyes, and clothing, and prevent ingestion and inhalation.[1]
4. Spill Management: In the event of a small spill, ensure the area is well-ventilated. For solid spills, sweep up the material and place it into a suitable, labeled container for disposal, avoiding dust formation.[1] For liquid spills, absorb the material with an inert absorbent and place it in a sealed container for disposal.
5. Disposal Plan: Unused this compound and any contaminated materials should be disposed of as chemical waste in accordance with institutional and local regulations. Do not discharge down the drain.[11] Sweep up and shovel any solid waste into suitable containers for disposal.[1]
Caption: Logical workflow for the safe handling of this compound.
By implementing these procedural steps and consistently utilizing the recommended personal protective equipment, researchers can safely and effectively work with this compound, minimizing personal risk and ensuring the integrity of their scientific investigations.
References
- 1. fishersci.com [fishersci.com]
- 2. This compound, CaM Kinase II Inhibitor. P2X7 Antagonist. - CD BioSciences [celluars.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. The effect of this compound, Ca2+/calmodulin dependent protein kinase II inhibitor on cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 7. Personal Protective Equipment | Department of Chemistry and Biochemistry [chemistry.osu.edu]
- 8. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 9. bio.libretexts.org [bio.libretexts.org]
- 10. raybiotech.com [raybiotech.com]
- 11. nems.nih.gov [nems.nih.gov]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
